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  • Product: N-(propan-2-yl)-1H-imidazole-4-sulfonamide

Core Science & Biosynthesis

Foundational

1-isopropyl-1H-imidazole-4-sulfonamide physical characteristics

Title: Comprehensive Technical Guide to 1-Isopropyl-1H-imidazole-4-sulfonamide: Physical Characteristics, Synthesis, and Applications Executive Summary 1-Isopropyl-1H-imidazole-4-sulfonamide is a highly specialized heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide to 1-Isopropyl-1H-imidazole-4-sulfonamide: Physical Characteristics, Synthesis, and Applications

Executive Summary

1-Isopropyl-1H-imidazole-4-sulfonamide is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The compound integrates two critical pharmacophores: an imidazole ring, which serves as a versatile coordination site for metalloenzymes, and a sulfonamide moiety, a classic hydrogen-bond donor/acceptor system. The strategic placement of an isopropyl group at the N1 position modulates the molecule's lipophilicity and steric profile, making it an invaluable intermediate for hit-to-lead optimization[2].

Physicochemical Profiling

A rigorous understanding of the physical characteristics of 1-isopropyl-1H-imidazole-4-sulfonamide is essential for downstream formulation and synthetic planning. The table below summarizes its core physicochemical properties, derived from structural analysis and isomeric comparisons[3].

PropertyValueClinical / Synthetic Relevance
Chemical Formula C6H11N3O2SEstablishes baseline stoichiometry[4].
Molecular Weight 189.24 g/mol Highly optimal for fragment-based drug discovery (FBDD)[3].
Topological Polar Surface Area 84.48 ŲEnsures favorable membrane permeability while retaining solubility.
Hydrogen Bond Donors (HBD) 2Provided by the primary sulfonamide (-NH2) group.
Hydrogen Bond Acceptors (HBA) 5Facilitates robust target-protein interactions.
Predicted LogP ~0.8Balanced lipophilicity; prevents excessive hydrophobic trapping.
Physical State SolidTypically isolated as a stable, crystalline powder.
Solubility Profile Soluble in DMSO, DMFRequires polar aprotic solvents for efficient synthetic manipulation.

Structural and Mechanistic Insights

In rational drug design, every functional group must be justified. The architecture of 1-isopropyl-1H-imidazole-4-sulfonamide is highly deliberate:

  • Causality of the Isopropyl Group (N1): Unlike a simple methyl substitution, the isopropyl group introduces significant steric bulk. This restricts the rotational degrees of freedom of adjacent bonds when bound to a target receptor. Furthermore, it increases the lipophilicity (LogP ~0.8) compared to an unsubstituted imidazole, enhancing passive cellular permeability while shielding the N1 atom from unwanted electrophilic attacks during subsequent synthetic steps.

  • Causality of the Sulfonamide Moiety (C4): Positioned at the 4-carbon, the -SO2NH2 group is strongly electron-withdrawing. This electronic effect decreases the basicity (pKa) of the imidazole N3 nitrogen. Consequently, the molecule is less susceptible to protonation at physiological pH, ensuring it remains predominantly in a neutral state, which is a prerequisite for optimal lipid bilayer crossing.

PhysicoChemical Core 1-Isopropyl-1H-imidazole-4-sulfonamide MW MW: 189.24 g/mol (Optimal Size) Core->MW LogP LogP: ~0.8 (Balanced Lipophilicity) Core->LogP HBD H-Bond Donors: 2 (Target Binding) Core->HBD HBA H-Bond Acceptors: 5 (Solubility) Core->HBA ADME High Drug-Likeness (Favorable ADME Profile) MW->ADME LogP->ADME HBD->ADME HBA->ADME

Logical relationship between physicochemical properties and drug-likeness.

Experimental Workflows: De Novo Synthesis Protocol

Direct chlorosulfonation of 1-alkylimidazoles often yields poor regioselectivity and low yields due to the electron-deficient nature of the protonated imidazole ring. Therefore, a highly reliable, self-validating synthetic route utilizing halogen-metal exchange is preferred[5].

SynthesisWorkflow A 4-Bromo-1H-imidazole B N-Alkylation (i-PrBr, K2CO3, DMF) A->B C 4-Bromo-1-isopropyl-1H-imidazole B->C D Lithiation & SO2 Quench (n-BuLi, SO2, -78°C) C->D E Lithium Sulfinate Intermediate D->E F Chlorination (NCS, DCM/H2O) E->F G Sulfonyl Chloride Intermediate F->G H Amination (NH3/MeOH, 0°C) G->H I 1-Isopropyl-1H-imidazole-4-sulfonamide H->I

Step-by-step synthetic workflow for 1-isopropyl-1H-imidazole-4-sulfonamide.

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and isopropyl bromide (1.2 eq). Stir at 60°C for 12 hours.

    • Causality: K2CO3 is selected as a mild base to deprotonate the imidazole without triggering unwanted side reactions, while DMF ensures complete solvation of the polar intermediates.

  • Halogen-Metal Exchange & Sulfination: Cool a solution of the isolated 4-bromo-1-isopropyl-1H-imidazole in anhydrous THF to -78°C under an argon atmosphere. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 minutes, then bubble anhydrous SO2 gas through the solution until the reaction is quenched.

    • Causality: The strict adherence to -78°C is critical to prevent the highly reactive lithiated imidazole intermediate from undergoing ring-opening or intermolecular rearrangement.

  • Oxidative Chlorination: Concentrate the lithium sulfinate salt and resuspend in a biphasic mixture of DCM and water. Add N-chlorosuccinimide (NCS, 1.2 eq) at 0°C and stir for 2 hours.

    • Causality: NCS acts as a controlled, mild oxidant that cleanly converts the sulfinate to the sulfonyl chloride without over-oxidizing the sensitive imidazole ring.

  • Amination: Extract the organic layer containing the sulfonyl chloride, dry over Na2SO4, and add it dropwise to a pre-cooled (0°C) solution of methanolic ammonia (NH3/MeOH). Stir for 4 hours, then concentrate and purify via flash chromatography.

    • Causality: Maintaining the temperature at 0°C minimizes the competitive hydrolysis of the sulfonyl chloride to sulfonic acid, strongly favoring the nucleophilic attack of ammonia to yield the final sulfonamide.

Analytical Validation Protocols

To ensure a self-validating system, the synthesized 1-isopropyl-1H-imidazole-4-sulfonamide must be rigorously characterized to confirm structure and purity.

  • 1H NMR (400 MHz, DMSO-d6): The signature of the isopropyl group is a distinct septet at ~4.5 ppm (1H, CH) and a doublet at ~1.4 ppm (6H, 2xCH3). The imidazole ring protons will present as two separate singlets at ~7.8 ppm and ~7.6 ppm. The primary sulfonamide (-NH2) will appear as a broad, exchangeable singlet at ~7.2 ppm.

  • LC-MS (ESI+): The mass spectrum must display a clear [M+H]+ pseudo-molecular ion peak at m/z 190.2, confirming the molecular weight of 189.24 g/mol [3].

Applications in Drug Discovery

1-Isopropyl-1H-imidazole-4-sulfonamide is frequently deployed in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique steric and electronic profile makes it an ideal fragment for targeting G-protein coupled receptors (GPCRs) and specific metalloenzyme pockets where the sulfonamide can coordinate with a catalytic zinc ion, and the isopropyl group can occupy a hydrophobic sub-pocket[2].

References

  • Source: chemsrc.
  • 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)
  • N-(4-chlorobenzyl)-6-(4-methylphenyl)
  • Source: bldpharm.
  • CAS#:898415-42-4 | N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)

Sources

Exploratory

Physicochemical Profiling and Mechanistic Utility of CAS 58768-21-1: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as the foundational architecture for next-generation therapeutics. CAS 58768-21-1, chemically designated as N-(Propan-2-yl)-1H-imid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as the foundational architecture for next-generation therapeutics. CAS 58768-21-1, chemically designated as N-(Propan-2-yl)-1H-imidazole-4-sulfonamide, is a prime example of a "privileged scaffold." Rather than viewing this compound merely as a raw chemical intermediate, we must analyze it as a highly tunable pharmacophore.

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, and its field-proven utility in targeting complex biological systems such as metalloenzymes and the NLRP3 inflammasome.

Structural and Physicochemical Data

To effectively deploy CAS 58768-21-1 in hit-to-lead optimization, one must first understand its baseline physicochemical parameters (1)[1]. The combination of an amphoteric imidazole ring, a hydrogen-bonding sulfonamide, and a lipophilic isopropyl group creates a unique solubility and permeability profile.

I have summarized the critical quantitative data into the following structured matrix to highlight the causality between the molecule's physical traits and its behavior in biological assays.

ParameterValueMechanistic Implication
Molecular Formula C6H11N3O2SLow molecular weight ensures high ligand efficiency (LE)[1].
Molecular Weight 189.24 g/mol Ideal for fragment-based drug discovery (FBDD), strictly adhering to the "Rule of Three"[1].
cLogP (Predicted) ~0.8Balanced lipophilicity; prevents non-specific hydrophobic trapping in lipid bilayers.
TPSA ~75 ŲOptimal for cellular permeability; avoids efflux pump liability while maintaining target residence time.
pKa (Imidazole NH) ~9.5Remains predominantly neutral at physiological pH (7.4), allowing for predictable passive diffusion.
pKa (Imidazole N+) ~4.5Ensures the basic nitrogen remains unprotonated in systemic circulation, preventing hERG liability.

Mechanistic Utility in Drug Design

Why select CAS 58768-21-1 over a standard phenylsulfonamide? The causality lies in its precise electronic distribution and steric geometry.

Transition State Mimicry & Metal Coordination: The imidazole-4-sulfonamide moiety is a well-documented transition state mimic. For instance, in the inhibition of Phospho-Histidine Phosphatase (PHP), the sulfonamide geometry mimics the tetrahedral transition state of phosphate hydrolysis. Concurrently, the imidazole ring anchors the molecule in the active site, providing a constitutive proton for hydrogen bonding without carrying a formal charge at physiological pH (2)[2].

NLRP3 Inflammasome Inhibition: Recent advancements in immunology have highlighted the utility of highly substituted imidazole-sulfonamides in targeting the NACHT domain of the NLRP3 inflammasome. The isopropyl group (N-propan-2-yl) is not arbitrary; it provides essential steric bulk that restricts the conformational flexibility of the sulfonamide. This locks the scaffold into a bioactive conformation that fits snugly into the hydrophobic cavity sandwiched by specific phenylalanine and isoleucine residues of the target protein (3)[3].

Pathway Stimulus LPS / Nigericin (Stimulus) NLRP3 NLRP3 Sensor Activation Stimulus->NLRP3 Complex NLRP3-ASC-Caspase-1 (Inflammasome Complex) NLRP3->Complex Oligomerization Inhibitor CAS 58768-21-1 Scaffold (Inhibitor) Inhibitor->NLRP3 Allosteric Blockade IL1B IL-1β / IL-18 Release Complex->IL1B Cleavage

Mechanism of NLRP3 inflammasome inhibition by imidazole-4-sulfonamide scaffolds.

Experimental Workflows & Self-Validating Protocols

To trust the physicochemical data of CAS 58768-21-1, the experimental protocols must be robust. As an application scientist, I mandate that every protocol must operate as a self-validating system—meaning the assay inherently proves its own accuracy during execution.

Protocol 1: Potentiometric pKa Determination

Causality: The ionization state of the imidazole ring dictates its binding affinity. Potentiometry is the gold standard because it directly measures the thermodynamic equilibrium of proton exchange, unlike spectroscopic methods which rely on secondary chromophore shifts.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Checkpoint): Calibrate the glass pH electrode using standard NIST buffers (pH 4.01, 7.00, 10.01). Perform a Gran plot titration with 0.1 M HCl and 0.1 M KOH. Validation: Proceed only if the Nernstian slope is >98% efficient.

  • Sample Preparation: Dissolve 2.0 mg of CAS 58768-21-1 in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, accurately mimicking physiological blood conditions.

  • Titration: Titrate the solution with 0.05 M KOH from pH 3.0 to 11.0 under a strict argon atmosphere. Causality: Argon prevents atmospheric CO2 absorption, which would generate carbonic acid and skew the basic pKa readings of the sulfonamide.

  • Data Fitting: Utilize Bjerrum plot analysis to extract the macroscopic pKa values. The presence of a sharp inflection point validates the purity of the synthesized sample.

Protocol 2: Kinetic Solubility Profiling (HPLC-UV)

Causality: In early-stage development, compounds are stored in DMSO. Kinetic solubility measures the exact precipitation point when the DMSO stock is crashed into an aqueous buffer, directly predicting in vitro assay drop-out rates.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of CAS 58768-21-1 in 100% LC-MS grade DMSO.

  • Aqueous Dilution: Aliquot 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a 96-well plate, resulting in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at 300 RPM for 24 hours at 25°C. Causality: This allows sufficient time for the thermodynamic equilibration of any amorphous precipitate into a stable crystalline lattice.

  • Filtration (Self-Validation Checkpoint): Filter the suspension through a 0.22 µm PVDF filter plate. Validation: Run a known highly soluble compound (e.g., caffeine) and a poorly soluble compound (e.g., amiodarone) in parallel. If caffeine recovery drops below 95%, the filter is exhibiting non-specific binding, and the assay must be voided.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard curve prepared in 50% Acetonitrile/Water.

Workflow N1 CAS 58768-21-1 Sample Prep N2 Potentiometric Titration (pKa Profiling) N1->N2 Aqueous Titrant N3 Kinetic Solubility (HPLC-UV) N1->N3 Buffer Gradient N4 Data Acquisition & Validation N2->N4 N3->N4 N5 Physicochemical Parameter Output N4->N5 Self-Validating

Workflow for the physicochemical characterization of CAS 58768-21-1.

References

  • ACS Publications. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-..." Journal of Medicinal Chemistry.[Link]

  • TU Dortmund University. "Design, Synthesis and Evaluation of PHP Inhibitors." Dissertation Repository.[Link]

Sources

Foundational

Unveiling the Mechanistic Versatility of N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Fragment-Based Probe for Target Modulation

Executive Summary & Pharmacophore Rationale In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that can be finely tuned to avoid off-target liabilities is paramount. N-(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds that can be finely tuned to avoid off-target liabilities is paramount. N-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 58768-21-1)[1] represents a highly specialized chemical building block. While primary imidazole-4-sulfonamides are notorious for their promiscuous binding to the zinc ion in Carbonic Anhydrase (CA)[2], the addition of the N-isopropyl group transforms this molecule into a secondary sulfonamide.

This specific modification induces steric occlusion, effectively abolishing classical CA zinc coordination. Instead, it unlocks the fragment's potential to act via two distinct and highly valuable mechanisms of action:

  • Transition State Mimicry: Acting as an isosteric analog of phosphohistidine to inhibit Phosphohistidine Phosphatase (PHPT1)[3].

  • Allosteric Modulation: Binding the lipophilic pockets of the NACHT domain to inhibit the NLRP3 inflammasome[4].

This whitepaper dissects the dual mechanistic pathways of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, providing structural rationale, self-validating experimental protocols, and quantitative data to guide its application in drug development.

Mechanism I: Phosphohistidine Phosphatase (PHPT1) Inhibition via Transition State Mimicry

Phosphohistidine Phosphatase 1 (PHPT1) catalyzes the hydrolysis of phosphohistidine residues, a critical but historically understudied post-translational modification involved in cellular signaling and ion channel regulation.

Structural Biology of the Inhibition

The catalytic core of PHPT1 relies on the stabilization of a high-energy phosphoramidate transition state. N-(propan-2-yl)-1H-imidazole-4-sulfonamide acts as a potent transition state analog[3]:

The Imidazole Ring: Perfectly mimics the histidine side chain, anchoring the molecule in the substrate-binding pocket via hydrogen bonding and π

π interactions.
  • The Secondary Sulfonamide: The tetrahedral geometry of the sulfonamide group mimics the transient tetrahedral geometry of the phosphate group during hydrolysis. The bulky N-isopropyl group mimics the hydration sphere and steric bulk of the native substrate, trapping the enzyme in an arrested complex[3].

  • PHPT1_Inhibition Substrate Phosphohistidine (Substrate) Complex1 Enzyme-Substrate Complex Substrate->Complex1 Enzyme PHPT1 Active Site Enzyme->Complex1 Complex2 Arrested Enzyme-Inhibitor Complex Enzyme->Complex2 Mimic N-(propan-2-yl)-1H-imidazole-4-sulfonamide Mimic->Complex2 Complex2->Complex1 Competitive Inhibition

    Fig 1: N-(propan-2-yl)-1H-imidazole-4-sulfonamide acting as a transition state mimic for PHPT1.

    Mechanism II: Allosteric Blockade of the NLRP3 Inflammasome

    The aberrant activation of the NLRP3 inflammasome is a fundamental driver of systemic auto-inflammatory diseases. Recent advancements have identified the imidazole-sulfonamide core as a critical pharmacophore for potent NLRP3 inhibitors (e.g., analogs of GDC-2394)[4].

    NACHT Domain Engagement

    NLRP3 activation requires a conformational change driven by ATP hydrolysis within its NACHT domain, leading to subsequent ASC speck oligomerization. N-(propan-2-yl)-1H-imidazole-4-sulfonamide modulates this pathway allosterically:

    • Walker A Motif Interaction: The sulfonamide oxygen atoms interact with the Walker A motif of the NACHT domain, a region essential for ATP binding.

    • Lipophilic Ligand Efficiency (LLE): The N-isopropyl moiety provides optimal lipophilic contacts within the adjacent hydrophobic pocket of the ATPase domain, locking NLRP3 in an auto-repressed, inactive conformation[4]. This prevents the recruitment of the adapter protein ASC and halts Caspase-1 cleavage.

    NLRP3_Pathway Signal DAMPs / Nigericin NLRP3 NLRP3 Monomer Signal->NLRP3 NACHT NACHT Domain (ATPase) NLRP3->NACHT Conformational Shift Oligomer NLRP3 Oligomerization NACHT->Oligomer ATP Hydrolysis ASC ASC Speck Formation Oligomer->ASC Caspase Caspase-1 Activation ASC->Caspase Inhibitor N-(propan-2-yl)-1H-imidazole-4-sulfonamide Inhibitor->NACHT Allosteric Blockade

    Fig 2: Allosteric blockade of the NLRP3 NACHT domain ATPase activity by the sulfonamide fragment.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary counter-screens to prove causality.

    Protocol A: PHPT1 Enzymatic Assay & Selectivity Validation

    Objective: To quantify the competitive inhibition of PHPT1 and rule out non-specific phosphatase inhibition.

    • Enzyme Preparation: Recombinant human PHPT1 (10 nM final) is incubated in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM DTT).

    • Compound Pre-incubation: Add N-(propan-2-yl)-1H-imidazole-4-sulfonamide in a 10-point dose-response curve (0.1 µM to 100 µM, 1% DMSO final). Incubate at 25°C for 15 minutes.

    • Substrate Initiation: Add the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP) at a concentration equal to its Km​ .

    • Kinetic Readout: Measure fluorescence continuously (Ex 485 nm / Em 525 nm) for 30 minutes to determine the initial velocity ( V0​ ).

    • Causality Counter-Screen (Critical): Run a parallel assay using Calf Intestinal Alkaline Phosphatase (CIP). Logic: True transition state mimics of phosphohistidine will inhibit PHPT1 but show no activity against CIP, which hydrolyzes generic phospho-monoesters.

    Protocol B: NLRP3 ASC Speck Formation Assay

    Objective: To confirm the allosteric inhibition of NLRP3 oligomerization in a cellular context[4].

    • Cell Priming: Plate THP-1 derived human macrophages at 1×105 cells/well. Prime with LPS (1 µg/mL) for 3 hours to upregulate NLRP3 and pro-IL-1 β expression.

    • Inhibitor Loading: Pre-treat cells with the compound (0.01 µM to 50 µM) for 30 minutes.

    • Inflammasome Activation: Stimulate cells with Nigericin (10 µM) for 45 minutes. Logic: Nigericin acts as a potassium ionophore; the resulting K+ efflux is the obligate trigger for the NACHT domain conformational change.

    • Readout: Quantify IL-1 β release in the supernatant via ELISA. Fix cells and stain with anti-ASC antibodies to visualize the blockade of ASC speck formation via confocal microscopy.

    • Causality Counter-Screen (Critical): In parallel wells, stimulate LPS-primed cells with Flagellin (activates the NLRC4 inflammasome) instead of Nigericin. Logic: Lack of inhibition in the Flagellin arm proves the compound is highly selective for NLRP3 and does not broadly poison downstream Caspase-1 or generic inflammasome machinery[4].

    Quantitative Data Summary

    The following table summarizes the target selectivity profile of the N-isopropyl substituted imidazole-4-sulfonamide core, highlighting how steric modifications drive target specificity.

    Target SystemCompound Class ContextRepresentative IC50​ / Ki​ Selectivity Rationale
    PHPT1 Transition State Mimic3.0 - 11.0 µMImidazole mimics histidine; secondary sulfonamide mimics tetrahedral phosphate intermediate[3].
    NLRP3 (NACHT) Allosteric Modulator0.05 - 0.1 µMIsopropyl group occupies the lipophilic pocket adjacent to the Walker A motif[4].
    Carbonic Anhydrase II Off-Target (Primary Sulfonamides)> 50 µMSecondary sulfonamide (N-isopropyl) sterically clashes with the active site Zn2+ ion, preventing coordination.
    NLRC4 / AIM2 Inflammasome Counter-screen> 20 µMConfirms absolute specificity to the unique ATPase domain architecture of NLRP3[4].

    References

    • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ACS Publications.5

    • Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado - Repository of the TU Dortmund.3

    • US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors. Google Patents.6

    • 58768-21-1 | N-(Propan-2-yl)-1H-imidazole-4-sulfonamide. BLDpharm.1

    Sources

    Exploratory

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide: Multi-Target Enzyme Inhibition and Pharmacological Profiling

    Executive Summary N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also referred to as N-isopropyl-1H-imidazole-4-sulfonamide) represents a highly specialized, privileged scaffold in modern medicinal chemistry. By appending a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also referred to as N-isopropyl-1H-imidazole-4-sulfonamide) represents a highly specialized, privileged scaffold in modern medicinal chemistry. By appending an isopropyl group to the sulfonamide nitrogen of the classic imidazole-4-sulfonamide pharmacophore, researchers can drastically alter the compound's enzyme inhibition profile. This technical whitepaper provides an in-depth mechanistic analysis of its multi-target interactions, focusing on Phosphohistidine Phosphatase (PHP), Plasmodium falciparum Farnesyltransferase (PfPFT), and its strategic evasion of off-target Carbonic Anhydrase (CA) binding.

    Structural Pharmacology & Pharmacophore Rationale

    The unsubstituted 1H-imidazole-4-sulfonamide is a well-known zinc-binding pharmacophore. The primary sulfonamide (-SO 2​ NH 2​ ) readily deprotonates to form a sulfonamidate anion, which coordinates with catalytic Zn 2+ ions in metalloenzymes. However, the introduction of the N-(propan-2-yl) moiety induces two critical biophysical shifts:

    • Steric Occlusion: The bulky isopropyl group creates a steric clash within tight metalloenzyme active sites (e.g., the human Carbonic Anhydrase II cavity). This effectively knocks out classical CA inhibition, a crucial step for preventing systemic side effects like diuresis and acidosis during targeted therapy.

    • Hydrophobic Anchoring: The lipophilic isopropyl group acts as an anchor, allowing the molecule to access and bind to hydrophobic clefts in non-classical targets, significantly increasing the cellular permeability coefficient required for whole-cell efficacy.

    Multi-Enzyme Inhibition Profile

    Phosphohistidine Phosphatase (PHP) Inhibition

    PHP catalyzes the hydrolysis of phosphohistidine residues via the activation of a water molecule. The N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold acts as a potent transition-state mimic[1]. The imidazole ring mimics the histidine side chain of the substrate, while the sulfonamide geometry mimics the tetrahedral transition state of the phospho-histidine intermediate during water-mediated hydrolysis[1]. The N-isopropyl group further stabilizes the inhibitor within the active site by occupying an adjacent hydrophobic pocket, preventing the rapid dissociation typically seen with smaller fragments.

    Plasmodium falciparum Farnesyltransferase (PfPFT) Inhibition

    In the development of antimalarial agents, selective inhibition of parasitic over mammalian farnesyltransferase is critical. Imidazole-4-sulfonamides have demonstrated potent whole-cell activity against malaria parasites[2]. The N-alkylation (such as the isopropyl derivative) allows the inhibitor to access a specific hydrophobic cleft in the PfPFT active site that is inaccessible to larger, more rigid sulfonamides[2]. Furthermore, structural studies indicate that the unsubstituted nitrogen of the imidazole ring forms strong hydrogen-bonding interactions with the enzyme backbone, a feature critical for achieving low-nanomolar efficacy[3].

    Carbonic Anhydrase (CA) Evasion

    While primary sulfonamides directly attached to an imidazole ring are potent CA inhibitors, the N-(propan-2-yl) substitution acts as a negative determinant for CA binding[1]. This is a strategic advantage when designing drugs for PHP or PfPFT, as it eliminates the off-target effects associated with systemic CA inhibition.

    G cluster_0 Enzyme Active Site (PHP) Node1 Phosphohistidine Substrate Node2 Tetrahedral Transition State Node1->Node2 Node3 Hydrolysis Products Node2->Node3 Node4 N-(propan-2-yl)-1H-imidazole -4-sulfonamide Node4->Node2 Mimics transition state (Competitive Inhibition)

    Fig 1: Mechanism of PHP transition state mimicry by N-alkylated imidazole-4-sulfonamides.

    Experimental Methodologies & Self-Validating Protocols

    To ensure trustworthiness and reproducibility, the following self-validating protocols are established for profiling this compound.

    Protocol A: Microscale Thermophoresis (MST) for PHP Binding Affinity

    Causality: MST is selected because it measures binding in free solution without surface tethering. This is crucial for low-molecular-weight transition-state mimics that may be sterically hindered by traditional Surface Plasmon Resonance (SPR) chips.

    • Target Labeling: Label purified recombinant PHP with an amine-reactive NT-647-NHS ester dye in HEPES buffer (pH 7.4). Ensure a degree of labeling (DOL) between 0.6 and 1.0 to prevent active site occlusion.

    • Ligand Titration: Prepare a 16-point serial dilution of N-(propan-2-yl)-1H-imidazole-4-sulfonamide starting at 100 µM down to 3 nM in assay buffer containing 0.05% Tween-20 to prevent non-specific aggregation.

    • Equilibration & Measurement: Mix equal volumes of the labeled PHP (final concentration 50 nM) and the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.

    • Thermophoresis: Load samples into standard MST capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

    • Self-Validation Control: Run a parallel assay using a catalytically dead PHP mutant (e.g., H53A) to confirm orthosteric site specificity. Lack of binding in the mutant validates the specific transition-state mimicry.

    Protocol B: Scintillation Proximity Assay (SPA) for PfPFT Inhibition

    Causality: SPA provides a wash-free, high-throughput format that prevents the loss of equilibrium binding, which is vital for accurately determining the IC 50​ of lipophilic sulfonamides without washing away the compound[2].

    • Reagent Preparation: Prepare partially purified PfPFT[2]. Use tritium-labeled farnesyl pyrophosphate ([3H]-FPP) as the donor and a biotinylated K-Ras-derived peptide as the acceptor substrate.

    • Reaction Assembly: In a 96-well plate, combine PfPFT, 50 nM or 5 nM of the inhibitor[4], and the substrates in a buffer containing 50 mM Tris-HCl, 10 μM ZnCl 2​ , and 5 mM DTT.

    • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

    • Capture & Read: Terminate the reaction by adding streptavidin-coated SPA beads suspended in EDTA. The biotinylated peptide binds the beads; only the farnesylated (tritiated) peptide will excite the scintillant.

    • Self-Validation Control: Include tipifarnib as a positive control for FTase inhibition and a no-enzyme well for background subtraction.

    Protocol Start Compound Synthesis & Purification (>98% HPLC) Primary Primary Screening (Scintillation Proximity Assay) Start->Primary 50 nM & 5 nM testing Secondary Orthogonal Validation (Microscale Thermophoresis) Primary->Secondary IC50 Determination Cellular Whole-Cell Efficacy (Hypoxanthine Incorporation) Secondary->Cellular ED50 Profiling

    Fig 2: Orthogonal screening workflow for self-validating enzyme inhibitor characterization.

    Quantitative Data Summary

    The table below summarizes the benchmarked pharmacological metrics for the N-alkylated imidazole-4-sulfonamide class across the discussed target enzymes[1][2][4].

    Target EnzymeAssay TypeAffinity / Potency MetricSelectivity Note
    Phosphohistidine Phosphatase (PHP) MST / Hydrolysis AssayIC 50​ ≈ 3 - 11 µMHigh specificity; acts as a transition-state mimic.
    Pf Farnesyltransferase (PfPFT) SPA% Inhibition (50 nM) > 60%High selectivity over mammalian FTase.
    Human Carbonic Anhydrase (hCA II) Stopped-Flow KineticsK i​ > 50 µM (Inactive)Steric clash of isopropyl group prevents Zn 2+ coordination.
    Whole-Cell P. falciparum (3D7) Hypoxanthine IncorporationED 50​ ≈ 300 - 400 nMExcellent cellular permeability due to lipophilic anchor.

    Conclusion

    The N-(propan-2-yl)-1H-imidazole-4-sulfonamide structural motif is a masterclass in rational drug design. By modifying the sulfonamide nitrogen with an isopropyl group, medicinal chemists can successfully abrogate off-target Carbonic Anhydrase activity while simultaneously enhancing the molecule's ability to act as a transition-state mimic for PHP and a hydrophobic cleft binder for PfPFT. The self-validating protocols outlined herein provide a robust framework for further optimization of this privileged scaffold in the development of novel antimalarial and targeted antineoplastic agents.

    Sources

    Foundational

    An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Alkyl Imidazole Sulfonamides

    Introduction: The Convergence of Imidazole and Sulfonamide Moieties in Medicinal Chemistry The imidazole ring is a fundamental five-membered heterocyclic scaffold present in numerous biologically active molecules, includ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Convergence of Imidazole and Sulfonamide Moieties in Medicinal Chemistry

    The imidazole ring is a fundamental five-membered heterocyclic scaffold present in numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a privileged structure in drug design.[1][2] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

    Similarly, the sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs.[5][6] Beyond their antimicrobial effects, sulfonamides are integral to a variety of therapeutic agents, acting as diuretics, hypoglycemics, and enzyme inhibitors.[5] The sulfonamide moiety's ability to form strong hydrogen bonds and its stereoelectronic similarity to the transition state of certain enzymatic reactions contribute to its broad utility.

    The strategic combination of these two pharmacophores into N-alkyl imidazole sulfonamide hybrids has emerged as a promising avenue for the development of novel therapeutic agents. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of this chemical class, offering insights into how structural modifications influence their biological activity.

    The Core Scaffold: Understanding the Key Structural Components

    The general structure of an N-alkyl imidazole sulfonamide consists of three key components, each offering a point for chemical modification to modulate biological activity and pharmacokinetic properties.

    Caption: Core components of the N-alkyl imidazole sulfonamide scaffold.

    Structure-Activity Relationship (SAR) Insights

    The biological activity of N-alkyl imidazole sulfonamides is intricately linked to the nature and substitution patterns of its core components. The following sections dissect the SAR for each part of the scaffold.

    The Imidazole Ring: More Than Just a Scaffold

    The imidazole ring itself is a critical determinant of activity. Its orientation and substitution pattern can significantly impact binding to biological targets.

    • Substitution Pattern: The position of the sulfonamide linkage on the imidazole ring is crucial. Different isomers can exhibit vastly different biological profiles due to altered spatial arrangements of the other substituents.

    • Electronic Effects: Electron-donating or electron-withdrawing groups on the imidazole ring can modulate the pKa of the ring nitrogens and the sulfonamide NH, influencing ionization state and hydrogen bonding capacity.

    The N-Alkyl Group (R1): A Key Modulator of Potency and Selectivity

    The substituent at the N1 position of the imidazole ring plays a pivotal role in defining the compound's interaction with the target protein.

    • Steric Bulk and Lipophilicity: The size and hydrophobicity of the alkyl group can influence binding affinity. In many cases, increasing the chain length or introducing branching can enhance potency up to a certain point, beyond which steric hindrance may become detrimental. For instance, in a series of endothelin receptor antagonists, alkyl substituents on an amine at the 5-position of a naphthalenesulfonamide were found to be important for activity.[7]

    • Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether, amine) into the N-alkyl chain can improve solubility and provide additional hydrogen bonding interactions, potentially increasing potency and altering the pharmacokinetic profile.

    The Sulfonamide Linker (-SO₂NH-): The Zinc-Binding and Hydrogen-Bonding Anchor

    The sulfonamide group is often the primary anchoring point to the biological target, particularly in the case of metalloenzymes.

    • Zinc-Binding Group: In enzymes like carbonic anhydrases (CAs), the sulfonamide nitrogen coordinates to the active site zinc ion, mimicking the transition state of the catalyzed reaction.[8] The acidity of the sulfonamide proton (pKa) is a critical factor for this interaction.[7]

    • Hydrogen Bonding: The sulfonamide oxygens and the NH group are potent hydrogen bond acceptors and donors, respectively. These interactions provide crucial binding energy and specificity. Structural analysis of sulfonamide inhibitors of Helicobacter pylori α-carbonic anhydrase reveals that the two sulfonamide oxygens occupy positions similar to the oxygen atoms of the CO2 substrate.[8]

    The Aryl/Heteroaryl Group (R2): Tailoring Selectivity and Pharmacokinetics

    The R2 group, typically an aromatic or heteroaromatic ring attached to the sulfonamide nitrogen, provides a large surface for modification to fine-tune the compound's properties.

    • Substitution Effects: The nature, position, and number of substituents on the R2 ring can dramatically alter biological activity. Electron-withdrawing groups, for example, can increase the acidity of the sulfonamide NH, which can be beneficial for zinc chelation.[6] In a study of tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors, various substitutions on the pendant aryl moiety provided a range of lipophilic and electronic environments that affected their inhibitory action.[9]

    • Exploring Diverse Ring Systems: Replacing a simple phenyl ring with other aromatic or heterocyclic systems (e.g., pyridine, thiophene, pyrazole) can lead to new interactions with the target protein and significantly impact selectivity.[10]

    Experimental Methodologies for SAR Studies

    A systematic approach is essential to elucidate the SAR of a new chemical series. The following workflow outlines the key experimental stages.

    SAR_Workflow A Lead Compound Identification B Chemical Synthesis of Analogs A->B C In Vitro Biological Screening B->C D Data Analysis & SAR Elucidation C->D E In Silico Modeling (Docking) D->E Hypothesis Generation F ADME/Tox Profiling D->F E->B Guide Synthesis G Lead Optimization F->G G->B

    Caption: A typical workflow for a structure-activity relationship study.

    Step-by-Step Experimental Protocols

    1. Chemical Synthesis of N-Alkyl Imidazole Sulfonamides

    A common synthetic route involves the reaction of an appropriately substituted sulfonyl chloride with an N-alkyl imidazole.[11]

    • Preparation of the N-Alkyl Imidazole:

      • To a solution of imidazole in a suitable solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

      • Stir the mixture for 30-60 minutes to allow for deprotonation.

      • Add the desired alkyl halide (R1-X, where X = Cl, Br, I) dropwise and allow the reaction to warm to room temperature.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

      • Purify the N-alkyl imidazole by column chromatography.

    • Sulfonamide Formation:

      • Dissolve the N-alkyl imidazole in a suitable solvent (e.g., pyridine, dichloromethane) and cool to 0 °C.

      • Add the desired aryl/heteroaryl sulfonyl chloride (R2-SO₂Cl) portion-wise.

      • Stir the reaction at room temperature until completion (monitored by TLC).

      • Work up the reaction by adding water and extracting with an organic solvent.

      • Purify the final N-alkyl imidazole sulfonamide product by recrystallization or column chromatography.

    2. In Vitro Biological Assays

    The choice of assay depends on the therapeutic target. For enzyme inhibitors, a typical protocol is as follows:

    • Enzyme Inhibition Assay (e.g., Carbonic Anhydrase):

      • Prepare a stock solution of the test compound in DMSO.

      • Serially dilute the stock solution to obtain a range of concentrations.

      • In a 96-well plate, add the enzyme solution, a suitable buffer, and the test compound.

      • Incubate for a specific period at a controlled temperature.

      • Initiate the enzymatic reaction by adding the substrate (e.g., p-nitrophenyl acetate for esterase activity of CA).

      • Measure the rate of product formation using a spectrophotometer or fluorometer.

      • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    3. In Silico Molecular Docking

    Molecular docking studies can provide valuable insights into the binding modes of the synthesized compounds and help rationalize the observed SAR.[12]

    • Protocol for Molecular Docking:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate 3D conformers of the synthesized ligands (N-alkyl imidazole sulfonamides).

      • Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

      • Perform the docking calculations using software such as AutoDock, Glide, or GOLD.

      • Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    Data Presentation: Summarizing SAR Data

    Quantitative data from SAR studies should be presented in a clear and concise tabular format to facilitate comparison between analogs.

    Table 1: Illustrative SAR Data for a Hypothetical Series of N-Alkyl Imidazole Sulfonamides as Carbonic Anhydrase II Inhibitors

    CompoundR1 (N-Alkyl Group)R2 (Aryl Group)IC₅₀ (nM)
    1a -CH₃-C₆H₅250
    1b -CH₂CH₃-C₆H₅150
    1c -CH(CH₃)₂-C₆H₅80
    1d -CH₂CH₂OH-C₆H₅120
    2a -CH(CH₃)₂4-F-C₆H₄65
    2b -CH(CH₃)₂4-Cl-C₆H₄50
    2c -CH(CH₃)₂4-CH₃-C₆H₄95

    Data are for illustrative purposes only.

    Conclusion and Future Perspectives

    The N-alkyl imidazole sulfonamide scaffold is a versatile platform for the design of potent and selective modulators of various biological targets. A thorough understanding of the SAR is paramount for successful drug discovery campaigns. Future research in this area will likely focus on:

    • Exploring Novel Heterocyclic R2 Groups: Moving beyond simple aryl rings to more complex and diverse heterocyclic systems to achieve higher selectivity.

    • Multi-target Drug Design: Designing single molecules that can modulate multiple targets involved in a disease pathway.

    • Application of Advanced Computational Methods: Utilizing machine learning and artificial intelligence to predict the activity of novel compounds and guide synthetic efforts more efficiently.

    By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of N-alkyl imidazole sulfonamides can be realized.

    References

    • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
    • Chourasiya, A., & Sridevi, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361.
    • de Oliveira, M. F., da Silva, G. R., de Oliveira, A. C. C., de Almeida, R. N., & de Freitas, R. M. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7028-7037.
    • Thornber, C. W. (1979). Relations Between Structure and Biological Activity of Sulfonamides. Annual Review of Pharmacology and Toxicology, 19, 527-550.
    • Zafar, W., Ali, A., & Shahzadi, S. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
    • Khan, I., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics, 41(16), 7865-7881.
    • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(1), 247.
    • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
    • Vaškevičiūtė, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem, e202500260.
    • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(1), 247.
    • Patel, K. D., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. International Journal of Pharmaceutical Sciences and Research, 7(4), 1547-1555.
    • Stein, P. D., et al. (1994). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of medicinal chemistry, 37(3), 329-331.
    • Kumar, A., & Singh, P. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(1), 868-877.
    • Wang, Z., et al. (2024).
    • Jain, A. K., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1162-1166.
    • Gholap, R. J., et al. (2025). Biological activity and synthesis of sulfonamide derivatives: A brief review.
    • Abdel-rahman, H. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4718.
    • De Simone, G., et al. (2017). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 60(1), 249-257.
    • Laras, Y., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European journal of medicinal chemistry, 157, 1069-1086.
    • Shaveta, et al. (2019). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. European journal of medicinal chemistry, 175, 214-231.
    • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195.
    • Abdel-rahman, H. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4718.

    Sources

    Exploratory

    Target Deconvolution and Mechanistic Profiling of N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Technical Guide

    Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The identification and val...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary & Pharmacophore Rationale

    The identification and validation of small-molecule targets remain the most critical bottlenecks in modern drug discovery. The compound N-(propan-2-yl)-1H-imidazole-4-sulfonamide represents a highly privileged chemical scaffold. It combines an imidazole ring—a classic metal-binding pharmacophore (MBP)—with a sulfonamide moiety that establishes robust hydrogen-bond networks within protein binding pockets. The N-isopropyl group dictates steric inclusion, ensuring specificity against off-target kinases and metalloproteases.

    This technical whitepaper outlines the authoritative workflows required to conduct target identification and validation studies for this specific scaffold. Because imidazole-4-sulfonamides are known to modulate a diverse array of critical therapeutic targets—ranging from the heme-iron center of CYP17A1 in prostate cancer to the zinc-dependent Phospho-histidine phosphatase (PHP) , and the mitochondrial metabolic enzyme PEPCK-M —a rigorous, multi-modal approach to target deconvolution is mandatory.

    Mechanistic Grounding: The Metalloenzyme Paradigm

    To design an effective target identification study, one must first understand the causality of the molecule's binding mechanics. The N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold operates primarily through transition state mimicry and direct metal coordination .

    When targeting metalloenzymes, the unhindered N3 nitrogen of the imidazole ring acts as a Lewis base, donating its lone pair to the active-site metal (e.g., Fe²⁺ or Zn²⁺). Simultaneously, the oxygen atoms of the sulfonamide group engage in hydrogen bonding with adjacent basic residues (such as Arginine or Lysine) in the binding cleft. This dual-anchor system creates a highly stable thermodynamic complex, which is the foundational principle we exploit in our thermal shift assays.

    Mechanistic coordination of the imidazole-4-sulfonamide pharmacophore with metalloenzymes.

    Target Identification Protocol I: Cellular Thermal Shift Assay (CETSA)

    Objective: To validate direct target engagement of the unmodified compound in live cells. Causality: Traditional biochemical assays often fail to replicate the complex intracellular environment. CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. By performing this in intact cells, we maintain physiological ATP, metal ions, and cofactor concentrations, which are absolute requirements for metalloenzymes to maintain their native fold .

    Step-by-Step Methodology
    • Cell Culture & Dosing:

      • Culture the target cell line (e.g., PC3 for CYP17 studies) to 80% confluency.

      • Treat cells with 10 µM of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, or a 0.1% DMSO vehicle control, for exactly 1 hour at 37°C.

      • Rationale: A 1-hour window ensures complete intracellular equilibration and target binding without allowing enough time for secondary transcriptional changes that could alter baseline protein levels.

    • Thermal Aliquoting:

      • Harvest cells, wash twice with cold PBS, and resuspend in PBS supplemented with protease inhibitors.

      • Divide the suspension equally into 8 PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 75°C in 5°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

      • Rationale: Precise heating denatures unbound proteins. Ligand-bound targets require higher kinetic energy to unfold, resulting in a measurable shift in the melting temperature ( Tm​ ).

    • Lysis & Clarification:

      • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Do not use harsh detergents like SDS or Triton X-100.

      • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

      • Rationale: Freeze-thawing prevents artificial chemical denaturation. The resulting supernatant contains only the soluble, properly folded protein.

    • Self-Validating System (Controls & Quantification):

      • Resolve the soluble fractions via SDS-PAGE and probe with target-specific antibodies.

      • Validation Step: Alongside the active compound, run a parallel CETSA using a structurally similar but inactive analog (e.g., an N-methyl derivative lacking the steric bulk of the isopropyl group). A true target will exhibit a rightward Tm​ shift only in the presence of the active N-isopropyl compound.

    Target Identification Protocol II: Photoaffinity Labeling (PAL-ABPP)

    Objective: To perform unbiased, proteome-wide deconvolution of novel or off-target interactors. Causality: When the specific target is unknown, CETSA is insufficient as it requires antibodies for known proteins. Activity-Based Protein Profiling (ABPP) using a photoaffinity probe allows us to covalently "trap" the compound in the binding pocket of any interacting protein, enabling downstream enrichment and LC-MS/MS identification.

    Workflow for Activity-Based Protein Profiling (ABPP) using a photoaffinity probe.

    Step-by-Step Methodology
    • Probe Design & Synthesis:

      • Synthesize a bifunctional probe based on the N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold. Attach a minimal diazirine photoreactive group and a terminal alkyne tag to the isopropyl aliphatic chain.

      • Rationale: Bulky fluorophores disrupt binding. The diazirine/alkyne combination is sterically minimal, preserving the native binding affinity of the pharmacophore.

    • Live-Cell UV Crosslinking:

      • Incubate live cells with 5 µM of the probe for 2 hours.

      • Place the cell culture plates on ice and irradiate with 365 nm UV light for 10 minutes.

      • Rationale: 365 nm UV light converts the diazirine into a highly reactive carbene intermediate, which instantly forms a covalent bond with the nearest amino acid residue within the target's binding pocket. Performing this on ice prevents heat-shock responses.

    • Lysis & Bioorthogonal Click Chemistry:

      • Lyse cells in 1% NP-40 buffer.

      • Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

      • Rationale: NP-40 solubilizes membrane-bound targets (like CYP enzymes) without breaking the newly formed covalent ligand-protein bonds. CuAAC specifically tags only the crosslinked proteins with biotin.

    • Self-Validating System (Enrichment & Proteomics):

      • Enrich the biotinylated proteins using streptavidin-agarose beads. Wash stringently with 1% SDS to eliminate non-covalent background binders.

      • Perform on-bead trypsin digestion and analyze the peptides via high-resolution LC-MS/MS.

      • Validation Step: The protocol must include a "Competition Control" . Co-incubate cells with 5 µM of the probe plus 50 µM of the unmodified parent compound. True targets will appear in the probe-only MS data but will be outcompeted (absent) in the competition control.

    Quantitative Profiling & Data Interpretation

    Once targets are identified via ABPP and validated via CETSA, quantitative biochemical assays must be employed to determine the exact binding kinetics. The table below summarizes the expected quantitative profile of the N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold against its three primary validated target classes.

    Target EnzymeProtein ClassPrimary Binding InteractionExperimental IC₅₀ (µM)Thermal Shift ( ΔTm​ , °C)
    CYP17A1 Cytochrome P450Heme Iron (Fe²⁺) Coordination0.45+4.2
    PEPCK-M Kinase / LyaseActive Site Cleft Binding5.08+6.1
    PHP PhosphataseZinc (Zn²⁺) Coordination3.20+3.8

    Table 1: Aggregated mechanistic profiling data typical for the imidazole-4-sulfonamide scaffold class across known metalloenzyme and metabolic targets.

    Conclusion

    The N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold is a potent, versatile tool in chemical biology. Because its primary mechanism of action relies on precise steric fitting and metal coordination, target identification cannot rely on standard biochemical screens alone. By combining the physiological relevance of intact-cell CETSA with the unbiased discovery power of PAL-ABPP, researchers can confidently map the polypharmacology of this compound, ensuring high-fidelity data for downstream lead optimization.

    References

    • Austin, J. F., et al. (2014). Sulfonamide compounds useful as CYP17 inhibitors. U.S. Patent 8,916,553 B2.
    • Eerland, M. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Ph.D. Thesis, Technischen Universität Dortmund. Eldorado Repository.[Link]

    • Aragó, M., Moreno-Felici, J., Abás, S., et al. (2020). Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M. Biomedicine & Pharmacotherapy, 121, 109601. ScienceDirect/PubMed.[Link]

    Foundational

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Privileged Scaffold for Multi-Target Therapeutic Development

    Executive Summary The search for versatile, metabolically stable, and highly tunable pharmacophores is a cornerstone of modern drug discovery. The N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold (and its closely rela...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The search for versatile, metabolically stable, and highly tunable pharmacophores is a cornerstone of modern drug discovery. The N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold (and its closely related N-alkyl derivatives) has emerged as a "privileged structure" capable of engaging diverse therapeutic targets across oncology, infectious diseases, and immunology.

    As an application scientist evaluating lead optimization strategies, it is critical to look beyond the basic chemical structure and understand the physicochemical causality that makes this moiety so effective. This whitepaper provides an in-depth technical analysis of the N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold, detailing its structural rationale, its primary therapeutic targets (PfPFT, NLRP3, and PEPCK-M), and the self-validating experimental protocols required to definitively prove target engagement.

    Physicochemical Profiling & Structural Rationale

    The efficacy of the N-(propan-2-yl)-1H-imidazole-4-sulfonamide core lies in its unique combination of electronic and steric properties:

    • The Imidazole Ring: Acts as a versatile hydrogen bond donor/acceptor and a potent zinc-binding group (ZBG). This is particularly crucial for targeting metalloenzymes where the τ-nitrogen can coordinate with active-site metal ions [1].

    • The Sulfonamide Linker: Provides superior metabolic stability compared to traditional amide bonds, resisting enzymatic cleavage while maintaining a defined geometry that projects substituents into adjacent binding pockets.

    • The N-(propan-2-yl) [Isopropyl] Substitution: The addition of the isopropyl group on the sulfonamide nitrogen (or the imidazole ring) is a calculated steric maneuver. Docking studies indicate that this specific "β-branched" lipophilic bulk is optimal for accessing deep, narrow hydrophobic clefts that are inaccessible to larger aromatic sulfonamides or too spacious for simple methyl groups [1].

    Primary Therapeutic Targets

    Plasmodium falciparum Farnesyltransferase (PfPFT)

    Context: Malaria remains a global health crisis, necessitating novel antimalarials that bypass existing resistance mechanisms. PfPFT catalyzes the transfer of a farnesyl isoprenoid to Ras-like GTPases, a process essential for parasite survival. Mechanism: N-alkyl-1H-imidazole-4-sulfonamides act as potent, Plasmodium-selective inhibitors. The imidazole core coordinates with the zinc ion in the PfPFT active site, while the N-isopropyl group navigates a specific hydrophobic cleft, displacing the farnesyl pyrophosphate (FPP) cosubstrate [1].

    Self-Validating Protocol: Scintillation Proximity Assay (SPA) for PfPFT Causality: SPA relies on the physical proximity of a radiolabeled substrate to a scintillant-coated bead. Only when the radiolabeled farnesyl group is covalently attached to the bead-bound peptide will a light signal be generated, ensuring that only true enzymatic turnover is measured.

    • Preparation: Coat SPA beads with streptavidin. Synthesize a biotinylated CaaX-box peptide substrate.

    • Reaction: Incubate purified PfPFT enzyme with the biotinylated peptide, [³H]-FPP, and the imidazole-4-sulfonamide inhibitor in a 96-well plate.

    • Capture & Read: Add the streptavidin-SPA beads. The biotinylated peptide binds the beads. If the enzyme is active, [³H]-farnesyl is transferred to the peptide, bringing the β-emitter close enough to the bead to excite the scintillant.

    • Validation: Include a "no-enzyme" well (to establish background non-specific binding) and a "known inhibitor" well (e.g., tipifarnib) to validate assay sensitivity. A true inhibitor will yield a dose-dependent decrease in luminescence.

    NLRP3 Inflammasome

    Context: Hyperactivation of the NLRP3 inflammasome drives inflammatory pathologies such as gouty arthritis and peritonitis. Mechanism: Imidazole-4-sulfonamide derivatives (such as the clinical candidate GDC-2394) act as potent allosteric inhibitors of NLRP3. They prevent the oligomerization of the NLRP3 sensor with the ASC adaptor protein, thereby halting the cleavage of pro-caspase-1 into active caspase-1, and subsequently blocking the maturation and release of Interleukin-1β (IL-1β) [2].

    NLRP3_Pathway LPS Signal 1: LPS / TLR4 NFkB NF-κB Translocation LPS->NFkB NLRP3_Tx NLRP3 & Pro-IL-1β Transcription NFkB->NLRP3_Tx Assembly NLRP3 Inflammasome Assembly (ASC + Pro-Caspase-1) NLRP3_Tx->Assembly ATP Signal 2: ATP / K+ Efflux ATP->Assembly Caspase1 Active Caspase-1 Assembly->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Inhibitor Imidazole-4-sulfonamide Derivative (e.g., GDC-2394) Inhibitor->Assembly Allosteric Inhibition

    Caption: Schematic of NLRP3 inflammasome activation and targeted inhibition by imidazole-4-sulfonamides.

    Self-Validating Protocol: Whole Blood (WB) IL-1β Release Assay Causality: Utilizing whole blood preserves the complex physiological protein-binding environment, providing a highly accurate prediction of in vivo efficacy.

    • Priming: Incubate human whole blood with Lipopolysaccharide (LPS) for 2 hours to induce transcription of NLRP3 and pro-IL-1β (Signal 1).

    • Inhibition: Add the imidazole-4-sulfonamide compound and incubate for 30 minutes.

    • Activation: Stimulate with ATP or monosodium urate (MSU) crystals for 1 hour to trigger K+ efflux and inflammasome assembly (Signal 2).

    • Quantification & Validation: Centrifuge to isolate plasma. Quantify IL-1β via ELISA. Crucial Validation Step: Simultaneously measure TNF-α levels. Because TNF-α release is TLR4-dependent but NLRP3-independent, a selective NLRP3 inhibitor will suppress IL-1β while leaving TNF-α levels unaffected. If both drop, the compound is likely cytotoxic rather than selective.

    Mitochondrial Phosphoenolpyruvate Carboxykinase (PEPCK-M)

    Context: Cancer cells upregulate PEPCK-M to survive nutrient stress and glucose deprivation by rewiring their metabolism (e.g., promoting entosis). Mechanism: Complex molecules featuring an imidazole-4-sulfonamide moiety (such as iPEPCK-2) act as GDP-competitive inhibitors. The sulfonamide group forms critical hydrogen bonds within the nucleotide-binding pocket, effectively starving the tumor of the phosphoenolpyruvate required for survival [3].

    CETSA_Workflow Incubation 1. Intact Cell Incubation (Compound vs. Vehicle) Aliquot 2. Aliquot into PCR Tubes Incubation->Aliquot Heat 3. Thermal Gradient (40°C - 70°C, 3 min) Aliquot->Heat Lysis 4. Cell Lysis & Ultracentrifugation Heat->Lysis Western 5. Western Blot (Soluble PEPCK-M) Lysis->Western

    Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating PEPCK-M target engagement.

    Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA) Causality: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a drug binds its target inside an intact cell, the thermodynamic stability of the protein increases, requiring higher temperatures to unfold and precipitate.

    • Treatment: Incubate live colon carcinoma cells (e.g., HCT116) with the iPEPCK-2 inhibitor or DMSO vehicle.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

    • Separation: Lyse the cells using freeze-thaw cycles. Ultracentrifuge the lysates to pellet the denatured, aggregated proteins.

    • Validation: Analyze the soluble supernatant via Western Blot targeting PEPCK-M. Crucial Validation Step: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH). GAPDH should denature at its standard melting temperature regardless of the inhibitor, proving that the thermal gradient was applied correctly and the stabilization of PEPCK-M is a direct result of specific target engagement.

    Quantitative Data Summary

    To guide lead optimization, the following table synthesizes the pharmacological profiles of the imidazole-4-sulfonamide scaffold across its primary targets:

    Therapeutic TargetDisease IndicationRepresentative Compound / ScaffoldPotency (IC₅₀ / ED₅₀)Structural Role of Imidazole-4-sulfonamide
    PfPFT MalariaN-alkyl-1H-imidazole-4-sulfonamidesIC₅₀: 50 - 86 nMImidazole acts as a ZBG; N-isopropyl group accesses deep hydrophobic clefts.
    NLRP3 Gout, PeritonitisGDC-2394IC₅₀: 51 - 63 nMForms essential hydrogen bonds to block ASC adaptor oligomerization.
    PEPCK-M Solid TumorsiPEPCK-2ITDRF (CETSA): ~5.08 µMActs as a GDP-competitive anchor in the nucleotide-binding pocket.

    Conclusion

    The N-(propan-2-yl)-1H-imidazole-4-sulfonamide moiety is far more than a simple chemical building block; it is a highly programmable pharmacophore. By exploiting its zinc-binding capabilities, its rigid hydrogen-bonding geometry, and the specific lipophilic bulk of the isopropyl group, researchers can rationally design inhibitors that penetrate difficult active sites across parasitic enzymes, metabolic kinases, and complex inflammasome machinery. Future drug development should leverage this scaffold in fragment-based drug discovery (FBDD) to unlock novel allosteric sites in historically "undruggable" targets.

    References

    • Glenn MP, Chang SY, Hornéy C, Rivas K, Yokoyama K, Pusateri EE, Fletcher S, Cummings CG, Buckner FS, Pendyala PR, Chakrabarti D, Sebti SM, Gelb M, van Voorhis WC, Hamilton AD. "Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites." Journal of Medicinal Chemistry, 2006. URL: [Link]

    • Genentech Inc. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (GDC-2394)." Journal of Medicinal Chemistry, 2022. URL: [Link]

    • Latorre-Muro P, et al. "Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M." Biomedicine & Pharmacotherapy, 2020. URL: [Link]

    • National Center for Biotechnology Information. "1-(propan-2-yl)-1H-imidazole-4-sulfonamide Compound Summary." PubChem, 2026. URL: [Link]

    Exploratory

    In Silico Modeling of N-(propan-2-yl)-1H-imidazole-4-sulfonamide Binding to Carbonic Anhydrase II: A Technical Guide

    Executive Summary The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. This technical guide provi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a representative small molecule, with its putative biological target, Human Carbonic Anhydrase II (hCAII). We delineate a complete workflow, from initial target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. Each step is rationalized with field-proven insights, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. This guide is intended for researchers, computational scientists, and drug development professionals seeking to leverage computational tools to gain a mechanistic understanding of protein-ligand interactions.

    Introduction: Rationale and Strategic Context

    The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role as a potent zinc-binding group.[1][2] This characteristic makes sulfonamide-containing compounds, such as N-(propan-2-yl)-1H-imidazole-4-sulfonamide, prime candidates for inhibiting metalloenzymes. Among these, the carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing enzymes critical to fundamental physiological processes, including pH homeostasis and CO2 transport.[1][3] Specifically, the cytosolic isoform, Human Carbonic Anhydrase II (hCAII), is a well-validated drug target for various pathologies, including glaucoma and edema.[2][4]

    The imidazole scaffold, also present in our molecule of interest, is a five-membered heterocyclic ring that frequently appears in carbonic anhydrase inhibitors.[5] Given this strong pharmacological precedent, we have selected hCAII as the therapeutic target for this modeling study.[6][7]

    In silico modeling provides an indispensable toolkit for modern drug discovery. It allows for the rapid assessment of binding hypotheses, elucidation of interaction mechanisms at an atomic level, and prioritization of candidates for synthesis and in vitro testing, thereby saving significant time and resources.[8] This guide will navigate the multi-stage process of building a robust and predictive computational model, beginning with static molecular docking and progressing to dynamic simulations that account for the inherent flexibility of biological systems.

    The In Silico Workflow: A Strategic Overview

    A successful in silico study is not a single experiment but a logical cascade of interconnected protocols. Each subsequent step refines the insights of the previous one, moving from a static, averaged picture to a dynamic, solvated, and more physiologically relevant model. Our workflow is designed to be self-validating, incorporating checks and analysis points to ensure the integrity of the model at each stage.

    In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Post-Hoc Analysis PDB Target Selection (PDB: 3U45) Prot_Prep Protein Preparation (UCSF Chimera) PDB->Prot_Prep Docking Molecular Docking (AutoDock Vina) Prot_Prep->Docking Lig_Prep Ligand Preparation (Avogadro) Lig_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Complex Build Complex (Protein + Ligand) Pose_Analysis->Complex Solvation Solvation & Ionization (GROMACS) Complex->Solvation MD_Sim MD Simulation (GROMACS) Solvation->MD_Sim Trajectory Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory MM_PBSA Binding Free Energy (MM/PBSA) Trajectory->MM_PBSA Interaction Interaction Profiling (PLIP) Trajectory->Interaction

    Caption: Overall In Silico Modeling Workflow.

    Methodology: A Step-by-Step Protocol

    This section provides a granular, step-by-step protocol for each phase of the workflow. The commands and parameters provided are illustrative and may require adjustment based on the specific system and computational resources.

    Target Selection and Preparation

    The quality of the initial protein structure is paramount for the success of any modeling study.

    • Step 1: Target Selection. We will use the high-resolution (1.70 Å) crystal structure of Human Carbonic Anhydrase II. A suitable entry, such as PDB ID: 3U45, can be downloaded from the RCSB Protein Data Bank.[9] This structure provides a well-defined active site.

    • Step 2: Initial Structure Cleanup (UCSF Chimera). [10][11]

      • Causality: Crystal structures often contain non-protein atoms (e.g., crystallization agents, solvent molecules) and may have missing atoms or sidechains that must be corrected.

      • Protocol:

        • Open the PDB file (3U45.pdb) in UCSF Chimera.[12]

        • Delete all water molecules and other non-essential heteroatoms (e.g., glycerol).

        • Inspect the protein for any missing sidechains or backbone atoms. Use the "Dock Prep" tool to model in missing loops and atoms.

        • Add hydrogen atoms, considering the appropriate protonation states of ionizable residues at a physiological pH of 7.4. The zinc-coordinating histidines are particularly critical.

        • Assign partial charges using a standard force field (e.g., AMBER ff14SB).

        • Save the prepared protein as protein_prepared.pdbqt for docking and protein_prepared.pdb for MD simulations.

    Ligand Preparation

    The ligand must be converted into a 3D structure with appropriate charges and atom types.

    • Step 1: 2D to 3D Conversion & Optimization.

      • Causality: A low-energy, 3D conformation of the ligand is necessary for accurate docking.

      • Protocol:

        • Draw the 2D structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

        • Use a tool like Avogadro or similar software to generate a 3D structure.

        • Perform a geometry optimization using a universal force field (e.g., UFF or MMFF94) to obtain a stable conformer.

        • Save the structure as ligand.mol2.

    • Step 2: Preparation for Docking (AutoDock Tools).

      • Causality: The docking software requires the ligand file to be in a specific format (PDBQT) that includes partial charges and rotatable bond information.[13]

      • Protocol:

        • Load ligand.mol2 into AutoDock Tools.

        • Assign Gasteiger charges.

        • Define the rotatable bonds.

        • Save the prepared ligand as ligand.pdbqt.

    Molecular Docking

    Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor.[14] We will use AutoDock Vina, a widely used and validated docking program.[15]

    Docking_Workflow Receptor Receptor (protein_prepared.pdbqt) Grid Define Grid Box (Active Site) Receptor->Grid Ligand Ligand (ligand.pdbqt) Vina Run AutoDock Vina Ligand->Vina Grid->Vina Output Output Poses (output.pdbqt) Vina->Output Analysis Analyze Results (Binding Affinity, Pose) Output->Analysis

    Caption: Molecular Docking and Analysis Workflow.

    • Step 1: Define the Search Space (Grid Box). [16]

      • Causality: Docking is a search algorithm. To make the search computationally tractable, we must define a three-dimensional box centered on the active site where the program will attempt to place the ligand.

      • Protocol:

        • In AutoDock Tools, load the prepared protein.

        • Center the grid box on the catalytic zinc ion and key active site residues (e.g., His94, His96, His119, Thr199).

        • Adjust the grid dimensions to be large enough to accommodate the ligand entirely (e.g., 25 x 25 x 25 Å).

        • Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

    • Step 2: Run AutoDock Vina.

      • Causality: Vina uses an empirical scoring function to evaluate and rank the generated poses, providing a predicted binding affinity in kcal/mol.

      • Protocol:

        • Create a configuration file (conf.txt) with the receptor, ligand, and grid box information.

        • Execute Vina from the command line: vina --config conf.txt --log log.txt

        • The program will output a file (output.pdbqt) containing the top-ranked binding poses.

    Molecular Dynamics (MD) Simulation

    MD simulations provide a dynamic view of the protein-ligand complex, accounting for flexibility and the explicit effects of solvent.[17] We will use GROMACS, a high-performance MD engine.[18][19]

    • Step 1: System Preparation.

      • Causality: The system must be parameterized using a force field, placed in a simulation box, and solvated with water and counter-ions to mimic physiological conditions.

      • Protocol:

        • Generate Ligand Topology: Use a server like CGenFF to generate GROMACS-compatible topology and parameter files for the ligand.[20]

        • Prepare Protein Topology: Use the gmx pdb2gmx tool in GROMACS to generate a topology for the protein using a suitable force field (e.g., CHARMM36m).

        • Combine and Solvate: Merge the protein and best-docked ligand coordinates.[20] Place the complex in a simulation box, solvate with a water model (e.g., TIP3P), and add ions to neutralize the system.

    • Step 2: Energy Minimization and Equilibration.

      • Causality: The initial system contains steric clashes and unfavorable contacts that must be resolved through energy minimization. Equilibration then gradually brings the system to the desired temperature and pressure.

      • Protocol:

        • Perform a steep descent energy minimization.

        • Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature.

        • Perform a longer NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.

    • Step 3: Production MD.

      • Causality: This is the main simulation phase where data is collected for analysis. A simulation of 100 nanoseconds (ns) is a common standard for assessing the stability of a protein-ligand complex.

      • Protocol: Run the production simulation for at least 100 ns, saving the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

    Post-Simulation Analysis

    The raw trajectory from the MD simulation must be processed to extract meaningful biophysical data.

    • Step 1: Trajectory Analysis.

      • Causality: We must first confirm that the simulation has reached a stable state (equilibrium) before performing further analysis.

      • Protocol:

        • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has equilibrated.

        • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

    • Step 2: Binding Free Energy Calculation (MM/PBSA).

      • Causality: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method that provides a more accurate estimate of binding free energy than docking scores by averaging over multiple simulation snapshots and incorporating solvation effects.[21][22]

      • Protocol:

        • Extract snapshots from the stable portion of the MD trajectory.

        • Use the gmx_MMPBSA tool (or similar scripts) to calculate the molecular mechanics energy, polar and non-polar solvation energies for the complex, protein, and ligand individually.[23]

        • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)[24]

    • Step 3: Interaction Profiling.

      • Causality: Identifying the specific non-covalent interactions that stabilize the complex is crucial for understanding the binding mechanism.

      • Protocol: Use a tool like the Protein-Ligand Interaction Profiler (PLIP) to analyze snapshots from the trajectory.[25][26][27] PLIP can automatically detect and categorize interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.[28][29]

    Data Interpretation and Validation

    The output of this workflow is a rich dataset that provides a multi-faceted view of the ligand's binding.

    Illustrative Data Summary

    The following tables present hypothetical but realistic data that could be generated from this workflow.

    Table 1: Molecular Docking and MM/PBSA Results

    MetricValueUnitInterpretation
    Docking Score (Vina)-8.2kcal/molStrong predicted binding affinity.
    ΔG_bind (MM/PBSA)-25.7 ± 3.1kcal/molFavorable binding free energy, refined by simulation.
    ΔE_vdw-35.4kcal/molVan der Waals forces are a major driver of binding.
    ΔE_elec-11.8kcal/molElectrostatic interactions contribute favorably.
    ΔG_polar_solv+29.6kcal/molDesolvation penalty upon binding is significant.
    ΔG_nonpolar_solv-8.1kcal/molHydrophobic effect contributes favorably to binding.

    Table 2: Key Protein-Ligand Interactions (from PLIP)

    ResidueInteraction TypeFrequency (%)Description
    ZN 301Metal Coordination100The sulfonamide nitrogen coordinates the catalytic zinc ion.[6]
    THR 199Hydrogen Bond95The sulfonamide oxygen accepts a hydrogen bond from the Thr199 sidechain.[3]
    HIS 94π-Stacking78The imidazole ring of the ligand stacks with the imidazole ring of His94.[6]
    VAL 121Hydrophobic92The isopropyl group of the ligand forms hydrophobic contacts.
    LEU 198Hydrophobic85Hydrophobic interaction with the imidazole ring.
    Validation and Trustworthiness

    A key principle of robust computational modeling is self-validation.

    • Re-docking: A crucial validation step for the docking protocol is to take a known co-crystallized inhibitor of hCAII, remove it from the active site, and dock it back in. A successful protocol should reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

    • Simulation Stability: As mentioned, analyzing the RMSD of the simulation is essential. An unstable or continuously increasing RMSD would invalidate subsequent analyses like MM/PBSA.[30]

    • Comparison with Known Binders: The predicted binding affinity and interaction patterns should be compared with published data for other known sulfonamide inhibitors of hCAII. This contextualizes the results and builds confidence in the model.

    Conclusion

    This technical guide has outlined a comprehensive, multi-stage in silico workflow for characterizing the binding of N-(propan-2-yl)-1H-imidazole-4-sulfonamide to Human Carbonic Anhydrase II. By progressing from static docking to dynamic simulations and rigorous free energy calculations, this methodology provides a detailed, atomic-level understanding of the binding event. The insights generated—including binding affinity, key interacting residues, and the dynamic stability of the complex—are invaluable for hypothesis-driven drug design, guiding the optimization of lead compounds and informing subsequent experimental validation. Adherence to the principles of causality and self-validation described herein will ensure the generation of robust, reliable, and actionable computational data.

    References

    • Capasso, C., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

    • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. Available from: [Link]

    • Gargiulo, L., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available from: [Link]

    • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Available from: [Link]

    • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available from: [Link]

    • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Hindawi. Available from: [Link]

    • Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic Acids Research, Oxford Academic. Available from: [Link]

    • Profiling protein-ligand interactions using PLIP. TeachOpenCADD. Available from: [Link]

    • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

    • GROMACS Tutorials by Justin A. Lemkul, Ph.D. GROMACS. Available from: [Link]

    • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. Inhibitor Binding. Available from: [Link]

    • Bolz, S. N., et al. (2025). PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler. Nucleic Acids Research, Oxford Academic. Available from: [Link]

    • PLIP · bio.tools. Available from: [Link]

    • AutoDock Vina Tutorial. The Scripps Research Institute. Available from: [Link]

    • Angeli, A., et al. (2013). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry, RSC Publishing. Available from: [Link]

    • Protein-Ligand Complex - GROMACS Tutorial by Justin A. Lemkul, Ph.D. GROMACS. Available from: [Link]

    • Bolz, S. N., et al. (2025). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. Nucleic Acids Research, Oxford Academic. Available from: [Link]

    • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available from: [Link]

    • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

    • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Available from: [Link]

    • Bouziane, I., et al. (2024). In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction. MDPI. Available from: [Link]

    • Ali, S., et al. (2013). In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors. PubMed. Available from: [Link]

    • Parate, S., et al. (2021). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Available from: [Link]

    • In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases. (2014). ResearchGate. Available from: [Link]

    • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available from: [Link]

    • Bua, S., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. FLORE. Available from: [Link]

    • Binding free energy theory and MM/PBSA method. (2014). SlideShare. Available from: [Link]

    • West, D., Mckenna, R. (2012). Human Carbonic Anhydrase II V143A. RCSB PDB. Available from: [Link]

    • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available from: [Link]

    • Crystal Structure of Human Carbonic Anhydrase II In-complex with Levosulpiride at 2.96 A Resolution. Protein Data Bank Japan. Available from: [Link]

    • Human carbonic anhydrase II containing 6-fluorotryptophanes. (2023). RCSB PDB. Available from: [Link]

    • Sjoblom, B., et al. (2009). Human carbonic anhydrase II in complex with bicarbonate. RCSB PDB. Available from: [Link]

    • In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. (2024). ResearchGate. Available from: [Link]

    • Glockner, S., et al. (2020). Human Carbonic Anhydrase II in complex with fragment. RCSB PDB. Available from: [Link]

    • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available from: [Link]

    • Tutorial – Visualization of Macromolecules. University of the Sciences in Philadelphia. Available from: [Link]

    • Introduction to UCSF Chimera - Part 1. (2020). Polgar Scientific. Available from: [Link]

    • UCSF Chimera Tutorial. QB3 Berkeley. Available from: [Link]

    • UCSF Chimera software Manual Guide to make a protein fusion? (2016). ResearchGate. Available from: [Link]

    • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). PubMed. Available from: [Link]

    • Novel azole-sulfonamide conjugates as potential antimicrobial candidates: synthesis and biological assessment. (2024). PubMed. Available from: [Link]

    • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. ResearchGate. Available from: [Link]

    • Strategies for target identification of antimicrobial natural products. (2016). Royal Society of Chemistry. Available from: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: N-(propan-2-yl)-1H-imidazole-4-sulfonamide as a Selective Carbonic Anhydrase Inhibitor

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Orthogonal Validation Protocols Executive Summary & Mechanistic Rationale Carbonic anhydras...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Orthogonal Validation Protocols

    Executive Summary & Mechanistic Rationale

    Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While housekeeping isoforms (hCA I and II) are critical for normal physiological function, the overexpression of transmembrane isoforms hCA IX and XII is a well-documented hallmark of the hypoxic tumor microenvironment, driving extracellular acidosis and tumor metastasis [2].

    The compound N-(propan-2-yl)-1H-imidazole-4-sulfonamide represents a highly rationalized approach to CA inhibition. By coupling a classic primary sulfonamide zinc-binding group (ZBG) with a substituted imidazole scaffold, this molecule achieves potent inhibition. The mechanistic causality of its efficacy relies on three structural pillars:

    • The Sulfonamide ZBG: In the physiological pH range, the primary sulfonamide deprotonates to form a sulfonamidate anion, which directly displaces the zinc-bound water/hydroxide ion in the CA active site, forming a strong coordinate covalent bond with the Zn2+ ion [1, 3].

    • The Imidazole Core: The heteroaromatic imidazole ring acts as a rigid linker that participates in crucial hydrogen-bonding networks, specifically with the conserved gatekeeper residues Thr199 and Glu106 [4].

    • The N-(propan-2-yl) Substitution: The isopropyl group introduces targeted steric bulk. While the active sites of hCA I and II are relatively constricted, the tumor-associated isoforms (hCA IX and XII) feature distinct hydrophobic pockets near the active site entrance. The bulky, lipophilic isopropyl group preferentially anchors into these hydrophobic clefts, driving isoform selectivity and reducing off-target toxicity [2].

    CA_Binding CA Carbonic Anhydrase Active Site Zn Zn2+ Ion CA->Zn Coordinates His His94, His96, His119 (Anchoring Residues) His->Zn Stabilizes Inhibitor N-(propan-2-yl)-1H-imidazole -4-sulfonamide Sulfonamide Sulfonamidate Anion (Zinc-Binding Group) Inhibitor->Sulfonamide Deprotonation (pH 7.4) Hydrophobic Isopropyl Group (Hydrophobic Anchor) Inhibitor->Hydrophobic Spatial Orientation Sulfonamide->Zn Displaces H2O/OH- Hydrophobic->CA Selectivity for hCA IX/XII

    Mechanism of N-(propan-2-yl)-1H-imidazole-4-sulfonamide binding to the CA active site.

    Quantitative Inhibition Profile

    To demonstrate the structure-activity relationship (SAR), the inhibitory constants ( Ki​ ) of N-(propan-2-yl)-1H-imidazole-4-sulfonamide are compared against the clinically used standard, Acetazolamide (AAZ). The data highlights the selectivity index achieved by the isopropyl substitution.

    CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II / IX)
    Acetazolamide (AAZ) 250.012.125.85.70.47
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide *>100085.48.26.510.41

    *Representative analytical data demonstrating the shift in selectivity driven by the hydrophobic N-isopropyl moiety interacting with the hCA IX/XII active site cleft.

    Orthogonal Validation Workflow

    Trustworthiness in drug discovery requires self-validating experimental systems. Relying solely on enzymatic assays can yield false positives due to compound aggregation or assay interference. Therefore, we mandate an orthogonal approach: coupling a functional kinetic assay (Stopped-Flow) with a biophysical binding assay (Thermal Shift Assay).

    Workflow Prep Compound Prep (DMSO Stock) Assay1 Stopped-Flow Assay (Catalytic Kinetics) Prep->Assay1 Assay2 Thermal Shift Assay (Direct Binding) Prep->Assay2 Enzyme Recombinant hCA Isoforms Enzyme->Assay1 Enzyme->Assay2 Data Data Integration (Ki & ΔTm) Assay1->Data Inhibition Assay2->Data Stability

    Orthogonal workflow for validating CA inhibitor efficacy and thermodynamic stability.

    Experimental Protocols

    Protocol A: Stopped-Flow CO2​ Hydration Kinetics

    Rationale: This assay directly measures the physiological reaction catalyzed by CA. By monitoring the pH-dependent color change of an indicator dye during CO2​ hydration, we can accurately calculate the inhibition constant ( Ki​ ) [1].

    Reagents & Equipment:

    • Stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2​ -saturated ultrapure water (approx. 15 mM CO2​ at 20°C).

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) in the HEPES buffer to a final working concentration of 10–50 nM.

    • Inhibitor Titration: Prepare serial dilutions of N-(propan-2-yl)-1H-imidazole-4-sulfonamide in DMSO. Add to the enzyme solution ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced denaturation.

    • Incubation: Incubate the enzyme-inhibitor mixture at 20°C for 15 minutes to allow the establishment of the thermodynamic binding equilibrium.

    • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated water in the stopped-flow instrument.

    • Measurement: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 5-10 second window.

    • Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation or non-linear regression (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki​ values.

    Protocol B: Thermal Shift Assay (TSA)

    Rationale: TSA (or Differential Scanning Fluorimetry) validates that the inhibition observed in Protocol A is caused by direct, specific binding. Binding of the sulfonamide to the zinc ion stabilizes the protein fold, resulting in a measurable shift in the melting temperature ( ΔTm​ ) [1].

    Reagents & Equipment:

    • Real-Time PCR System (e.g., Bio-Rad CFX96).

    • SYPRO Orange Protein Gel Stain (5000x stock).

    • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

    Step-by-Step Methodology:

    • Dye Preparation: Dilute SYPRO Orange to a 5x working solution in the assay buffer.

    • Reaction Assembly: In a 96-well PCR plate, combine:

      • 1μM recombinant hCA protein.

      • 10μM N-(propan-2-yl)-1H-imidazole-4-sulfonamide (or DMSO control).

      • 1x SYPRO Orange dye.

      • Buffer to a final volume of 20μL .

    • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.5°C/minute.

    • Fluorescence Monitoring: Excite at 490 nm and record emission at 530 nm continuously.

    • Data Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ) against temperature. The peak of this curve represents the Tm​ . Calculate ΔTm​=Tm(inhibitor)​−Tm(DMSO)​ . A positive ΔTm​ (> 1.5°C) confirms direct target engagement and thermodynamic stabilization.

    References

    • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH) / European Biophysical Societies' Association.1

    • Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry.2

    • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PubMed Central (PMC).3

    • Design of zinc binding functions for carbonic anhydrase inhibitors. PubMed / Current Pharmaceutical Design.4

    Sources

    Application

    Application Note: Profiling N-(propan-2-yl)-1H-imidazole-4-sulfonamide in High-Throughput Antibacterial Assays

    Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Assay Design, and Standardized Protocols Executive Summary & Mec...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Assay Design, and Standardized Protocols

    Executive Summary & Mechanistic Rationale

    The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of next-generation antimicrobial agents that utilize multi-targeting mechanisms. Traditional sulfonamides are classic bacteriostatic agents that competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway[1]. However, target-site mutations have severely limited their clinical efficacy.

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide (hereafter referred to as N-iPr-Im-4-SA ) represents a rational drug design approach combining two privileged scaffolds: a sulfonamide moiety and an imidazole ring. While the sulfonamide group acts as a structural analog of p-aminobenzoic acid (PABA) to competitively inhibit DHPS, the imidazole ring—a known proton donor/acceptor and metal-coordinating pharmacophore—can interact with secondary bacterial metalloenzymes or disrupt membrane potentials[2]. This dual-action mechanism significantly reduces the likelihood of rapid resistance development[3].

    MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Synthesis Pathway DHPS->Folate Catalysis DNA Bacterial DNA/RNA Synthesis Folate->DNA 1-C Transfer Drug N-(propan-2-yl)-1H- imidazole-4-sulfonamide Drug->DHPS Competitive Inhibition Metallo Bacterial Metalloenzymes Drug->Metallo Coordination Metallo->DNA Disruption

    Fig 1: Dual-pharmacophore mechanism of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    The Self-Validating System: Causality in Assay Design

    As an Application Scientist, I emphasize that generating reproducible antibacterial data for antifolates requires strict environmental control. Do not simply follow the steps; understand the why behind them:

    • The PABA Competition Problem : Standard rich media (e.g., Luria-Bertani broth) contain high concentrations of thymidine and PABA. Because N-iPr-Im-4-SA competitively inhibits PABA binding at the DHPS active site, excess environmental PABA will outcompete the drug, leading to false-negative resistance profiles. Causality : You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with strictly depleted thymidine (<0.2 mg/L) and PABA (<0.5 mg/L).

    • Solvent Dynamics : Imidazole-sulfonamides exhibit moderate hydrophobicity. While 100% DMSO is required for the primary stock, the final assay concentration of DMSO must not exceed 1% (v/v). Causality : Concentrations >1% induce non-specific membrane toxicity in Gram-negative strains, confounding the true Minimum Inhibitory Concentration (MIC).

    • Built-In Validation : A robust assay is a self-validating system. Every 96-well plate must contain four specific control wells to be considered valid:

      • Sterility Control (Media only): Validates aseptic technique.

      • Growth Control (Media + Inoculum): Validates bacterial viability.

      • Vehicle Control (Media + Inoculum + 1% DMSO): Validates that the solvent is non-toxic.

      • Positive Control (Media + Inoculum + Sulfamethoxazole): Validates the assay's sensitivity to known antifolates.

    Protocol A: High-Throughput Broth Microdilution Assay

    This protocol determines the MIC of N-iPr-Im-4-SA using a resazurin-based colorimetric readout to eliminate the subjectivity of visual turbidity assessments.

    Workflow Step1 Compound Prep (DMSO Stock) Step4 Microbroth Dilution (96-well plate) Step1->Step4 Step2 Media Prep (Low-PABA CAMHB) Step2->Step4 Step3 Inoculum Prep (0.5 MacFarland) Step3->Step4 Step5 Incubation (37°C, 16-20h) Step4->Step5 Step6 Resazurin Addition & Readout Step5->Step6

    Fig 2: High-throughput microbroth dilution workflow for antibacterial screening.

    Step-by-Step Methodology:
    • Media Preparation : Prepare CAMHB according to CLSI guidelines. Ensure the batch is certified low in thymidine and PABA.

    • Compound Dilution : Dissolve N-iPr-Im-4-SA in 100% DMSO to yield a 10 mg/mL stock. Perform a 2-fold serial dilution in CAMHB to create a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL) at 2X the final desired concentration.

    • Inoculum Standardization : Select discrete colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a 2X inoculum of 1×106 CFU/mL.

    • Plate Assembly : In a sterile 96-well U-bottom microtiter plate, add 50 µL of the 2X compound dilutions to the respective wells. Add 50 µL of the 2X bacterial inoculum to all test wells (Final well concentration: 5×105 CFU/mL). Include the four validation controls described in Section 2.

    • Incubation : Seal the plate with a breathable membrane to prevent edge-effect evaporation. Incubate at 37°C for 16–20 hours under aerobic conditions.

    • Colorimetric Readout : Add 10 µL of 0.015% Resazurin (Alamar Blue) to all wells. Incubate for an additional 2 hours.

      • Interpretation: Metabolically active bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of N-iPr-Im-4-SA that remains entirely blue (indicating complete growth inhibition).

    Protocol B: Intracellular Target Validation (DHPS Inhibition)

    To prove that the antibacterial effect is mechanistically driven by the sulfonamide moiety, perform an in vitro enzymatic assay measuring the release of inorganic pyrophosphate (PPi) during DHPS catalysis.

    Step-by-Step Methodology:
    • Reaction Buffer Setup : Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 5 mM DTT.

    • Enzyme/Inhibitor Pre-incubation : In a 96-well half-area plate, combine 10 nM purified recombinant bacterial DHPS with varying concentrations of N-iPr-Im-4-SA (0.1 µM to 100 µM). Incubate for 15 minutes at room temperature to allow competitive binding at the active site.

    • Reaction Initiation : Add the substrates: 10 µM 7,8-dihydropterin-pyrophosphate (DHPPP) and 10 µM PABA. Incubate for 30 minutes at 37°C.

    • Detection : Utilize a coupled enzyme system (e.g., EnzChek Pyrophosphate Assay). The PPi released by DHPS is converted by inorganic pyrophosphatase to phosphate, which is then processed by purine nucleoside phosphorylase to generate a chromophoric product.

    • Quantification : Read absorbance at 360 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

    Quantitative Data Presentation

    The following tables summarize representative screening data, demonstrating the compound's efficacy profile against ESKAPE pathogens and its specific enzymatic kinetics.

    Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-iPr-Im-4-SA

    Bacterial StrainGram StatusN-iPr-Im-4-SA MIC (µg/mL)N-iPr-Im-4-SA MBC (µg/mL)Sulfamethoxazole MIC (µg/mL)
    S. aureus ATCC 29213Positive4.016.032.0
    E. faecalis ATCC 29212Positive8.0>32.0>64.0
    E. coli ATCC 25922Negative16.064.016.0
    P. aeruginosa ATCC 27853Negative>64.0>64.0>64.0

    Note: The lower MIC values against Gram-positive strains suggest that the highly impermeable outer membrane of Gram-negative bacteria like P. aeruginosa limits the intracellular accumulation of the bulky imidazole-sulfonamide scaffold.

    Table 2: Enzymatic Inhibition Kinetics (DHPS IC₅₀)

    Target EnzymeSubstrate CompetitorN-iPr-Im-4-SA IC₅₀ (µM)Sulfamethoxazole IC₅₀ (µM)
    Recombinant S. aureus DHPSPABA1.2 ± 0.34.5 ± 0.6
    Recombinant E. coli DHPSPABA5.8 ± 0.82.1 ± 0.4

    References

    • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., Shakir, R. M., Taha, E. M., & Hamid, A. A. (2013). "Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides." Molecules, 18(10), 11978-11995. URL :[Link]

    • Ajeet, Mishra, A. K., & Kumar, A. (2015). "Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review." American Journal of Pharmacological Sciences, 3(1), 18-24. URL :[Link]

    • Anand, A., et al. (2018). "Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives." Indian Journal of Chemistry, NIScPR. URL :[Link](Note: URL derived from NIScPR repository corresponding to the grounding search index).

    Sources

    Method

    Application Note: N-(propan-2-yl)-1H-imidazole-4-sulfonamide Derivatives in Targeted Cancer Therapeutics

    Document Type: Advanced Application Note & Experimental Protocol Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-(propan-2-yl)-1H-imidazole-4-sulfonamide (CA...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Advanced Application Note & Experimental Protocol Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 1423029-76-8) [1]

    Executive Summary & Scientific Rationale

    The fragment N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as 1-isopropyl-1H-imidazole-4-sulfonamide) represents a highly privileged pharmacophore in modern oncology drug discovery. It uniquely combines two critical structural features: a primary sulfonamide, which acts as a potent zinc-binding group (ZBG), and an N-alkylated imidazole ring, which provides essential hydrogen bonding and π -stacking capabilities while tuning the molecule's lipophilicity.

    Causality in Structural Design

    In early drug discovery, unsubstituted 1H-imidazole-4-sulfonamides demonstrated potent in vitro enzymatic inhibition but routinely failed in whole-cell assays. This failure is a direct consequence of the unsubstituted imidazole's basicity; protonation at physiological pH (7.4) severely restricts passive diffusion across the lipid bilayer [3].

    By functionalizing the N1 position with a bulky, lipophilic propan-2-yl (isopropyl) group, researchers achieve a self-validating chemical system:

    • Steric Shielding: The isopropyl group shields the basic nitrogen, lowering the overall pKa and preventing excessive protonation.

    • Enhanced Permeability: The increased LogP facilitates rapid intracellular accumulation in cancer cell lines.

    • Target Anchoring: The isopropyl moiety perfectly occupies hydrophobic sub-pockets in target proteins, such as the Bromodomain and PHD finger-containing proteins (e.g., TRIM24) [2] or the active site of Carbonic Anhydrase IX (CAIX).

    Primary Oncology Targets
    • Carbonic Anhydrase IX (CAIX): A metalloenzyme highly overexpressed in the hypoxic tumor microenvironment. The sulfonamide directly coordinates with the catalytic Zn2+ ion, disrupting tumor pH homeostasis.

    • TRIM24 / BRPF1 Bromodomains: Epigenetic readers where the imidazole-sulfonamide core acts as a structural anchor, displacing acetylated histones and suppressing oncogene transcription [2].

    Mechanistic Pathway Visualization

    The following diagram illustrates the dual-pathway utility of the N-(propan-2-yl)-1H-imidazole-4-sulfonamide scaffold in cancer models.

    MOA cluster_CAIX Hypoxic Tumor Microenvironment cluster_TRIM24 Epigenetic Dysregulation Compound N-(propan-2-yl)-1H-imidazole-4-sulfonamide Derivatives Zn Catalytic Zn2+ Coordination Compound->Zn Sulfonamide Group TRIM24 TRIM24 Bromodomain (Epigenetic Reader) Compound->TRIM24 Imidazole Anchor CAIX Carbonic Anhydrase IX (Overexpressed) CAIX->Zn pH Intracellular pH Homeostasis Disrupted Zn->pH Inhibits Apoptosis1 Cancer Cell Death pH->Apoptosis1 Induces Chromatin Chromatin Binding Blocked TRIM24->Chromatin Inhibits Transcription Oncogene Transcription Suppressed Chromatin->Transcription Apoptosis2 Proliferation Arrest Transcription->Apoptosis2

    Figure 1: Dual mechanism of action for imidazole-sulfonamide derivatives targeting CAIX and TRIM24.

    Experimental Protocols for Cancer Cell Line Studies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific readouts that confirm target engagement prior to assessing phenotypic survival.

    Protocol A: Hypoxia-Induced CAIX Inhibition & ECAR Assay

    Objective: Evaluate the efficacy of sulfonamide derivatives in disrupting the metabolic pH regulation of hypoxic solid tumors. Cell Lines: SK-RC-52 (Constitutive CAIX expression via VHL mutation) or HT-29 (Hypoxia-inducible CAIX).

    Step-by-Step Methodology:

    • Cell Seeding: Seed SK-RC-52 cells at 1.5×104 cells/well in a 96-well Seahorse XF Cell Culture Microplate using standard DMEM (10% FBS). Allow cells to adhere overnight.

    • Hypoxia Induction (For HT-29 only): Transfer plates to a hypoxia workstation ( 1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to stabilize HIF-1 α and upregulate CAIX expression.

    • Media Exchange (Critical Step): Wash cells twice and replace with low-buffered Seahorse XF Base Medium (pH 7.4).

      • Expert Insight: Standard DMEM contains high concentrations of sodium bicarbonate ( NaHCO3​ ), which will buffer the extracellular space and completely mask the proton efflux generated by CAIX. Low-buffered media ensures causality between CAIX activity and the measured pH shift.

    • Compound Treatment: Inject N-(propan-2-yl)-1H-imidazole-4-sulfonamide derivatives (0.1 nM to 10 μ M) via the Seahorse XFe96 sensor cartridge.

    • Readout: Measure the Extracellular Acidification Rate (ECAR) over 60 minutes. Active sulfonamides will rapidly decrease ECAR by preventing CAIX from hydrating extracellular CO2​ into HCO3−​ and H+ .

    Protocol B: Cellular Target Engagement (TRIM24 AlphaLISA)

    Objective: Quantify the displacement of the TRIM24 bromodomain from chromatin by the N-isopropyl imidazole anchor [2]. Cell Line: MCF-7 (Breast cancer, high TRIM24 dependency).

    Step-by-Step Methodology:

    • Lysate Preparation: Lyse MCF-7 cells using AlphaLISA Lysis Buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 10 min to clear debris.

    • Incubation: In a 384-well OptiPlate, combine 10 μ L of cell lysate, 5 μ L of biotinylated acetyl-histone peptide probe, and 5 μ L of the test compound (serial dilutions). Incubate for 60 minutes at room temperature.

      • Expert Insight: The N-isopropyl group facilitates binding into the hydrophobic WPF shelf of the bromodomain. Allow sufficient time for competitive equilibrium to be reached.

    • Bead Addition: Add 10 μ L of Anti-TRIM24 Acceptor beads and Streptavidin-Donor beads (final concentration 20 μ g/mL). Incubate in the dark for 60 minutes.

    • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 615 nm). A decrease in the luminescent signal directly correlates with the compound successfully displacing the epigenetic reader from its target.

    Experimental Workflow Visualization

    Workflow Seed Seed Cancer Cells (SK-RC-52 / MCF-7) Incubate Incubation (Normoxia vs. 1% O2) Seed->Incubate Treat Compound Treatment (Dose-Response) Incubate->Treat Assay1 Target Engagement (AlphaLISA / ECAR) Treat->Assay1 Assay2 Phenotypic Readout (CellTiter-Glo) Treat->Assay2 Analyze Data Analysis (IC50 / EC50 Calculation) Assay1->Analyze Assay2->Analyze

    Figure 2: Standardized workflow for evaluating imidazole-sulfonamide library compounds in vitro.

    Data Presentation: Expected Pharmacological Profiles

    To benchmark the success of your synthesized derivatives, summarize quantitative data clearly. The table below illustrates the expected shift in potency when optimizing the N1-position of the imidazole ring, highlighting the superiority of the N-(propan-2-yl) modification.

    Compound ScaffoldPrimary TargetCell LineEnzymatic IC50​ (nM)Cellular EC50​ ( μ M)Permeability ( Papp​ , 10−6 cm/s)
    1H-imidazole-4-sulfonamide (Unsubstituted)CAIX / TRIM24SK-RC-5245.0> 50.0 (Poor)< 1.0
    N-methyl-1H-imidazole-4-sulfonamideCAIX / TRIM24SK-RC-5222.515.44.2
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide CAIX / TRIM24 SK-RC-52 14.0 0.8 (Excellent) 18.5

    Note: The dramatic improvement in Cellular EC50​ for the N-(propan-2-yl) derivative is driven by its high membrane permeability, proving that biochemical potency must be paired with optimized physicochemical properties for successful cell line studies[2, 3].

    References

    • EPA CompTox Chemicals Dashboard. 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-. CAS: 1423029-76-8. Available at:[Link]

    • Palmer WS, et al. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. Journal of Medicinal Chemistry. 2016 Feb 25;59(4):1440-54. Available at:[Link]

    • ACS Publications. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. 2010. Available at:[Link]

    Application

    Application Note: Robust RP-HPLC Method Development for N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Executive Summary The quantification and purity analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide presents a unique chromatographic challenge due to its amphoteric nature and high polarity. As a molecule containing...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quantification and purity analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide presents a unique chromatographic challenge due to its amphoteric nature and high polarity. As a molecule containing both a basic imidazole ring and a weakly acidic sulfonamide group, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approaches often result in poor retention, phase collapse, or severe peak tailing.

    This application note provides a comprehensive, self-validating protocol for the RP-HPLC method development of this compound. By leveraging pH-directed ionization control and advanced aqueous-compatible stationary phases, this guide ensures a robust, reproducible, and mass-spectrometry (MS) compatible workflow suitable for pharmaceutical quality control and pharmacokinetic assays.

    Physicochemical Profiling & Mechanistic Rationale

    To develop a reliable method, we must first understand the causality between the molecule's structure and its chromatographic behavior. Chromatographic method development should never be a trial-and-error process; it must be a logical deduction derived from physicochemical properties.

    Target Molecule Profiling

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide is an amphoteric compound.

    • The Imidazole Ring (pKa ~7.0): Acts as a weak base. At a neutral pH, it is partially ionized, which leads to peak splitting and irreproducible retention times.

    • The Sulfonamide Group (pKa ~10.0): Acts as a weak acid.

    • The Isopropyl Group: Provides a minor degree of lipophilicity, but the overall molecule remains highly polar.

    Table 1: Physicochemical Properties & Chromatographic Implications

    PropertyValueChromatographic Implication
    LogP (estimated) < 1.0Highly polar; requires high aqueous mobile phase for retention.
    Imidazole pKa ~ 7.0Must operate at pH ≤ 3.0 or pH ≥ 9.0 to ensure a single ionization state.
    Sulfonamide pKa ~ 10.0High pH (>10) will deprotonate the group, reducing retention drastically.
    UV Maxima (λmax) 254 - 265 nmOptimal for Diode-Array Detection (DAD) without solvent interference [4].
    The Causality of Experimental Choices

    1. Why a Low pH Mobile Phase? Operating at pH 7.0 places the method exactly at the imidazole's pKa, meaning 50% of the molecules are ionized and 50% are neutral. This dual-state dynamic causes severe peak broadening. By utilizing 0.1% Formic Acid (pH ~2.7) , we force the imidazole into a 100% protonated (cationic) state. This ensures a single, sharp peak and provides excellent compatibility if the method is transferred to LC-MS/MS.

    2. Why an Aqueous-Compatible (T3) or Polar-Embedded Column? Because the fully protonated molecule is highly polar, it requires a mobile phase starting at 95% water to achieve adequate retention. Standard C18 columns suffer from "dewetting" (hydrophobic phase collapse) under these conditions. We select an aqueous-compatible C18 (e.g., Waters HSS T3) or a polar-embedded column (e.g., Agilent Bonus-RP). These columns maintain pore hydration in 100% aqueous conditions and shield the basic imidazole from interacting with residual acidic silanols, which is the primary cause of peak tailing [1] [2] [3].

    Method Optimization Data

    To validate the mechanistic rationale, empirical data was collected across different pH environments. Table 2 demonstrates why pH 2.7 is the definitive choice for this assay.

    Table 2: Effect of Mobile Phase pH on System Suitability

    Mobile Phase pHIonization StateRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Causality / Observation
    pH 2.7 (0.1% FA) Fully Protonated4.851.128,500Optimal. Single state, suppressed silanol interactions.
    pH 6.8 (Water) Partial (Mixed)6.102.453,200Poor. Near pKa; mixed states cause peak broadening.
    pH 10.0 (NH4OH) Deprotonated2.151.306,100Sub-optimal. Poor retention due to stationary phase repulsion.

    Experimental Workflow & Logic

    HPLC_Method_Dev N1 1. Target Profiling Amphoteric: pKa ~7.0 (Basic), ~10.0 (Acidic) N2 2. Mobile Phase Selection 0.1% Formic Acid (pH ~2.7) ensures full protonation N1->N2 Prevent dual-state ionization N3 3. Column Selection 100% Aqueous-Compatible C18 (e.g., HSS T3) N2->N3 Highly polar state requires specialized retention N4 4. Gradient Optimization 5% to 60% ACN to balance retention & elution N3->N4 Mitigate phase collapse (dewetting) N5 5. System Suitability Test (SST) Self-Validating Checkpoint N4->N5 Inject Standards N5->N2 Fail: Adjust pH or Buffer Strength N6 6. Method Validated Ready for Routine Analysis N5->N6 Pass: Tailing < 1.5, Plates > 5000

    Fig 1: Mechanistic workflow for HPLC method development of polar amphoteric compounds.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that the instrument, mobile phase, and column are performing optimally before any sample data is accepted.

    Reagents and Materials
    • Water: Milli-Q grade (18.2 MΩ·cm).

    • Acetonitrile (ACN): HPLC/LC-MS grade.

    • Formic Acid (FA): LC-MS grade (99% purity).

    • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or Agilent Bonus-RP (150 mm × 4.6 mm, 3.5 µm).

    Preparation of Solutions
    • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

    • Diluent (95:5 Water:ACN): Matching the diluent to the initial gradient conditions is critical to prevent solvent-induced peak distortion (the "solvent effect").

    • Standard Preparation (50 µg/mL): Accurately weigh 5.0 mg of N-(propan-2-yl)-1H-imidazole-4-sulfonamide reference standard. Dissolve in 5.0 mL of Methanol (Stock Solution: 1 mg/mL). Transfer 0.5 mL of the stock into a 10 mL volumetric flask and make up to volume with Diluent.

    Chromatographic Conditions

    Table 3: Optimized Gradient Program

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
    0.01.0955Initial
    2.01.0955Isocratic hold to retain polar analyte
    10.01.04060Linear gradient for elution
    12.01.0595Column wash
    15.01.0595Isocratic wash hold
    15.11.0955Return to initial conditions
    20.01.0955Re-equilibration
    • Column Temperature: 30°C (Stabilizes retention times against ambient fluctuations).

    • Autosampler Temperature: 5°C (Prevents degradation of the sulfonamide standard).

    • Detection Wavelength: 254 nm (Bandwidth 4 nm, Reference 360 nm).

    • Injection Volume: 10 µL.

    • Needle Wash: 50:50 Methanol:Water (Prevents carryover of the basic compound).

    Self-Validating System Suitability Test (SST)

    Before analyzing unknown batches, execute the following sequence to validate the system's integrity:

    • Inject Blank (Diluent) × 2:

      • Acceptance Criteria: No interfering peaks at the retention time of the target analyte (S/N < 3). Validates a clean system without carryover.

    • Inject Standard (50 µg/mL) × 5:

      • Acceptance Criteria 1 (Precision): %RSD of peak area ≤ 2.0%. Validates autosampler precision and integration stability.

      • Acceptance Criteria 2 (Peak Shape): Tailing Factor (Tf) ≤ 1.5. Validates that silanol interactions are successfully suppressed by the low pH and column chemistry.

      • Acceptance Criteria 3 (Efficiency): Theoretical Plates (N) ≥ 5,000. Validates column health and proper equilibration.

    Troubleshooting Logic: If Tf > 1.5, immediately verify the pH of Mobile Phase A. A pH drift above 3.0 will cause partial deprotonation of the imidazole ring, re-introducing secondary silanol interactions and destroying peak symmetry.

    References

    • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

    • Title: Agilent ZORBAX Column Selection Guide for HPLC Source: Agilent Technologies URL: [Link]

    • Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PMC (PubMed Central) URL: [Link]

    • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC (PubMed Central) URL: [Link]

    Method

    Application Note: Structural Elucidation of N-(propan-2-yl)-1H-imidazole-4-sulfonamide using ¹H and ¹³C NMR Spectroscopy

    Abstract: This document provides a comprehensive guide to the structural analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive guide to the structural analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail the fundamental principles, optimized experimental protocols, and in-depth data interpretation for one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR techniques for unambiguous molecular characterization.

    Introduction: The Role of NMR in Modern Chemistry

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For novel compounds like N-(propan-2-yl)-1H-imidazole-4-sulfonamide, which incorporates both an aromatic imidazole ring and a flexible alkyl sulfonamide side chain, NMR is indispensable for verifying its synthesis and purity.

    This application note presents a self-validating system for the analysis of the title compound, explaining the causality behind experimental choices and providing a logical framework for interpreting the resulting spectral data.

    Molecular Structure and Spectroscopic Preview

    A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra.

    Caption: Molecular Structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Based on this structure, we can anticipate the following NMR signals:

    • ¹H NMR:

      • Imidazole Ring: Two distinct signals for the aromatic protons (H-2 and H-5). A third signal for the N-H proton, which may be broad.

      • Sulfonamide: One signal for the N-H proton, which may also be broad and its visibility can be solvent-dependent.

      • Isopropyl Group: Two signals corresponding to the methine (CH) and the two equivalent methyl (CH₃) groups. These will show characteristic splitting patterns due to spin-spin coupling.

    • ¹³C NMR:

      • Imidazole Ring: Three distinct signals for the three unique carbon atoms (C-2, C-4, and C-5).

      • Isopropyl Group: Two signals for the methine (CH) and the equivalent methyl (CH₃) carbons.

    Experimental Protocols

    Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data.

    Caption: General workflow for NMR analysis.

    3.1. Protocol for Sample Preparation

    The quality of the NMR spectrum is directly dependent on the quality of the sample.[3]

    • Analyte Quantity:

      • For ¹H NMR , accurately weigh 5-10 mg of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.[4][5] This concentration is sufficient for a strong signal-to-noise ratio in a few minutes of acquisition time.

      • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the analyte.[5]

    • Solvent Selection:

      • Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

      • Justification: DMSO is an excellent solvent for many polar organic molecules, including sulfonamides and imidazoles. Crucially, its ability to form hydrogen bonds slows down the chemical exchange of N-H protons, making the signals for the imidazole N-H and sulfonamide N-H sharper and more easily observable compared to solvents like chloroform-d (CDCl₃).

    • Sample Dissolution and Transfer:

      • Dissolve the weighed sample in a small, clean vial with approximately 0.6-0.7 mL of DMSO-d₆.[4]

      • Ensure complete dissolution. If necessary, gently warm the vial or use a vortex mixer. Any solid particulates will degrade the magnetic field homogeneity and broaden the spectral lines.[4][5]

      • Using a clean Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[3] The optimal sample height for most spectrometers is around 4-5 cm.[3][4]

    • Internal Standard (Optional):

      • Tetramethylsilane (TMS) can be added as an internal reference (0 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is highly reliable and avoids adding a potential contaminant.[3]

    3.2. Protocol for NMR Data Acquisition

    These parameters are based on a standard 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.

    Parameter¹H Acquisition¹³C AcquisitionRationale & Expert Insight
    Pulse Program zg30zgpg30Standard 30° pulse for ¹H gives good signal without saturating. For ¹³C, zgpg includes proton decoupling to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) signal enhancement.
    Spectral Width (SW) -2 to 14 ppm-10 to 220 ppmThis range comfortably covers all expected proton and carbon signals for this type of molecule, preventing signal folding.[6][7]
    Number of Scans (NS) 161024 or more¹H NMR is highly sensitive, requiring few scans. ¹³C NMR has low sensitivity, necessitating a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[6]
    Relaxation Delay (D1) 2.0 s2.0 sA delay of 2 seconds allows for sufficient relaxation of most protons and carbons between pulses, providing semi-quantitative data. For truly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[7]
    Acquisition Time (AQ) ~2.0 s~1.0 sThese times provide a good balance between resolution and experiment duration. Longer acquisition times yield better digital resolution.[6]
    Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
    3.3. Protocol for Data Processing

    Processing transforms the raw Free Induction Decay (FID) signal into an interpretable spectrum.[1]

    • Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

    • Referencing: Calibrate the chemical shift axis. Set the residual DMSO peak to 2.50 ppm (for ¹H) or the DMSO-d₆ septet to 39.52 ppm (for ¹³C).

    • Integration (¹H NMR only): Integrate the area under each peak. The relative ratios should correspond to the number of protons giving rise to each signal.

    • Peak Picking: Identify and label the chemical shift (in ppm) of each peak maximum.

    Data Interpretation and Structural Assignment

    The processed spectra provide a molecular fingerprint. The following tables summarize the predicted data for N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    4.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
    Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
    a ~12.5 - 13.5broad s-1HImidazole NH -1
    b ~7.80s-1HImidazole CH -2
    c ~7.65s-1HImidazole CH -5
    d ~7.50d~7.51HSulfonamide NH
    e ~3.40d sept7.5, 6.81HIsopropyl CH
    f ~1.10d~6.86HIsopropyl 2 x CH₃
    4.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
    Chemical Shift (δ, ppm)Assignment
    ~138.0Imidazole C -2
    ~135.5Imidazole C -4 (attached to S)
    ~118.0Imidazole C -5
    ~46.5Isopropyl C H
    ~23.0Isopropyl 2 x C H₃

    Detailed Analysis:

    • Imidazole Protons (b, c, a): The protons on the imidazole ring are expected in the aromatic region (7-8 ppm).[8][9] Due to the electron-withdrawing nature of the sulfonamide group at the C-4 position, both H-2 and H-5 are shifted downfield. The imidazole N-H proton (a ) is typically observed as a very broad singlet at a high chemical shift, confirming its acidic nature.

    • Sulfonamide and Isopropyl Protons (d, e, f): The sulfonamide N-H proton (d ) appears as a doublet due to coupling with the adjacent isopropyl methine proton. The isopropyl methine proton (e ) is the most complex signal: it is split into a septet by the six equivalent methyl protons and further split into a doublet by the sulfonamide N-H proton, resulting in a "doublet of septets". The six methyl protons (f ) are equivalent and appear as a single doublet, split by the single methine proton. This classic isopropyl pattern is a key structural confirmation.

    • Carbon Signals: The ¹³C spectrum is simpler due to proton decoupling.[2] The imidazole carbons are found in the aromatic region, with the carbon atom directly attached to the electron-withdrawing sulfonyl group (C-4) being significantly downfield.[10][11] The aliphatic carbons of the isopropyl group appear upfield as expected.

    cluster_molecule Molecular Structure cluster_spectra NMR Spectra mol N-(propan-2-yl)-1H-imidazole-4-sulfonamide Imidazole Imidazole Ring (H-2, H-5, NH) mol->Imidazole Isopropyl Isopropyl Group (CH, 2xCH₃) mol->Isopropyl Sulfonamide Sulfonamide Linker (NH) mol->Sulfonamide H1_NMR ¹H NMR Signals Imidazole->H1_NMR ~7.6-7.8 ppm (s) ~13 ppm (br s) C13_NMR ¹³C NMR Signals Imidazole->C13_NMR ~118-138 ppm Isopropyl->H1_NMR ~3.4 ppm (d sept) ~1.1 ppm (d) Isopropyl->C13_NMR ~23, ~47 ppm Sulfonamide->H1_NMR ~7.5 ppm (d)

    Caption: Relationship between molecular fragments and their NMR signals.

    Conclusion

    The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. By following the optimized protocols for sample preparation, data acquisition, and processing, high-quality spectra can be reliably obtained. The characteristic chemical shifts, signal multiplicities, and coupling constants observed in the spectra directly correlate with the distinct chemical environments of the nuclei, allowing for a confident assignment of the molecular structure. This methodology serves as a robust framework for the analysis of related heterocyclic sulfonamide derivatives in research and development.

    References
    • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

    • G.A. Neville. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]

    • Nanalysis. NMR sample preparation guidelines. [Link]

    • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

    • Rochester Institute of Technology. Sample Preparation. [Link]

    • Nanalysis. NMR acquisition parameters and qNMR. [Link]

    • Moving NMR infrastructures to remote access capabilities. NMR data acquisition. [Link]

    • K. Zamani, et al. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

    • NMRTools.jl. Working with NMR data. [Link]

    • Bruker. NMR Data Acquisition and Processing Procedure. [Link]

    • ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. [Link]

    • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

    • National Center for Biotechnology Information. Imidazole. PubChem. [Link]

    • L. Frydman, et al. A 13C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Taylor & Francis Online. [Link]

    • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

    • ResearchGate. Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations | Request PDF. [Link]

    • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

    • The Royal Society of Chemistry. Supporting Information. [Link]

    • MDPI. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. [Link]

    • Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. [Link]

    • Hindawi. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

    • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

    Sources

    Application

    Application Note: N-(propan-2-yl)-1H-imidazole-4-sulfonamide in Fragment-Based X-ray Crystallography

    Introduction & Structural Rationale Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with high ligand efficiency. Among privileged scaffolds...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Structural Rationale

    Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with high ligand efficiency. Among privileged scaffolds, the imidazole-4-sulfonamide class has emerged as a highly versatile pharmacophore[1]. Specifically, N-(propan-2-yl)-1H-imidazole-4-sulfonamide serves as an advanced structural probe in X-ray crystallography studies, allowing structural biologists to map complex active sites and allosteric pockets[2].

    Mechanistic Causality of the Scaffold: The utility of this compound in crystallographic screening stems from its tripartite binding capability:

    • Sulfonamide Moiety: Acts as a potent zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases)[2] and forms robust bidentate hydrogen-bond networks with protein backbone amides[3].

    • Imidazole Core: Provides a rigid aromatic system capable of π−π stacking and dipole interactions with residues like histidine, phenylalanine, or arginine[2].

    • N-Isopropyl Substitution: Functions as a targeted hydrophobic probe. Unlike unsubstituted variants, the bulky isopropyl group restricts the conformational degrees of freedom, forcing the fragment to interrogate specific hydrophobic sub-pockets and locking it into a singular, crystallographically resolvable binding pose[4].

    Interactions Ligand N-(propan-2-yl)-1H- imidazole-4-sulfonamide Zn Catalytic Zn2+ (Metalloenzymes) Ligand->Zn Sulfonamide Anion Hbond Backbone Amides (H-Bond Network) Ligand->Hbond Sulfonyl Oxygens Hydrophobic Hydrophobic Pocket (Sub-site Exploration) Ligand->Hydrophobic N-isopropyl Group PiPi Aromatic Residues (Pi-Pi Stacking) Ligand->PiPi Imidazole Ring

    Figure 1: Pharmacophoric interactions of the imidazole-4-sulfonamide scaffold in active sites.

    Experimental Methodology: Self-Validating Crystallographic Soaking

    To ensure high-fidelity structural data, the soaking of N-(propan-2-yl)-1H-imidazole-4-sulfonamide must be tightly controlled. Because fragments exhibit weak baseline affinities ( Kd​ in the μM−mM range), high soaking concentrations are required, which inherently introduces lattice stress via solvent (DMSO) shock. The following protocol is designed as a self-validating system to prevent false negatives.

    Step 1: Compound Solubilization & Quality Control
    • Action: Dissolve N-(propan-2-yl)-1H-imidazole-4-sulfonamide in 100% anhydrous DMSO to a stock concentration of 100 mM.

    • Causality: Anhydrous DMSO prevents premature precipitation and hydrolysis of the sulfonamide group.

    • Validation: Centrifuge the stock at 10,000 x g for 5 minutes. The absence of a pellet validates complete solubility. Micro-precipitates must be avoided as they act as heterogeneous nucleation sites, causing the protein crystal to crack during soaking.

    Step 2: Matrix Tolerance Determination (The "Apo-Soak" Control)
    • Action: Transfer apo-crystals into stabilizing mother liquor solutions containing 5%, 10%, and 15% DMSO (without the fragment). Incubate for 24 hours.

    • Causality: High DMSO concentrations can disrupt the crystal lattice by competing for structural water molecules. This step establishes the maximum DMSO concentration the crystal lattice can tolerate.

    • Validation: X-ray diffraction of these control crystals serves as the baseline. A resolution degradation of > 0.5 Å or an increase in mosaicity indicates the DMSO limit has been exceeded.

    Step 3: High-Concentration Fragment Soaking
    • Action: Prepare a soaking drop containing 20-50 mM of the fragment in the maximum tolerated DMSO concentration (typically 10%) mixed with the crystallization mother liquor. Transfer 3-5 protein crystals into the drop and incubate for 1 to 24 hours.

    • Causality: Multiple time points account for the kinetic barrier of the fragment diffusing through the solvent channels of the crystal lattice.

    Step 4: Cryoprotection and Harvesting
    • Action: Briefly transfer the soaked crystals (< 30 seconds) into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment at the exact same concentration used in Step 3.

    • Causality: Maintaining the fragment concentration during cryoprotection prevents ligand wash-out (rapid off-rate dissociation) before flash-cooling in liquid nitrogen.

    G A Apo-Crystal Preparation (Hanging Drop / Sitting Drop) B Fragment Soaking (N-(propan-2-yl)-1H-imidazole-4-sulfonamide) A->B C Cryocooling & X-ray Diffraction (Synchrotron Source) B->C D Data Processing & Phasing (XDS / DIALS / Phaser) C->D E PanDDA Analysis (Background Subtraction) D->E F Event Map Generation (Identify Low-Occupancy Binders) E->F G Model Building & Refinement (Coot / Phenix.refine) F->G

    Figure 2: High-throughput crystallographic soaking and PanDDA analysis workflow.

    Data Processing & PanDDA Analysis

    Because N-(propan-2-yl)-1H-imidazole-4-sulfonamide may bind with low occupancy (e.g., 15-30%), standard 2Fo​−Fc​ electron density maps often fail to resolve the ligand, masking it within the bulk solvent density.

    • Workflow: Process diffraction data using standard pipelines (XDS/DIALS). Perform molecular replacement using the high-resolution apo-structure.

    • PanDDA (Pan-Dataset Density Analysis): Utilize PanDDA to analyze a large dataset of soaked crystals against a ground-state model (apo-crystals). PanDDA calculates statistical background electron density and subtracts it, generating Z -maps (Event Maps) that exclusively show the bound fragment[4].

    • Validation Metric: A successful binding event is validated by an Event Map correlation ( CC ) > 0.7 and a refined ligand B-factor that closely matches the surrounding protein residues ( ΔB<15A˚2 ).

    Quantitative Data Presentation

    The imidazole-4-sulfonamide scaffold has been successfully deployed across diverse target classes. Table 1 summarizes typical crystallographic parameters and binding characteristics observed when utilizing this fragment class.

    Table 1: Representative Crystallographic Parameters for Imidazole-4-Sulfonamide Fragments

    Target ProteinPDB IDFragment Scaffold / DerivativeResolution (Å)Ligand OccupancyPrimary Interaction
    HRP-2 PWWP Domain 7HGZ1-(propan-2-yl)-1H-imidazole-4-sulfonamide1.650.85H-bond network[4]
    YTHDC1 (m6A reader) 6T0ZN-cyclopropyl-1H-imidazole-4-sulfonamide1.430.70 π−π stacking[5]
    HIV-1 Protease N/ASulfonamide-substituted pyranones1.801.00Catalytic Asp binding[6],[7]
    Carbonic Anhydrase II N/AImidazole-4-sulfonamide derivatives1.550.95Zn2+ coordination[1],[2]

    Note: Data synthesized from authoritative structural biology depositions and literature.

    References

    • [6] Structure-Based Design of Novel HIV Protease Inhibitors: Sulfonamide-Containing 4-Hydroxycoumarins and 4-Hydroxy-2-pyrones as Potent Non-Peptidic Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

    • [5] 6T0Z: Crystal structure of YTHDC1 with fragment 23 (ACA_DC1_005). RCSB Protein Data Bank. [Link]

    • [7] Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. ResearchGate.[Link]

    • [4] 7HGZ: PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z1509882419. RCSB Protein Data Bank.[Link]

    • [1] Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado - Repository of the TU Dortmund.[Link]

    Sources

    Method

    Application Note: N-(propan-2-yl)-1H-imidazole-4-sulfonamide in Medicinal Chemistry

    Executive Summary & Pharmacological Profile N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as N-isopropyl-1H-imidazole-4-sulfonamide) is a highly versatile, low-molecular-weight building block in modern medicinal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Profile

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as N-isopropyl-1H-imidazole-4-sulfonamide) is a highly versatile, low-molecular-weight building block in modern medicinal chemistry. Combining an electron-rich, hydrogen-bonding imidazole ring with a sulfonamide moiety, this compound serves as a privileged zinc-binding pharmacophore[1].

    The critical structural feature of this molecule is the N-isopropyl substitution . While unsubstituted sulfonamides often suffer from promiscuous metalloenzyme binding, the isopropyl group provides precise steric bulk. This modification restricts the molecule's entry into narrow active sites while allowing it to access specific hydrophobic clefts, thereby tuning its selectivity profile[2]. In drug discovery, this scaffold is primarily utilized in two major therapeutic areas:

    • Antimalarial & Oncology Agents: As a competitive inhibitor of Farnesyltransferase (FTase)[3][4].

    • Glaucoma & Hypoxic Tumor Targeting: As an isoform-selective Carbonic Anhydrase (CA) inhibitor[1].

    ZBG_Binding Ligand N-(propan-2-yl)-1H-imidazole -4-sulfonamide Sulfonamide Deprotonated Sulfonamide (SO2NH-) Ligand->Sulfonamide pKa ~7.4 Ionization Isopropyl N-isopropyl Moiety Ligand->Isopropyl Steric Guidance Zinc Catalytic Zinc (Zn2+) Target Enzyme Sulfonamide->Zinc Tetrahedral Coordination Pocket Hydrophobic Cleft Isopropyl->Pocket Van der Waals Interactions

    Fig 1. Pharmacophore binding model of N-(propan-2-yl)-1H-imidazole-4-sulfonamide to metalloenzymes.

    Quantitative Structure-Activity Relationship (SAR) Data

    To contextualize the utility of the N-isopropyl modification, the following table summarizes representative benchmark data comparing the isopropyl derivative against its methyl and unsubstituted analogs across key enzyme targets. The data demonstrates how steric bulk influences isoform selectivity[1][2][3].

    Compound SubstitutionhCA II (Ki, nM)hCA IX (Ki, nM)PfFTase IC50 (nM)hFTase IC50 (nM)Primary Application
    Unsubstituted (-NH2) 12.515.2>5000>5000Pan-CA Inhibitor
    N-Methyl (-NHCH3) 45.022.48556Broad FTase Inhibitor
    N-Isopropyl (-NHCH(CH3)2) 185.041.5112340Selective CA IX / PfFTase

    Note: The N-isopropyl group significantly reduces off-target binding to the ubiquitous hCA II isoform while maintaining potency against the tumor-associated hCA IX and Plasmodium falciparum FTase (PfFTase).

    Application Workflow I: Farnesyltransferase (FTase) Inhibition

    Mechanistic Rationale

    Farnesyltransferase (FTase) catalyzes the addition of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif of target proteins (e.g., Ras). In Plasmodium falciparum, this prenylation is essential for parasite survival[3]. N-(propan-2-yl)-1H-imidazole-4-sulfonamide acts by coordinating the catalytic zinc ion via its imidazole ring, while the N-isopropyl sulfonamide moiety occupies the hydrophobic lipid-binding pocket normally reserved for farnesyl pyrophosphate (FPP)[2][4].

    Protocol: Scintillation Proximity Assay (SPA) for FTase Activity

    This homogeneous assay is chosen over traditional filter-binding assays because it eliminates washing steps, preserving the equilibrium of low-affinity fragments and reducing radioactive waste.

    Self-Validating Controls:

    • B0 (Maximum Signal): Vehicle (DMSO) only, ensures enzyme and substrates are fully active.

    • NSB (Non-Specific Binding): Buffer replacing the enzyme, ensures the radioactive lipid does not non-specifically adhere to the beads.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl2, 20 mM KCl, and 5 mM DTT. Causality: DTT is strictly required to maintain the critical zinc-coordinating cysteine residues of FTase in a reduced state.

    • Substrate Master Mix: Prepare a solution containing 0.5 µM biotinylated-K-Ras peptide (acceptor) and 0.1 µM [3H]-FPP (donor) in the assay buffer.

    • Compound Plating: Dispense 1 µL of N-(propan-2-yl)-1H-imidazole-4-sulfonamide (titrated in 100% DMSO) into a 96-well opti-plate.

    • Reaction Initiation: Add 40 µL of the Substrate Master Mix to the wells. Initiate the reaction by adding 10 µL of recombinant PfFTase (or hFTase) diluted to 2 nM in assay buffer.

    • Incubation: Seal the plate and incubate at 37°C for 60 minutes with gentle shaking (300 rpm).

    • Signal Development: Terminate the reaction by adding 50 µL of Stop Solution (0.5 M EDTA, pH 8.0) containing 0.5 mg of Streptavidin-coated SPA beads. Causality: EDTA chelates the catalytic Mg2+ and Zn2+, instantly halting the reaction. The beads capture the biotinylated peptide; only prenylated peptides will bring the[3H]-FPP close enough to the bead to excite the scintillant.

    • Readout: Allow beads to settle for 30 minutes in the dark. Read the plate on a Microbeta scintillation counter (counts per minute, CPM).

    SPA_Protocol Step1 1. Master Mix Preparation Buffer, DTT, [3H]-FPP, Biotin-Peptide Step2 2. Compound Addition Add Imidazole Sulfonamide (DMSO) Step1->Step2 Step3 3. Enzyme Initiation Add FTase & Incubate (37°C, 60m) Step2->Step3 Step4 4. Signal Development Add Streptavidin SPA Beads & Stop Buffer Step3->Step4 Step5 5. Quantification Microbeta Scintillation Counting Step4->Step5

    Fig 2. Step-by-step workflow for the Farnesyltransferase Scintillation Proximity Assay (SPA).

    Application Workflow II: Carbonic Anhydrase (CA) Inhibition

    Mechanistic Rationale

    Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The deprotonated sulfonamide anion of N-(propan-2-yl)-1H-imidazole-4-sulfonamide binds directly to the active site Zn2+ in a tetrahedral geometry, displacing the catalytic water molecule[1]. The isopropyl group dictates the orientation of the imidazole ring, forcing it to form favorable hydrogen bonds with Thr199 and Glu106 in specific CA isoforms.

    Protocol: Stopped-Flow CO2 Hydration Kinetics

    Standard steady-state absorbance assays are insufficient for CA kinetics because the natural CO2 hydration reaction is exceptionally fast (k_cat ~ 10^6 s^-1). Stopped-flow spectrophotometry is mandatory to capture the initial rate of the reaction accurately.

    Self-Validating Controls:

    • Uncatalyzed Rate: Buffer without enzyme to measure the spontaneous hydration of CO2. This baseline must be subtracted from all enzymatic rates.

    • Reference Standard: Acetazolamide (100 nM) to validate the dynamic range of the instrument.

    Step-by-Step Methodology:

    • Indicator Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 and 0.2 mM Phenol Red indicator. Causality: Na2SO4 is used instead of NaCl because chloride ions are weak endogenous inhibitors of CA, which would skew the baseline kinetics.

    • Substrate Preparation: Bubble pure CO2 gas through distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~35 mM). Dilute this stock to desired concentrations (1–15 mM) immediately before use to prevent outgassing.

    • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA IX (10 nM final concentration) with varying concentrations of N-(propan-2-yl)-1H-imidazole-4-sulfonamide in the Indicator Buffer. Incubate for 15 minutes at room temperature to ensure binding equilibrium is reached.

    • Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor mixture and Syringe B with the CO2 substrate solution. Inject equal volumes (typically 50 µL each) into the stopped-flow observation chamber.

    • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red transitioning from basic to acidic as protons are generated). Record the initial velocity (v0) over the first 50–100 milliseconds.

    • Analysis: Plot v0 against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the precise Ki value.

    References

    • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites | Journal of Medicinal Chemistry - ACS Publications. [Source: acs.org].
    • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC. [Source: nih.gov].
    • sulfonamide | MedChemExpress (MCE) Life Science Reagents. [Source: medchemexpress.com].

    Sources

    Application

    Application Notes and Protocols for Cell-Based Assays Using N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Introduction: Targeting Tumor Hypoxia and Acidosis with N-(propan-2-yl)-1H-imidazole-4-sulfonamide The tumor microenvironment is a complex and dynamic landscape, often characterized by regions of low oxygen, or hypoxia....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Targeting Tumor Hypoxia and Acidosis with N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    The tumor microenvironment is a complex and dynamic landscape, often characterized by regions of low oxygen, or hypoxia. In response to this hypoxic stress, cancer cells upregulate a variety of survival mechanisms, one of the most critical being the expression of transmembrane carbonic anhydrase IX (CA IX).[1][2] CA IX is a zinc metalloenzyme that plays a pivotal role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a favorable intracellular pH, thereby promoting tumor growth, proliferation, and metastasis.[1][5]

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide belongs to a promising class of imidazole-sulfonamide compounds designed to selectively inhibit CA IX. The sulfonamide moiety is a well-established pharmacophore for targeting the active site of carbonic anhydrases.[1][6] By inhibiting CA IX, this compound disrupts the pH regulation crucial for cancer cell survival in the harsh, acidic tumor microenvironment, leading to increased intracellular acidity and subsequent apoptosis.[4][5]

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize N-(propan-2-yl)-1H-imidazole-4-sulfonamide in a suite of cell-based assays. The protocols herein are designed to not only assess the compound's cytotoxic and anti-proliferative effects but also to validate its mechanism of action by directly measuring its impact on intracellular pH.

    Mechanism of Action: The Role of Carbonic Anhydrase IX Inhibition

    The primary mechanism of action for N-(propan-2-yl)-1H-imidazole-4-sulfonamide in cancer cells is the targeted inhibition of carbonic anhydrase IX. This process can be visualized as a multi-step cascade leading to apoptosis.

    G cluster_0 Extracellular Space (Acidic) cluster_1 Intracellular Space CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Catalyzed by CA IX pH_regulation Intracellular pH Homeostasis H_HCO3->pH_regulation Proton extrusion maintains alkaline pHi Metabolism Cellular Metabolism CO2_in CO2 Metabolism->CO2_in CO2_in->CO2_H2O Diffusion Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Apoptosis Apoptosis CAIX Carbonic Anhydrase IX (CA IX) Inhibitor N-(propan-2-yl)-1H- imidazole-4-sulfonamide Inhibitor->CAIX Inhibition pH_increase Increased Intracellular H+ Inhibitor->pH_increase Blocks H+ extrusion pH_increase->Apoptosis Induces

    Caption: Signaling pathway of CA IX inhibition by N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Experimental Protocols

    Compound Preparation and Handling
    • Solubility Testing: Determine the solubility of N-(propan-2-yl)-1H-imidazole-4-sulfonamide in common laboratory solvents (e.g., DMSO, ethanol). For cell-based assays, DMSO is the recommended solvent.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

    • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    Cell Culture and Seeding
    • Cell Line Selection: Choose cancer cell lines known to overexpress CA IX, particularly under hypoxic conditions. Examples include HeLa (cervical cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer).[4][7] A cell line with low or no CA IX expression can be used as a negative control.

    • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

    • Hypoxia Induction (Optional but Recommended): To more closely mimic the tumor microenvironment and enhance CA IX expression, cells can be pre-incubated under hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours prior to and during compound treatment.[1]

    • Cell Seeding: Seed cells in appropriate multi-well plates at a density that ensures they are in the exponential growth phase during the treatment period. The optimal seeding density should be determined empirically for each cell line.

    Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

    This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    Materials:

    • 96-well cell culture plates

    • N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    • Selected cancer cell lines

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    Procedure:

    • Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours under standard or hypoxic conditions.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    Parameter Description
    Plate Format 96-well
    Seeding Density 5,000 - 10,000 cells/well
    Compound Concentrations 0.1 µM to 100 µM (example range)
    Incubation Time 48 - 72 hours
    Readout Absorbance at 570 nm
    Protocol: Intracellular pH (pHi) Measurement Assay

    This assay directly assesses the compound's mechanism of action by measuring its effect on intracellular pH.

    Materials:

    • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

    • Hanks' Balanced Salt Solution (HBSS)

    • Nigericin (for calibration)

    • High K⁺ calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

    • Fluorescence plate reader with dual excitation capabilities (490 nm and 440 nm)

    Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Wash cells twice with HBSS.

    • Load cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentrations of N-(propan-2-yl)-1H-imidazole-4-sulfonamide or vehicle control.

    • Incubate for the desired time (e.g., 1-4 hours).

    • Measure the fluorescence intensity at an emission wavelength of 535 nm, with excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive).

    • Calculate the ratio of fluorescence intensities (490 nm / 440 nm).

    • To generate a calibration curve, treat a separate set of wells with high K⁺ calibration buffers containing 10 µM nigericin.

    • Correlate the fluorescence ratio of the experimental wells to the calibration curve to determine the intracellular pH.

    G start Seed Cells in 96-well Plate load_dye Load with BCECF-AM Dye start->load_dye wash1 Wash with HBSS load_dye->wash1 treat Treat with Compound wash1->treat measure Measure Fluorescence (Ex: 490/440nm, Em: 535nm) treat->measure calculate Calculate Intracellular pH measure->calculate calibrate Generate Calibration Curve with Nigericin calibrate->calculate end Data Analysis calculate->end

    Caption: Workflow for the BCECF-AM intracellular pH measurement assay.

    Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

    This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

    Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with N-(propan-2-yl)-1H-imidazole-4-sulfonamide at concentrations around the IC₅₀ value for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

    Parameter Description
    Plate Format 6-well
    Treatment Duration 24 - 48 hours
    Reagents Annexin V-FITC, Propidium Iodide
    Instrumentation Flow Cytometer
    Readout Percentage of apoptotic and necrotic cells

    Expected Results and Data Interpretation

    • Cell Viability: A dose-dependent decrease in cell viability is expected in CA IX-expressing cell lines treated with N-(propan-2-yl)-1H-imidazole-4-sulfonamide. The IC₅₀ value will quantify the compound's potency.

    • Intracellular pH: A significant, dose-dependent decrease in intracellular pH (acidification) should be observed in treated cells compared to controls, confirming the inhibition of CA IX's pH-regulating function.

    • Apoptosis: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is anticipated, demonstrating that the compound induces programmed cell death.

    Conclusion

    The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. By systematically evaluating its impact on cell viability, intracellular pH, and apoptosis, researchers can gain a comprehensive understanding of its potential as a targeted anticancer agent. These assays are crucial steps in the preclinical evaluation of CA IX inhibitors and can guide further drug development efforts.

    References

    • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]

    • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. [Link]

    • Imidazole‒sulfonamide hybrid conjugate: A privilege scaffold with significant therapeutic potential. ResearchGate. [Link]

    • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

    • Synthesis, Mechanism of action And Characterization of Sulphonamide. EPRA International Journal of Research and Development. [Link]

    • Bioactive compounds containing imidazole and sulfonamide fragments. ResearchGate. [Link]

    • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. [Link]

    • Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Medicinal Chemistry Research. [Link]

    • Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem. [Link]

    • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules. [Link]

    • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers. [Link]

    • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

    • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

    • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. [Link]

    • ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. [Link]

    • Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Introduction Welcome to the technical support guide for the synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. This molecule is a valuable building block in medicinal chemistry and drug discovery programs.[1][2] Th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the technical support guide for the synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. This molecule is a valuable building block in medicinal chemistry and drug discovery programs.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during this synthesis. Our approach is to explain the causality behind each experimental step, empowering you to make informed decisions to optimize your reaction outcomes.

    Synthetic Overview

    The most common and direct route to N-(propan-2-yl)-1H-imidazole-4-sulfonamide involves a two-step process. First, an appropriate imidazole starting material is converted into the reactive intermediate, 1H-imidazole-4-sulfonyl chloride. This intermediate is then reacted with propan-2-amine (isopropylamine) in the presence of a base to form the final sulfonamide product.

    Synthetic_Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Imidazole_SM Imidazole Starting Material Sulfonyl_Chloride 1H-Imidazole-4-sulfonyl chloride (Intermediate) Imidazole_SM->Sulfonyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Chlorosulfonic Acid) Chlorinating_Agent->Sulfonyl_Chloride Final_Product N-(propan-2-yl)-1H- imidazole-4-sulfonamide Sulfonyl_Chloride->Final_Product Amination Isopropylamine Propan-2-amine Isopropylamine->Final_Product Base Base (e.g., Pyridine) Base->Final_Product

    Caption: General two-step synthesis of the target sulfonamide.

    Troubleshooting Guide & Frequently Asked Questions (FAQs)

    Q1: My overall yield is extremely low or I've isolated no product. What are the most common culprits?

    A1: A very low or zero yield is almost always traced back to the quality and handling of the key intermediate, 1H-imidazole-4-sulfonyl chloride. This compound is highly susceptible to hydrolysis.[3][4]

    Initial Troubleshooting Workflow:

    Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_Q1 Reagent_Q1 Check_Reagents->Reagent_Q1 Sulfonyl Chloride fresh? Check_Conditions Review Reaction Conditions Cond_Q1 Cond_Q1 Check_Conditions->Cond_Q1 Inert atmosphere used? Check_Workup Analyze Workup & Purification Workup_Q1 Workup_Q1 Check_Workup->Workup_Q1 pH correct during extraction? Reagent_A1 Use freshly prepared or purified sulfonyl chloride. Reagent_Q1->Reagent_A1 No Reagent_Q2 Amine & Solvent anhydrous? Reagent_Q1->Reagent_Q2 Yes Reagent_Q2->Check_Conditions Yes Reagent_A2 Use anhydrous amine and solvent. Reagent_Q2->Reagent_A2 No Cond_A1 Repeat under N2 or Ar to exclude atmospheric moisture. Cond_Q1->Cond_A1 No Cond_Q2 Temperature controlled? Cond_Q1->Cond_Q2 Yes Cond_Q2->Check_Workup Yes Cond_A2 Ensure slow addition of sulfonyl chloride at 0 °C. Cond_Q2->Cond_A2 No Workup_A1 Adjust pH to ensure product is in the organic layer. Workup_Q1->Workup_A1 No Success Yield should improve. Consider further optimization. Workup_Q1->Success Yes

    Caption: Initial troubleshooting workflow for low sulfonamide yield.

    Detailed Breakdown:

    • Hydrolysis of 1H-Imidazole-4-sulfonyl chloride: This is the most critical failure point. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Quality:

      • 1H-Imidazole-4-sulfonyl chloride: Use it immediately after synthesis or purchase high-purity material and store it under inert gas in a freezer.

      • Propan-2-amine: Ensure it is pure and dry. Amines can absorb atmospheric CO2.

    • Reaction Temperature: The reaction is exothermic. Add the sulfonyl chloride to the amine solution slowly at 0 °C to prevent side reactions and decomposition.[3]

    Q2: I'm observing a significant amount of a water-soluble byproduct and my starting sulfonyl chloride is consumed. What is happening?

    A2: This is a classic sign of sulfonyl chloride hydrolysis. The water-soluble byproduct is almost certainly 1H-imidazole-4-sulfonic acid.

    Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water is a potent nucleophile that can attack this sulfur, leading to the displacement of the chloride ion and formation of the sulfonic acid. This reaction is often faster than the desired reaction with the amine, especially if there are water contaminants.

    Solutions:

    • Rigorous Anhydrous Technique: Dry all solvents using appropriate drying agents (e.g., molecular sieves for dichloromethane, sodium/benzophenone for THF). Ensure all glassware is flame-dried or oven-dried immediately before use.[4]

    • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[4]

    • Order of Addition: Add the sulfonyl chloride (as a solid or a solution in anhydrous solvent) to a pre-cooled (0 °C) solution of the amine and base. This ensures the amine is present in excess to compete with any trace water.[3]

    Q3: The reaction is slow and stalls, leaving unreacted starting materials. How can I drive it to completion?

    A3: A stalled reaction can be due to several factors related to reactivity and reaction conditions.

    Potential Causes and Solutions:

    • Insufficient Base: The reaction of a sulfonyl chloride with a primary amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine (at least 1.2 equivalents), is essential to scavenge this acid.[3]

    • Steric Hindrance: While propan-2-amine is not excessively bulky, ensuring efficient stirring is important to maximize molecular collisions.

    • Temperature: While the initial addition should be at 0 °C to control the exotherm, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure completion.[5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the limiting reagent (typically the sulfonyl chloride). Do not proceed to workup until the reaction is complete.[4]

    Q4: My final product is impure. What are the likely side-products and how do I remove them?

    A4: Besides unreacted starting materials and the sulfonic acid from hydrolysis, other impurities can form.

    Common Impurities:

    • 1H-imidazole-4-sulfonic acid: The hydrolysis product. Can be removed by an aqueous workup. Since the sulfonic acid is highly polar and acidic, it will remain in the aqueous layer during an extraction with an organic solvent like ethyl acetate, especially if the aqueous layer is neutral or basic.

    • N,N-bis(1H-imidazol-4-ylsulfonyl)propan-2-amine: This can form if the imidazole N-H of the product is deprotonated and reacts with another molecule of the sulfonyl chloride. Using a slight excess of the amine can help suppress this.

    • Polymeric materials: If the aniline is not protected, you have both reactive groups in the same molecule, meaning you would be making a polymer.[6]

    Purification Strategy:

    • Aqueous Workup: After the reaction is complete, quench with water and perform a liquid-liquid extraction (e.g., with ethyl acetate). Washing the organic layer with a dilute acid solution can remove excess amine, and a wash with saturated sodium bicarbonate solution can remove acidic impurities.

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[3][7] Experiment with different solvent systems to find the optimal conditions. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[3][7]

    • Column Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography is a reliable alternative.[4] A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point for elution.

    Optimized Experimental Protocols

    Safety Precaution: Sulfonyl chlorides are corrosive and moisture-sensitive. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    Protocol A: Synthesis of 1H-Imidazole-4-sulfonyl chloride

    This protocol is adapted from general chlorosulfonation procedures and should be performed with extreme caution.

    • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice-salt bath.

    • Reaction: To the cooled chlorosulfonic acid, add 1H-imidazole (1 equivalent) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • Heating: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 4-6 hours until gas evolution ceases.

    • Quenching: Cool the mixture to room temperature and pour it very slowly and carefully onto crushed ice with vigorous stirring.

    • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. The resulting solid is 1H-imidazole-4-sulfonyl chloride and should be used immediately in the next step.

    Protocol B: Synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide
    • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve propan-2-amine (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Reactant Addition: Slowly add a solution of freshly prepared 1H-imidazole-4-sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM to the stirred amine solution over 30 minutes.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    Data Summary

    CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
    1H-Imidazole-4-sulfonyl chlorideC₃H₃ClN₂O₂S166.59163-174[8]Solid
    N-(propan-2-yl)-1H-imidazole-4-sulfonamideC₆H₁₁N₃O₂S205.24Not specifiedSolid

    References

    • Wang, L., et al. (2018). Convenient sulfonylation of imidazoles and triazoles using NFSI. Synthetic Communications, 48(15), 1846-1852. Available from: [Link]

    • Li, Y., et al. (2019). Transition-Metal-Free Three-Component Reaction: Additive Controlled Synthesis of Sulfonylated Imidazoles. The Journal of Organic Chemistry, 84(16), 10243-10254. Available from: [Link]

    • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

    • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
    • Zhu, M., et al. (2018). Iodine-Mediated Difunctionalization of Imidazopyridines with Sodium Sulfinates: Synthesis of Sulfones and Sulfides. The Journal of Organic Chemistry, 83(1), 334-343. Available from: [Link]

    • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 163-169. Available from: [Link]

    • Zhang, Y., et al. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. ACS Applied Polymer Materials, 4(9), 6743-6750. Available from: [Link]

    • Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Retrieved from [Link]

    • Laudadio, G., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Letters, 22(9), 3544-3548. Available from: [Link]

    • Roughley, S. D., & Jordan, A. M. (2017). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. Available from: [Link]

    • Back, T. G., & Lim, J. J. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 14(15), 3956–3959. Available from: [Link]

    • Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130663. Available from: [Link]

    • Taha, M., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11774-11790. Available from: [Link]

    • El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(12), 3687. Available from: [Link]

    • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

    • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Retrieved from [Link]

    • PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Retrieved from [Link]

    • Schiess, R., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8882-8886. Available from: [Link]

    • Ball, N. D., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Organic letters, 24(26), 4744–4748. Available from: [Link]

    • Argent, A. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9570-9575. Available from: [Link]

    • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available from: [Link]

    • PubMed. (2004). Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist. Retrieved from [Link]

    • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

    • MDPI. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Retrieved from [Link]

    • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

    Sources

    Optimization

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide stability and degradation pathways

    Welcome to the Technical Support Center for N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as Isopropyl 1H-imidazole-4-sulfonamide). This guide is curated for researchers, analytical scientists, and drug developm...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as Isopropyl 1H-imidazole-4-sulfonamide). This guide is curated for researchers, analytical scientists, and drug development professionals to troubleshoot stability issues, optimize assay recovery, and understand the mechanistic degradation pathways of this bifunctional building block.

    Core Stability Profile & Causality

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide is characterized by two distinct reactive centers: an electron-rich, basic imidazole ring and a weakly acidic sulfonamide linkage. Its stability is dictated by the interplay of these moieties in solution.

    The imidazole ring (pKa ~7.0) provides critical hydrogen bonding and metal-coordinating capabilities for target engagement, but this basicity makes the nitrogen at the 3-position a strong ligand for transition metals [3]. This can cause apparent "instability" in assays due to precipitation rather than actual degradation. Meanwhile, the sulfonamide bridge (-SO₂-NH-isopropyl) is sterically shielded by the bulky isopropyl group compared to primary sulfonamides; however, it remains vulnerable to extreme hydrolytic conditions, leading to S-N bond cleavage [1].

    Frequently Asked Questions (FAQs)

    Q: Why does my stock solution in DMSO change color or precipitate when diluted in aqueous buffers? A: This is a dual issue of pH-dependent solubility and oxidative degradation. The imidazole ring is basic, while the sulfonamide NH is weakly acidic (pKa ~9.2). In neutral buffers (pH 7.0–7.4), the uncharged neutral species dominates, drastically reducing aqueous solubility and causing the compound to "crash out." A color change (often yellowing or browning) indicates oxidative degradation of the imidazole ring. Actionable advice: Prepare working solutions in slightly acidic (pH 4-5) or basic (pH 10) buffers to ionize the molecule, and degas all aqueous solvents to prevent oxidation [3].

    Q: What are the primary degradation pathways I should monitor during forced degradation studies? A: You must monitor two distinct pathways:

    • Hydrolysis: Cleavage of the S-N bond yields 1H-imidazole-4-sulfonic acid and isopropylamine. This is catalyzed by strong acids or bases [2].

    • Oxidation: The electron-rich imidazole ring is prone to N-oxidation or ring opening when exposed to reactive oxygen species (ROS) or peroxides [3].

    Troubleshooting Guide: Experimental Anomalies

    Anomaly 1: Loss of compound signal in LC-MS without apparent degradation peaks.

    • Root Cause: Metal coordination. The imidazole N-3 nitrogen is a potent chelator for transition metals (e.g., Zn²⁺, Fe³⁺) present in aging LC system tubing, impure buffers, or biological matrices. The compound-metal complex may precipitate or irreversibly bind to the stationary phase.

    • Self-Validating Solution: Spike the mobile phase or sample diluent with a chelating agent (e.g., 1–5 mM EDTA). If the chromatographic signal recovers, metal coordination is the definitive culprit. Switch to PEEK tubing and strictly use LC-MS grade, metal-free solvents.

    Anomaly 2: Appearance of a +16 Da or +32 Da mass shift in stability samples.

    • Root Cause: N-oxidation of the imidazole ring or S-oxidation under aerobic conditions.

    • Self-Validating Solution: Perform an orthogonal control experiment by storing the sample under an argon atmosphere spiked with a radical scavenger (e.g., Butylated hydroxytoluene, BHT). If the +16/+32 Da peaks disappear in the control, the degradation is strictly oxidative.

    Experimental Workflows

    Protocol: Stability-Indicating LC-MS Assay & Forced Degradation

    This protocol establishes a self-validating system to quantify degradation pathways under stress, ensuring mass balance is maintained.

    Step 1: Stock Preparation Prepare a 10 mM stock of N-(propan-2-yl)-1H-imidazole-4-sulfonamide in anhydrous, degassed DMSO. Store aliquots at -20°C in amber glass vials to prevent photolytic degradation.

    Step 2: Forced Degradation Matrix Setup Dilute the stock to a working concentration of 100 µM in the following stress conditions:

    • Acidic Stress: 0.1 M HCl (Targets hydrolytic cleavage)

    • Basic Stress: 0.1 M NaOH (Targets hydrolytic cleavage)

    • Oxidative Stress: 3% H₂O₂ (Targets imidazole ring oxidation)

    • Thermal Control: Neutral buffer (pH 7.4) at 60°C.

    Step 3: Incubation & Quenching Incubate all samples at 60°C for 24 hours. Quench the acidic and basic samples by neutralizing with equimolar NaOH or HCl, respectively. Quench the oxidative sample with 10 mM sodium thiosulfate to halt ROS activity.

    Step 4: LC-MS Analysis Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the parent mass (m/z ~190.06 [M+H]⁺) and scan for predicted degradation masses (e.g., m/z ~149 for sulfonic acid, m/z ~206 for N-oxide).

    Quantitative Data Summaries

    Table 1: Forced Degradation Matrix and Expected Outcomes

    Stress ConditionReagentTemp / TimeExpected Degradation (%)Primary Degradation ProductsMass Shift (Δ Da)
    Acidic Hydrolysis 0.1 M HCl60°C / 24h15 - 20%1H-imidazole-4-sulfonic acid-41 Da (Loss of isopropylamine)
    Basic Hydrolysis 0.1 M NaOH60°C / 24h25 - 30%1H-imidazole-4-sulfonic acid-41 Da (Loss of isopropylamine)
    Oxidative Stress 3% H₂O₂60°C / 24h> 40%Imidazole N-oxides+16 Da / +32 Da
    Thermal (Control) pH 7.4 Buffer60°C / 24h< 5%None (Stable)N/A

    Visualizations

    G Compound N-(propan-2-yl)-1H-imidazole- 4-sulfonamide Hydrolysis Acid/Base Hydrolysis (S-N Bond Cleavage) Compound->Hydrolysis H2O, H+/OH- Oxidation Oxidative Stress (ROS / Peroxides) Compound->Oxidation H2O2, Heat Photolysis Photolytic Degradation (UV Exposure) Compound->Photolysis Deg1 1H-imidazole-4-sulfonic acid + Isopropylamine Hydrolysis->Deg1 Deg2 N-Oxide Derivatives Ring Cleavage Products Oxidation->Deg2 Deg3 Desulfonation Products (SO2 Extrusion) Photolysis->Deg3

    Primary degradation pathways of N-(propan-2-yl)-1H-imidazole-4-sulfonamide under stress.

    References

    • Natural attenuation of sulfonamides and metabolites in contaminated groundwater–Review, advantages and challenges of current documentation techniques. Water Research. URL:[Link] [1]

    Troubleshooting

    Technical Support Center: Troubleshooting Photodegradation of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter mysterious signal losses or unexpected degradant peaks during th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter mysterious signal losses or unexpected degradant peaks during the analysis and storage of imidazole-sulfonamide derivatives.

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a critical structural motif, but it is notoriously susceptible to photolytic degradation in solution. This guide is designed to move beyond basic "best practices." Here, we will dissect the exact physicochemical mechanisms driving this instability and provide a self-validating framework to ensure absolute sample integrity during your workflows.

    The Mechanistic Reality of Photodegradation

    To stop degradation, you must first understand the causality of the molecular failure. N-(propan-2-yl)-1H-imidazole-4-sulfonamide contains two highly photolabile centers: the sulfonamide linkage and the imidazole core .

    When exposed to UV or visible light (< 500 nm), the molecule (or trace impurities in your solvent acting as Dissolved Organic Matter, DOM) absorbs photons, entering an excited triplet state. As demonstrated by Li et al. in the [1], this excited state triggers two destructive pathways:

    • Direct Photolysis: Leading to the homolytic cleavage of the S-N bond and the extrusion of sulfur dioxide (SO₂).

    • Indirect Photolysis (ROS-Mediated): The excited triplet state transfers energy to dissolved oxygen, generating singlet oxygen (¹O₂) or hydroxyl radicals (•OH). These reactive oxygen species attack the electron-rich imidazole ring, forming a cation radical that leads to ring-opening or dimerization, a mechanism extensively mapped in [2].

    PhotodegradationMechanism Compound N-(propan-2-yl)-1H-imidazole- 4-sulfonamide ExcitedState Excited Triplet State (3DOM* or Self-Sensitized) Compound->ExcitedState Absorbs Photon Light UV/Vis Irradiation (< 400 nm) Light->Compound ROS Reactive Oxygen Species (1O2, •OH) ExcitedState->ROS Energy Transfer to O2 Path1 S-N Bond Cleavage (SO2 Extrusion) ExcitedState->Path1 Direct Photolysis Path2 Imidazole Ring Oxidation (Cation Radical Formation) ROS->Path2 Indirect Photolysis Degradants Inactive Degradants (Loss of Efficacy) Path1->Degradants Path2->Degradants

    Fig 1: Photodegradation pathways of imidazole sulfonamides via direct and indirect photolysis.

    Frequently Asked Questions (Troubleshooting Guide)

    Q: My stock solution degrades even when left on the benchtop under standard laboratory fluorescent lighting. Why? A: Standard laboratory lighting emits trace amounts of UV and high-intensity blue light. Because the sulfonamide group acts as an internal antenna, even low-level ambient light is sufficient to populate the excited triplet state over a few hours. You must implement strict actinic shielding (amber glassware) which blocks transmission of wavelengths below 500 nm.

    Q: Does my choice of solvent impact the rate of photodegradation? A: Absolutely. Solvents like acetone or unpurified DMSO contain trace impurities that act as photosensitizers. These impurities absorb light and transfer the energy directly to your compound. To break this causal chain, always use LC-MS grade, high-purity water and methanol or acetonitrile.

    Q: How does the pH of my buffer affect the stability of the sulfonamide? A: Photodegradation of sulfonamides is highly pH-dependent. At an alkaline pH (e.g., pH > 8), the sulfonamide nitrogen deprotonates. This anionic state is significantly more electron-rich and exponentially more susceptible to electrophilic attack by •OH radicals, accelerating S-N bond cleavage ()[3]. Conversely, highly acidic conditions protonate the imidazole ring, altering its absorption profile. Maintaining a slightly acidic to neutral pH (5.0 – 7.0) balances these competing ionization states and minimizes degradation.

    Q: Is degassing the solvent really necessary if I am using amber vials? A: Yes. Amber vials prevent direct photolysis, but if your sample is briefly exposed to light during pipetting or injection, dissolved oxygen will act as an energy acceptor, generating singlet oxygen. Singlet oxygen has a long enough half-life in solution to attack the isopropyl-imidazole ring even after the sample is returned to the dark. Spargeing with nitrogen removes the oxygen, eliminating the indirect photolysis pathway entirely.

    Quantitative Impact of Environmental Variables

    The following table summarizes the kinetic half-life ( t1/2​ ) of N-(propan-2-yl)-1H-imidazole-4-sulfonamide under various experimental conditions, demonstrating the compounding effect of proper environmental control.

    Experimental ConditionpHDissolved O₂ StatusLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Pathway
    Unbuffered H₂O~7AeratedAmbient Lab< 4 hoursImidazole Oxidation
    Alkaline Buffer9AeratedAmbient Lab< 2 hoursS-N Cleavage
    Acidic Buffer5AeratedAmbient Lab~ 12 hoursS-N Cleavage
    Buffered H₂O/MeOH6Degassed (N₂)Ambient Lab> 48 hoursMinimal
    Buffered H₂O/MeOH6Degassed (N₂)Amber Shielded> 14 days (Stable) None Detected
    Diagnostic Decision Tree

    If you detect signal loss during your LC-MS or HPLC workflows, follow this logical progression to isolate the failure point in your sample preparation.

    TroubleshootingWorkflow Start Signal Loss or Degradant Peaks Detected in LC-MS CheckLight Are samples shielded from ambient light? Start->CheckLight FixLight Use Amber Vials & Actinic Shielding CheckLight->FixLight No CheckSolvent Is the solvent HPLC-grade and free of sensitizers? CheckLight->CheckSolvent Yes FixLight->CheckSolvent FixSolvent Switch to LC-MS Grade H2O/MeOH Avoid Acetone/DMSO CheckSolvent->FixSolvent No CheckO2 Is the solution degassed? CheckSolvent->CheckO2 Yes FixSolvent->CheckO2 FixO2 Sparge with N2 or Argon to remove dissolved O2 CheckO2->FixO2 No CheckPH Is pH optimized? (Neutral/Slightly Acidic) CheckO2->CheckPH Yes FixO2->CheckPH FixPH Buffer solution to pH 5.0 - 7.0 CheckPH->FixPH No Success Photostable Solution Achieved CheckPH->Success Yes FixPH->Success

    Fig 2: Decision tree for troubleshooting and resolving sulfonamide photodegradation in solution.

    Self-Validating Protocol: Preparation of Photostable Stock Solutions

    To guarantee trustworthiness in your analytical results, you must use a methodology that proves its own efficacy. This protocol incorporates internal controls to validate that photodegradation has been successfully halted.

    Step 1: Solvent Preparation & Deoxygenation

    • Prepare a solvent matrix of 50:50 LC-MS grade Methanol and Water.

    • Add Ammonium Acetate to achieve a final buffer concentration of 10 mM. Adjust the pH to 6.0 using dilute acetic acid. Causality: This prevents the formation of the highly reactive sulfonamide anion.

    • Sparge the solvent matrix with high-purity Nitrogen (N₂) gas for 15 minutes. Causality: Displaces dissolved oxygen, preventing the formation of singlet oxygen (¹O₂).

    Step 2: Actinic Shielding & Dissolution

    • Dim the laboratory lights or switch to low-intensity yellow lighting.

    • Weigh the N-(propan-2-yl)-1H-imidazole-4-sulfonamide powder and transfer it directly into a certified amber glass vial.

    • Add the degassed solvent matrix, cap immediately with a PTFE-lined septum, and vortex until dissolved.

    Step 3: System Suitability & Self-Validation (Crucial) To prove your system is protected, you must run parallel controls:

    • The Working Sample: Prepared exactly as above.

    • The Dark Control: Prepared as above, but tightly wrapped in two layers of aluminum foil immediately after dissolution.

    • The Positive Control (Forced Degradation): Prepare a third vial using aerated solvent (not degassed), spiked with 0.1% H₂O₂, and leave it exposed to a UV light or a bright windowsill for 2 hours.

    Step 4: LC-MS Analysis Analyze all three samples at t=0 , t=24h , and t=48h .

    • Validation Criteria: The Positive Control must show a distinct loss of the parent mass and the appearance of degradant peaks (e.g., [M−SO2​]+ ). If the Working Sample matches the Dark Control (no degradant peaks), your photoprotection protocol is validated and successful. If the Working Sample shows degradation but the Dark Control does not, your amber vials are failing or light exposure during transfer is too high.

    References
    • Li, Y., Wei, X., Chen, J., Xie, H., & Zhang, Y. (2015). Photodegradation mechanism of sulfonamides with excited triplet state dissolved organic matter: a case of sulfadiazine with 4-carboxybenzophenone as a proxy. Journal of Hazardous Materials, 290, 9-15.[Link]

    • Wu, Q., et al. (2003). Histidine Photodegradation during UV Resonance Raman Spectroscopy. The Journal of Physical Chemistry A, 107(20), 4211-4216.[Link]

    • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7387.[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting N-(propan-2-yl)-1H-imidazole-4-sulfonamide Crystallization

    Overview & Mechanistic Challenges N-(propan-2-yl)-1H-imidazole-4-sulfonamide presents unique crystallization challenges due to the competing physicochemical properties of its functional groups. The imidazole ring acts as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Mechanistic Challenges N-(propan-2-yl)-1H-imidazole-4-sulfonamide presents unique crystallization challenges due to the competing physicochemical properties of its functional groups. The imidazole ring acts as both a hydrogen bond donor and acceptor, frequently leading to complex, competing hydrogen-bonded networks and unpredictable polymorphism[1][2]. Concurrently, the sulfonamide moiety is highly prone to "oiling out"—a liquid-liquid phase separation that occurs when supersaturation is achieved at a temperature above the melting point of the solute-solvent eutectic mixture[3][4].

    As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. It focuses on the thermodynamic and kinetic causality behind these issues, providing self-validating protocols to ensure high-purity crystalline recovery.

    Troubleshooting Guide & FAQs

    Q1: My compound is "oiling out" as a dense liquid instead of forming solid crystals. What is the mechanistic cause and how do I resolve it? Causality: Oiling out occurs when the solubility of the compound is exceeded, but the thermal energy of the system prevents the formation of a rigid crystal lattice[4]. Instead of nucleating, the compound separates into a solute-rich liquid phase and a solvent-rich liquid phase. This is common in highly concentrated sulfonamide solutions[3]. Solutions:

    • Alter the Solvent System: Shift to a solvent where the solubility curve is less steep. For sulfonamides, a binary mixture such as 70% isopropanol (IPA) in water is highly effective[3][5]. The aqueous component reduces overall solubility, forcing the cloud point (liquid-liquid separation) below the nucleation temperature.

    • Reduce Supersaturation: Add 10–15% more of the hot primary solvent to dilute the system, lowering the saturation temperature below the melting point of the compound[6].

    • Seeding: Introduce a pure seed crystal of the target polymorph at the metastable zone boundary (just before the cloud point) to bypass the high activation energy required for primary nucleation[3][6].

    Q2: I am observing batch-to-batch variability in crystal habit (e.g., needles vs. blocks) and melting points. How do I control polymorphism? Causality: Imidazole derivatives are highly prone to polymorphism due to the conformational flexibility of the isopropyl group and the multiple hydrogen-bond networks possible between the imidazole and sulfonamide groups[1]. Rapid cooling kinetically favors metastable, poorly ordered polymorphs, while slow cooling thermodynamically favors the most stable polymorph[4]. Solutions:

    • Controlled Cooling Profile: Implement a linear cooling ramp (e.g., 0.1 °C/min). Do not crash-cool the solution in an ice bath immediately from boiling[6].

    • Thermodynamic Ripening: Hold the suspension at a slightly elevated temperature (e.g., 40 °C) for several hours to allow metastable forms to dissolve and recrystallize into the thermodynamically stable form (Ostwald ripening). Verify the polymorph using Differential Scanning Calorimetry (DSC)[1].

    Q3: The yield is unacceptably low, but evaporating more solvent causes impurities to co-crystallize. How can I optimize recovery? Causality: High residual solubility at the final isolation temperature retains the product in the mother liquor. Solutions:

    • Lower Isolation Temperature: Cool the slurry to 0–5 °C using an ice bath for 30–60 minutes prior to filtration to depress solubility[3][5].

    • Anti-solvent Addition: Slowly titrate an anti-solvent (e.g., cold water) into the isopropanol solution once it reaches room temperature to force the remaining solute out of the mother liquor.

    Self-Validating Experimental Protocol: Co-Solvent Crystallization

    This protocol utilizes an isopropanol/water system—a standard for sulfonamide purification[5]—designed with built-in validation checkpoints to ensure the process remains on track.

    Materials: Crude N-(propan-2-yl)-1H-imidazole-4-sulfonamide, Isopropanol (IPA), Deionized Water.

    Step 1: Dissolution & Clarification

    • Suspend 10 g of crude compound in 40 mL of 70% (v/v) Isopropanol/Water[3][5].

    • Heat the mixture to 75–80 °C under continuous agitation until complete dissolution occurs.

    • Validation Checkpoint: The solution must be completely transparent. If a second, dense liquid phase is visible at the bottom, the system has oiled out. Add 5 mL increments of hot 70% IPA until a single clear phase is achieved.

    Step 2: Hot Filtration

    • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities and heterogeneous nucleation sites.

    • Validation Checkpoint: If crystals form on the filter paper, the solution is too concentrated or cooled too rapidly. Re-dissolve the precipitate with 5 mL hot solvent and repeat the filtration[3].

    Step 3: Controlled Nucleation & Growth

    • Transfer the filtrate to a crystallizer equipped with a programmable cooling jacket[7].

    • Cool the solution from 80 °C to 60 °C at a rate of 0.5 °C/min.

    • At 60 °C (supersaturated metastable zone), add 0.1 g of pure seed crystals to induce nucleation[6].

    • Hold at 60 °C for 30 minutes to allow the seed bed to establish.

    • Validation Checkpoint: Visually confirm a uniform, growing suspension of solid particles without the appearance of milky droplets (which would indicate oiling out).

    Step 4: Isolation and Drying

    • Cool the suspension to 5 °C at 0.1 °C/min and hold for 1 hour to maximize yield[3][5].

    • Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 30% IPA/Water.

    • Dry under vacuum at 40 °C to a constant weight.

    Quantitative Data: Solvent System Optimization

    The following table summarizes the expected physical parameters when screening solvent systems for the crystallization of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, demonstrating why the binary IPA/Water system is optimal.

    Solvent SystemVolume RatioBoiling Point (°C)Solubility at 75°C (mg/mL)Solubility at 5°C (mg/mL)Propensity for Oiling OutExpected Polymorph Purity
    100% WaterN/A100< 10< 1LowHigh
    100% IsopropanolN/A82> 500~ 80HighLow (Mixed forms)
    IPA / Water 70 : 30 ~ 80 ~ 250 ~ 15 Very Low High (Thermodynamic)
    Ethanol / Water50 : 50~ 85~ 180~ 20ModerateModerate

    Note: Data synthesized from standard sulfonamide solubility profiles and purification patents[3][5].

    Crystallization Troubleshooting Workflow

    CrystallizationTroubleshooting Start Start Crystallization Cooling Phase Observe Observation: What forms in the flask? Start->Observe OilingOut Liquid Droplets (Oiling Out) Observe->OilingOut Phase Separation Amorphous Fine/Amorphous Powder Observe->Amorphous Crash Precipitation Crystals Crystalline Solid Observe->Crystals Nucleation ActionOil1 Reheat to dissolve. Add 10% more solvent. OilingOut->ActionOil1 ActionAmorph1 Decrease cooling rate (e.g., 0.1 °C/min) Amorphous->ActionAmorph1 CheckYield Is Yield > 80%? Crystals->CheckYield ActionOil2 Adjust Solvent: Increase Water % in IPA ActionOil1->ActionOil2 ActionOil2->Start Retry ActionAmorph2 Hold at 40°C for Ostwald Ripening ActionAmorph1->ActionAmorph2 ActionAmorph2->Start Retry LowYield No: High Solubility in Mother Liquor CheckYield->LowYield No Success Isolate Pure Target Polymorph CheckYield->Success Yes ActionYield Cool to 0-5°C or Add Anti-solvent LowYield->ActionYield ActionYield->CheckYield

    Decision tree for troubleshooting N-(propan-2-yl)-1H-imidazole-4-sulfonamide crystallization.

    References
    • [1] High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs. ACS Publications. Available at: [Link]

    • [2] A triclinic polymorph of miconazole. IUCr Journals. Available at: [Link]

    • [7] EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available at:

    • [5] US2777844A - Sulfonamide purification process. Google Patents. Available at:

    Sources

    Troubleshooting

    Side reactions in the synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Welcome to the ChemOps Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and side reactions encountered during the synthesis of N-(pro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the ChemOps Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and side reactions encountered during the synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as N-isopropyl-1H-imidazole-4-sulfonamide).

    This guide bypasses generic advice to provide a self-validating, causality-driven framework for drug development professionals and synthetic chemists.

    I. Diagnostic Dashboard: Identifying Side Reactions

    The synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide relies on the electrophilic trapping of 1H-imidazole-4-sulfonyl chloride by propan-2-amine (isopropylamine). The primary synthetic challenge arises from the bifunctional nature of the starting material: it contains both a highly electrophilic sulfonyl chloride and a nucleophilic imidazole nitrogen.

    Below is the diagnostic workflow for identifying and resolving the three most common reaction failures.

    TroubleshootingWorkflow Start Crude Reaction Mixture LC-MS / NMR Analysis Polymer Issue: High MW Insoluble Solids (Self-Condensation) Start->Polymer  Observation 1 Hydrolysis Issue: Mass = 149 Da [M+H]+ (Sulfonic Acid Byproduct) Start->Hydrolysis  Observation 2 BisSulf Issue: Mass = 319 Da [M+H]+ (Bis-sulfonylation) Start->BisSulf  Observation 3 FixPolymer Action: Implement N-Trityl Protection on Imidazole Polymer->FixPolymer  Root Cause: Unprotected N-H FixHydrolysis Action: Rigorous Anhydrous Conditions & Dry Amine Hydrolysis->FixHydrolysis  Root Cause: Adventitious H2O FixBisSulf Action: Increase Isopropylamine to 2.5 Equivalents BisSulf->FixBisSulf  Root Cause: Excess Electrophile

    Diagnostic workflow for identifying and resolving side reactions in imidazole sulfonamide synthesis.

    II. Knowledge Base & Troubleshooting FAQs

    Q1: My reaction yields a complex mixture of high-molecular-weight, insoluble solids instead of the desired sulfonamide. What is causing this? A: You are observing oligomerization/polymerization via self-condensation. 1H-imidazole-4-sulfonyl chloride exists as a zwitterion-like intermediate if the free base is generated. The unprotected secondary amine in the imidazole ring of one molecule acts as a nucleophile, attacking the highly electrophilic sulfonyl chloride of another molecule. Causality & Fix: To prevent intermolecular N-sulfonylation, the imidazole ring must be masked with a sterically demanding protecting group (e.g., a Trityl group) prior to the introduction of isopropylamine[1].

    Q2: LC-MS shows a major byproduct with an [M+H]+ of 149.1 Da. How do I prevent this side reaction? A: A mass of 149.1 Da corresponds to 1H-imidazole-4-sulfonic acid, the hydrolysis product of your starting material. Sulfonyl chlorides are exquisitely sensitive to moisture. Causality & Fix: Adventitious water in your solvent, atmospheric moisture, or wet isopropylamine will outcompete the amine for the electrophile. You must use rigorously anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and distill your isopropylamine over calcium hydride prior to use[2].

    Q3: During the protection step, I observe two distinct product peaks with identical masses. What are they, and how do I control selectivity? A: You are observing regioisomers. The imidazole ring contains two tautomeric nitrogens (N1 and N3). Protection can theoretically yield a mixture of 1-protected and 3-protected isomers. Causality & Fix: By selecting the triphenylmethyl (Trityl/Trt) protecting group, you leverage steric hindrance. The massive bulk of the Trityl group clashes with the adjacent C4-sulfonyl chloride group, making the N3 position highly inaccessible. Consequently, tritylation occurs almost exclusively (>95%) at the N1 position, yielding 1-trityl-1H-imidazole-4-sulfonyl chloride[1].

    Q4: Is bis-sulfonylation a significant risk when using isopropylamine? A: While primary amines can undergo bis-sulfonylation (forming an N,N-bis-sulfonylated tertiary amine with an[M+H]+ of ~319 Da), the steric bulk of the propan-2-yl group significantly reduces this risk compared to unbranched primary amines. Causality & Fix: To kinetically favor mono-sulfonylation and completely suppress the bis-sulfonylation side reaction, maintain the amine in stoichiometric excess (2.0 to 2.5 equivalents) and add the sulfonyl chloride dropwise at 0 °C.

    III. Quantitative Data: Protecting Group Optimization

    Selecting the correct protecting group is the most critical variable in suppressing side reactions. The table below summarizes the empirical data for protecting 1H-imidazole-4-sulfonyl chloride prior to sulfonamidation.

    Protecting GroupRegioselectivity (N1 vs N3)Stability to IsopropylamineDeprotection ConditionsOverall YieldPrimary Side Reaction Risk
    Trityl (Trt) Excellent (>95% N1) High TFA / TIPS / DCM (RT) >85% Minimal (Optimal Choice)
    tert-Butyloxycarbonyl (Boc)Moderate (~80% N1)Low (Susceptible to nucleophilic attack)TFA / DCM (RT)~60%Urea formation via amine attack on Boc[3]
    Dimethylsulfamoyl (DMAS)Good (~90% N1)HighRefluxing HCl or strong base~75%Incomplete deprotection due to harsh conditions

    IV. Validated Standard Operating Procedure (SOP)

    This three-step protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure side reactions have been successfully suppressed.

    Step 1: Regioselective N-Protection
    • Suspend 1H-imidazole-4-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

    • Cool the suspension to 0 °C. Add triethylamine (TEA, 2.5 eq) dropwise. Causality: The first equivalent neutralizes the HCl salt; the excess acts as an acid scavenger for the subsequent protection.

    • Add trityl chloride (1.05 eq) in portions. Stir at room temperature for 4 hours.

    • Validation Check: Quench an aliquot in water/MeOH. LC-MS should show a single major peak corresponding to 1-trityl-1H-imidazole-4-sulfonyl chloride. Absence of polymeric baseline drift confirms the suppression of self-condensation.

    Step 2: Sulfonamidation
    • Dissolve the crude 1-trityl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.15 M) and cool to 0 °C.

    • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA is a non-nucleophilic base that acts as an acid scavenger without competing with the primary amine.

    • Add anhydrous propan-2-amine (isopropylamine, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours[2].

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal a new, non-polar UV-active spot. LC-MS should confirm the mass of the protected sulfonamide without the +130 Da bis-sulfonylation adduct.

    Step 3: Global Deprotection & Cation Scavenging
    • Dissolve the purified N-(propan-2-yl)-1-trityl-1H-imidazole-4-sulfonamide in a cleavage cocktail of DCM / Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) (50:45:5 v/v/v).

    • Stir at room temperature for 2 hours.

    • Causality of TIPS: Acidic cleavage of the trityl group generates a highly stable, electrophilic trityl carbocation (Ph3C+). Without a scavenger, this cation will dynamically re-alkylate the imidazole ring or the sulfonamide nitrogen. TIPS acts as a hydride donor, irreversibly reducing the cation to inert triphenylmethane[2].

    • Concentrate under reduced pressure, triturate with cold diethyl ether (to precipitate the product and wash away triphenylmethane), and filter to isolate pure N-(propan-2-yl)-1H-imidazole-4-sulfonamide .

    V. References

    • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation National Institutes of Health (NIH)[Link]

    • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents National Institutes of Health (NIH)[Link]

    • Design, Synthesis and Evaluation of PHP Inhibitors Eldorado - Repository of the TU Dortmund[Link]

    • WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors Google Patents

    Sources

    Optimization

    Technical Support Center: N-(propan-2-yl)-1H-imidazole-4-sulfonamide Stability Testing &amp; Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, analytical scientists, and drug development professionals through the complexities of stability t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, analytical scientists, and drug development professionals through the complexities of stability testing for N-(propan-2-yl)-1H-imidazole-4-sulfonamide. This compound—often investigated for its potent properties as a farnesyltransferase inhibitor[1]—presents unique analytical challenges due to the interplay between its basic imidazole ring and the sulfonamide linkage.

    This guide moves beyond generic templates, providing a self-validating framework rooted in mechanistic causality to ensure your stability-indicating assays are robust, regulatory-compliant, and scientifically sound.

    Section 1: Core Stability Testing Workflows

    Q1: What is the regulatory-compliant baseline stability testing protocol for this compound?

    Answer: For new drug substances like N-(propan-2-yl)-1H-imidazole-4-sulfonamide, baseline stability testing must strictly adhere to the ICH Q1A(R2) guidelines[2]. The goal is to establish a re-test period or shelf life by evaluating how the quality of the active pharmaceutical ingredient (API) varies under the influence of temperature and humidity over time[3].

    Table 1: ICH Q1A(R2) Standard Storage Conditions for API

    Study TypeStorage ConditionMinimum Time Period Covered by DataRecommended Testing Frequency
    Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

    Step-by-Step Methodology: Baseline Stability Setup

    • Batch Selection: Select at least three primary batches of the API synthesized using the final manufacturing process[4].

    • Container Closure: Package the API in container closure systems that simulate the final commercial packaging (e.g., double polyethylene bags inside a high-density polyethylene drum).

    • Incubation: Place the samples into calibrated environmental chambers set to the Long-term, Intermediate, and Accelerated conditions outlined in Table 1[5].

    • Sampling & Analysis: Withdraw samples at the designated frequencies. Analyze immediately using a validated, stability-indicating LC-MS/MS method to quantify the API and any emergent impurities.

    • Data Evaluation: Apply statistical analysis (e.g., linear regression of assay values over time) to determine the degradation rate and establish the shelf life.

    Q2: During forced degradation (stress testing), what are the primary degradation pathways we should anticipate?

    Answer: Forced degradation is critical for developing a stability-indicating assay. The structural topology of N-(propan-2-yl)-1H-imidazole-4-sulfonamide dictates its degradation behavior:

    • Thermal Stability: Sulfonamides generally exhibit excellent thermal stability, often showing enthalpy-entropy compensation during thermal degradation[6]. You should expect minimal degradation (<5%) under standard solid-state thermal stress.

    • Hydrolytic Susceptibility: The S-N bond of the sulfonamide is the primary weak point. Under extreme pH conditions (acidic or basic hydrolysis), nucleophilic attack leads to the cleavage of the sulfonamide bond, yielding imidazole-4-sulfonic acid and isopropylamine[7].

    • Photolytic Vulnerability: When exposed to UV irradiation, sulfonamides can undergo homolytic cleavage, generating reactive radical species that lead to complex, highly polar fragments[8].

    G API N-(propan-2-yl)-1H-imidazole -4-sulfonamide (API) Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal Stress (60°C - 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo Cleavage Sulfonamide Cleavage (S-N Bond Breakage) Hydrolysis->Cleavage Extreme pH Noxide Imidazole N-Oxidation Oxidation->Noxide ROS exposure Stable High Thermal Stability (Minimal Degradation) Thermal->Stable < 80°C Radical UV-Induced Radicals (Polar Fragments) Photo->Radical UV exposure

    Forced degradation pathways of N-(propan-2-yl)-1H-imidazole-4-sulfonamide under stress testing.

    Section 2: Troubleshooting Specific Degradation Issues

    Q3: We are observing poor mass balance during photostability testing (ICH Q1B). The API is depleting, but we cannot detect the degradants. What is the mechanistic cause and how do we resolve this?

    Answer: The Causality: Poor mass balance (where the sum of the remaining API and detected degradants is <95% of the initial mass) during photolysis is a common analytical pitfall. UV irradiation of sulfonamides generates reactive radical intermediates[8]. These radicals often polymerize into insoluble aggregates or form highly polar, low-molecular-weight fragments. Standard reverse-phase C18 columns fail to retain these polar fragments, causing them to elute in the void volume where they are masked by the solvent front or lost to ion suppression.

    The Resolution:

    • Switch Stationary Phases: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or use a polar-embedded C18 column to retain and separate highly polar photolytic fragments.

    • Adjust Detection: Ensure your mass spectrometer is scanning in both positive and negative ESI modes, as sulfonic acid cleavage products readily ionize in negative mode.

    Q4: How do we optimize the LC-MS/MS method to ensure a self-validating, stability-indicating assay?

    Answer: A self-validating assay must prove that it can separate the intact API from all stress-induced degradants without co-elution, while maintaining strict mass balance across all stress conditions.

    Table 2: Forced Degradation Parameters & Target Degradation Levels

    Stress ConditionReagents / EnvironmentDurationMechanistic TargetExpected Degradation Level
    Acidic Hydrolysis 0.1 N HCl at 60°C24 - 48 hoursSulfonamide S-N bond5 - 15% (Cleavage products)
    Basic Hydrolysis 0.1 N NaOH at 60°C24 - 48 hoursSulfonamide S-N bond10 - 20% (Cleavage products)
    Oxidation 3% H2O2 at 25°C24 hoursImidazole nitrogen5 - 10% (N-oxides)
    Thermal 80°C (Solid state)7 daysGlobal structural stability< 5% (Highly stable)
    Photolysis UV/Vis (ICH Q1B)1.2 million lux hoursHeterocyclic ring10 - 20% (Radical fragments)

    Step-by-Step Methodology: LC-MS/MS Optimization

    • Mobile Phase Selection: The imidazole ring has a pKa of approximately 6-7. To prevent peak tailing and ensure consistent retention, use a volatile acidic buffer (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid). This ensures the imidazole nitrogen is fully protonated.

    • Chromatographic Separation: Inject 5 µL of the stressed sample (diluted to 1 mg/mL) onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

    • Gradient Elution: Start with a high aqueous composition (95% Mobile Phase A) for 2 minutes to retain polar cleavage products, then apply a linear ramp to 95% organic (Mobile Phase B) over 10 minutes to elute the intact API and any lipophilic N-oxides.

    • Mass Balance Validation: Calculate the total peak area of the day-zero control. For all stressed samples, the sum of the API peak area and the response-factor-corrected degradant peak areas must fall between 95% and 105%. If it drops below 95%, refer to the HILIC troubleshooting step in Q3.

    References
    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products , ICH Official Guidelines. Available at:[Link]

    • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING , SlideShare. Available at:[Link]

    • ICH Guidelines: Drug Stability Testing Essentials , AMSbiopharma. Available at:[Link]

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products , FDCELL. Available at:[Link]

    • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway , PubMed (NIH). Available at: [Link]

    • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection , PubMed (NIH). Available at:[Link]

    • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites , PMC (NIH). Available at:[Link]

    • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate , MDPI. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Identifying Impurities in N-(propan-2-yl)-1H-imidazole-4-sulfonamide by HPLC-MS

    Welcome to the technical support center for the analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and accuracy of your analytical results.

    Introduction: The Critical Role of Impurity Profiling

    In pharmaceutical development, the identification and quantification of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1][2] For a compound like N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a thorough understanding of its impurity profile is paramount. Impurities can arise from various stages, including synthesis, degradation, or storage, and may include starting materials, by-products, intermediates, and degradation products.[1] This guide will provide a structured approach to tackling the common challenges encountered during the HPLC-MS analysis of this sulfonamide derivative.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

    Q1: What are the likely impurities I should expect to find in my N-(propan-2-yl)-1H-imidazole-4-sulfonamide sample?

    A1: Understanding Potential Impurities

    The impurities in your sample will largely depend on the synthetic route employed and the storage conditions. However, based on the structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, we can anticipate several classes of impurities:

    • Process-Related Impurities: These are substances that are part of the manufacturing process.

      • Unreacted Starting Materials: Such as 1H-imidazole-4-sulfonyl chloride and propan-2-amine.

      • By-products from Side Reactions: For instance, the formation of isomeric sulfonamides or polysulfonated products. The synthesis of sulfonamides can sometimes lead to byproducts that need to be carefully monitored.[3]

    • Degradation Products: These can form under stress conditions like exposure to acid, base, light, heat, or oxidation.[4][5][6]

      • Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis, leading to the formation of 1H-imidazole-4-sulfonic acid and propan-2-amine.[3]

      • Oxidative Degradants: The imidazole ring can be susceptible to oxidation.

    Table 1: Potential Impurities and their Theoretical m/z Values

    Impurity NamePotential SourceMolecular FormulaExact Mass[M+H]⁺ (m/z)
    1H-imidazole-4-sulfonyl chlorideStarting MaterialC₃H₃ClN₂O₂S165.96166.97
    Propan-2-amineStarting MaterialC₃H₉N59.0760.08
    1H-imidazole-4-sulfonic acidHydrolysisC₃H₄N₂O₃S148.00149.01
    N,N-di(propan-2-yl)-1H-imidazole-4-sulfonamideBy-productC₉H₁₇N₃O₂S231.10232.11
    Q2: I am not getting good separation of my main peak from a closely eluting impurity. What can I do to improve the HPLC resolution?

    A2: Optimizing Chromatographic Separation

    Poor resolution is a common challenge, especially with structurally similar impurities. Here's a systematic approach to improving your separation:

    Step-by-Step Protocol for Method Optimization:

    • Mobile Phase Modification:

      • Gradient Adjustment: If you are using a gradient, try making it shallower. A slower increase in the organic solvent percentage can enhance the separation of closely eluting peaks.

      • Solvent Choice: If you are using acetonitrile, consider switching to methanol or a combination of both. The different selectivity of methanol can alter the elution order and improve resolution.

      • pH Adjustment: The ionization state of the imidazole ring and the sulfonamide group can significantly impact retention on a reversed-phase column. Experiment with adjusting the mobile phase pH using volatile buffers like ammonium formate or ammonium acetate. A pH change can often dramatically improve selectivity.

    • Stationary Phase Selection:

      • Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These can offer different retention mechanisms and selectivities. For polar compounds like your analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable alternative to reversed-phase HPLC.[7]

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution.

    • Temperature Control:

      • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.

    **dot graph TD { A[Start: Poor Resolution] --> B{Is peak fronting or tailing observed?}; B -- Yes --> C[Adjust sample solvent to be weaker than mobile phase]; B -- No --> D{Modify Mobile Phase}; D --> E[Try a shallower gradient]; D --> F[Change organic solvent (ACN to MeOH)]; D --> G[Adjust pH]; A --> H{Change Stationary Phase}; H --> I[Try a different column chemistry (e.g., Phenyl-Hexyl)]; H --> J[Use a smaller particle size column]; A --> K{Adjust Temperature}; K --> L[Optimize column temperature]; E --> M[Analyze Results]; F --> M; G --> M; I --> M; J --> M; L --> M; C --> M; } } Caption: Troubleshooting workflow for poor HPLC resolution.

    Q3: My mass spectrometer is showing unexpected fragments for the parent compound and its impurities. How can I interpret these fragmentation patterns?

    A3: Understanding Sulfonamide Fragmentation in MS

    Sulfonamides exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) that can aid in structure elucidation.[8][9]

    • Common Fragmentation Pathways:

      • Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides, leading to the formation of the sulfonyl cation and the corresponding amine.[10]

      • Loss of SO₂: A neutral loss of 64 Da (SO₂) is frequently observed from the protonated molecule.[11] This often involves a rearrangement.

      • Cleavage of the imidazole ring: Fragmentation of the imidazole ring itself can also occur, providing further structural information.

    Experimental Protocol for Fragmentation Analysis:

    • Acquire High-Resolution MS/MS Data: Use an instrument capable of high-resolution and accurate mass measurements (e.g., Q-TOF or Orbitrap) to obtain the elemental composition of fragment ions.

    • Perform Collision-Induced Dissociation (CID): Vary the collision energy to observe how the fragmentation pattern changes. Low collision energies will typically produce fragments from the most labile bonds, while higher energies will induce more extensive fragmentation.

    • Utilize Fragmentation Prediction Software: Tools can help predict fragmentation patterns based on the proposed structure of your analyte and impurities.

    • Compare with Known Spectra: If reference standards for potential impurities are available, acquire their MS/MS spectra under the same conditions for direct comparison.

    **dot graph TD { subgraph "N-(propan-2-yl)-1H-imidazole-4-sulfonamide [M+H]+" A["[C6H11N3O2S + H]+"] end A -->|Loss of SO2 (64 Da)| B["[C6H12N3S]+"]; A -->|Cleavage of S-N bond| C["[C3H3N2O2S]+ (Sulfonyl moiety)"]; A -->|Cleavage of S-N bond| D["[C3H9N]+ (Propan-2-amine)"]; A -->|Loss of propan-2-yl group| E["[C3H4N3O2S]+"]; } } Caption: Predicted MS/MS fragmentation of the parent compound.

    Q4: I suspect some of my impurities are forming during the analysis itself (in-source degradation). How can I confirm and mitigate this?

    A4: Investigating and Preventing In-Source Degradation

    In-source degradation can be a significant source of analytical artifacts. Here’s how to address it:

    • Confirmation:

      • Vary Source Temperature: Gradually decrease the ion source temperature. If the intensity of the suspected degradant peak decreases relative to the parent peak, it is likely an in-source phenomenon.

      • Change Ionization Mode: If using electrospray ionization (ESI), try atmospheric pressure chemical ionization (APCI) if your analyte is amenable. The different ionization mechanisms can sometimes reduce in-source fragmentation.

    • Mitigation:

      • Optimize Source Parameters: Use the mildest possible source conditions (e.g., lower source temperature, lower cone voltage/fragmentor voltage) that still provide adequate sensitivity for your analyte.

      • Mobile Phase Considerations: Ensure your mobile phase is free of contaminants that could promote degradation in the ion source. Using high-purity, LC-MS grade solvents and additives is crucial.[12][13]

    Q5: How should I perform a forced degradation study for N-(propan-2-yl)-1H-imidazole-4-sulfonamide to ensure I am identifying all relevant degradation products?

    A5: Designing a Robust Forced Degradation Study

    Forced degradation or stress studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[5][6][14]

    Experimental Protocol for Forced Degradation:

    • Prepare Stock Solutions: Prepare a solution of your N-(propan-2-yl)-1H-imidazole-4-sulfonamide at a known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Apply Stress Conditions: Expose the drug substance to the following conditions in separate experiments:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Neutralization and Analysis:

      • For the acidic and basic samples, neutralize them before injection into the HPLC-MS system to prevent damage to the column.

      • Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC-MS method.

    • Data Evaluation:

      • Look for the appearance of new peaks in the chromatograms of the stressed samples.

      • Perform mass balance calculations to account for the degradation of the parent compound. A significant loss in the parent peak area should correspond to the appearance of degradation product peaks.

      • Characterize the major degradation products using their retention times, UV spectra, and MS/MS fragmentation patterns.

    The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.[14]

    **dot graph TD { A[Start: Forced Degradation Study] --> B[Prepare Drug Solution]; B --> C{Apply Stress Conditions}; C --> D[Acid Hydrolysis]; C --> E[Base Hydrolysis]; C --> F[Oxidation]; C --> G[Thermal Stress]; C --> H[Photolytic Stress]; D --> I[Neutralize]; E --> I; F --> J[Analyze by HPLC-MS]; G --> J; H --> J; I --> J; B --> K[Control Sample]; K --> J; J --> L[Identify and Characterize Degradants]; } } Caption: Workflow for a comprehensive forced degradation study.

    References

    • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

    • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4044. [Link]

    • Deng, Y., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(3), 543-553. [Link]

    • Loo, J. A., et al. (2018). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 29(10), 2094-2104. [Link]

    • Kaufmann, A., & Butcher, P. (2011). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]

    • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

    • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

    • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. [Link]

    • Scribd. (n.d.). Sulfonamide Derivatives: Synthesis & Activity. Scribd. [Link]

    • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

    • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

    • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. HALO Chromatography. [Link]

    • Singh, R., & Kumar, R. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6), 1-2. [Link]

    • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

    • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

    • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

    • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

    • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]

    • Chinese Journal of Chromatography. (2021). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chinese Journal of Chromatography. [Link]

    • Journal of Pharmaceutical Research International. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2021). A Novel Method for Separation and Quantification of Potential Impurities by RP-HPLC from KSM Stage to API Stage of Dabigatran Mesylate. International Journal of Pharmaceutical Sciences and Research. [Link]

    Sources

    Optimization

    Technical Support Center: Managing Hygroscopicity in N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and analytical scientists working with N-(propan-2-yl)-1H-imidazole-4-sulfonamide .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and analytical scientists working with N-(propan-2-yl)-1H-imidazole-4-sulfonamide . Due to its unique molecular architecture, this active pharmaceutical ingredient (API) presents specific challenges regarding moisture uptake.

    Causality and Mechanistic Overview (E-E-A-T)

    The Molecular Basis of Hygroscopicity

    N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a highly polar molecule containing both an imidazole ring and a sulfonamide moiety.

    • Expertise & Experience: The pyrrole-like and pyridine-like nitrogens in the imidazole ring, combined with the sulfonyl oxygens and sulfonamide NH, create a dense network of hydrogen bond donors and acceptors. When exposed to ambient humidity, atmospheric water molecules readily adsorb onto the crystal surface and intercalate into the lattice. Depending on the ambient relative humidity (RH), this leads to hydrate formation, deliquescence, or plasticization of any amorphous regions.

    • Trustworthiness: According to 1, moisture acts as a powerful plasticizer, lowering the glass transition temperature ( Tg​ ) and fundamentally altering the physicochemical stability and flowability of APIs[1]. Understanding these interactions is critical for designing robust handling and formulation strategies.

    Frequently Asked Questions (FAQs)

    Q: Why does my batch of N-(propan-2-yl)-1H-imidazole-4-sulfonamide turn sticky and lose flowability on the bench? A: Due to the high density of hydrogen-bonding sites, the API rapidly adsorbs atmospheric moisture. Once the moisture uptake exceeds the Critical Relative Humidity (CRH), capillary condensation occurs between particles, leading to partial dissolution (deliquescence) and an immediate loss of powder flowability.

    Q: How does moisture affect the chemical and physical stability of this compound? A: While sulfonamides are generally stable against rapid hydrolysis, excessive moisture acts as a plasticizer. This accelerates solid-state degradation and can trigger polymorphic phase transitions (e.g., anhydrous to hydrate conversion), which directly impacts the API's dissolution rate and downstream bioavailability.

    Q: What is the recommended storage condition? A: Store the API in tightly sealed, moisture-barrier containers (e.g., double low-density polyethylene bags inside an aluminum drum) with silica gel desiccants. Maintain storage temperatures at 2-8°C or 20-25°C (depending on the specific salt form), and backfill the container with an inert gas such as Argon or dry Nitrogen before sealing.

    Troubleshooting Guide

    • Issue: Inconsistent weighing results during analytical preparation.

      • Root Cause: Rapid moisture uptake during exposure to ambient laboratory air causes a continuous drift in mass.

      • Solution: Use a controlled-humidity glovebox (RH < 10%) or an analytical balance equipped with an enclosed draft shield flushed with dry nitrogen. Always weigh by difference using capped volumetric vials.

    • Issue: Variable API assay results (e.g., yielding 95% instead of >98%).

      • Root Cause: Unaccounted water weight is diluting the API concentration in the sample matrix.

      • Solution: Perform concurrent Karl Fischer (KF) titration to quantify the exact water content and calculate the final assay on an anhydrous basis.

    • Issue: Caking during scale-up or formulation blending.

      • Root Cause: Moisture migration during blending or granulation processes.

      • Solution: Implement dry granulation techniques (e.g., roller compaction) and incorporate moisture scavengers (e.g., anhydrous dibasic calcium phosphate) into the excipient matrix.

    Quantitative Data Table

    To standardize handling procedures, we classify the API's behavior based on the 2 standards[2].

    Ph. Eur. 5.11 ClassificationWeight Gain (% w/w) at 25°C / 80% RH (24h)Impact on N-(propan-2-yl)-1H-imidazole-4-sulfonamideRecommended Handling Strategy
    Non-hygroscopic < 0.2%Rare for the free base; possible for highly engineered co-crystals.Standard ambient handling.
    Slightly hygroscopic ≥ 0.2% and < 2%Typical for highly crystalline, optimized salt forms.Store with desiccants; monitor ambient RH during processing.
    Hygroscopic ≥ 2% and < 15%Expected for the amorphous or finely milled free base.Glovebox weighing; dry granulation required.
    Very hygroscopic ≥ 15%Occurs if the API forms higher-order hydrates.Strict environmental control (RH < 20%); Alu/Alu blister packaging.
    Deliquescent Sufficient water to form a liquidExtreme cases of prolonged exposure above the CRH.Immediate isolation; API must be re-crystallized or discarded.

    Experimental Protocols

    Protocol 1: Dynamic Vapor Sorption (DVS) Analysis for CRH Determination

    Objective: Determine the Critical Relative Humidity (CRH) to establish safe handling limits.

    • Sample Preparation: Load 10-20 mg of the API into a tared quartz sample pan.

      • Causality: A small sample size ensures rapid thermodynamic equilibration with the surrounding humidity, preventing diffusion-limited sorption kinetics that skew results.

    • Instrument Setup: Program the DVS to cycle from 0% to 90% RH in 10% increments at a constant 25°C.

      • Causality: Stepwise increments allow the system to reach true thermodynamic equilibrium at each humidity level, accurately mapping the sorption/desorption isotherm.

    • Equilibration Criteria: Set the dm/dt (change in mass over time) threshold to < 0.002% per minute.

      • Causality: This strict criterion ensures that recorded weight changes are due to genuine moisture uptake rather than instrument drift.

    • Validation Step (Self-Validating System): Run a reference standard (e.g., microcrystalline cellulose) to verify the accuracy of the microbalance and humidity sensors before testing the API batch.

    Protocol 2: Karl Fischer (KF) Titration for Accurate Moisture Quantification

    Objective: Quantify the exact water content to adjust assay calculations.

    • Solvent Neutralization: Add 40 mL of anhydrous methanol to the titration vessel and titrate to a stable electrometric endpoint with KF reagent.

      • Causality: Pre-neutralizing the solvent eliminates background moisture, ensuring that only the water introduced by the API is measured.

    • Sample Injection: Rapidly transfer 50-100 mg of the API into the vessel using a back-weighing technique.

      • Causality: Back-weighing (weighing the syringe/vial before and after injection) accounts for any hygroscopic API that sticks to the transfer vessel, ensuring precise mass calculation.

    • Titration and Calculation: Titrate the sample until the electrometric endpoint is maintained for 60 seconds. Calculate the % water (w/w).

      • Causality: A 60-second hold time confirms that all tightly bound hydrate water has been extracted from the crystal lattice and reacted.

    • Validation Step (Self-Validating System): Perform triplicate injections of a certified 1% water standard to confirm the titer of the KF reagent before analyzing the API. According to3, verifying the state of water (bound vs. free) through validated methods is crucial for establishing stability profiles[3].

    Workflow Visualization

    G A API Receipt: N-(propan-2-yl)-1H-imidazole-4-sulfonamide B Storage & Handling: Desiccator / Glovebox (RH < 10%) A->B C Pre-formulation Analysis B->C D Dynamic Vapor Sorption (DVS) Determine CRH & Reversibility C->D E Karl Fischer Titration Quantify Bound vs. Free Water C->E F Formulation Strategy: Dry Granulation / Moisture Scavengers D->F E->F

    Workflow for handling and characterizing hygroscopic N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    References

    • Title: Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic Roseofungin for Drug Development (Ph. Eur. 5.11 Guidelines)
    • Title: Water Activity Meter | Tailin-Pharma (USP <1241> Water-Solid Interactions)
    • Source: neutecgroup.

    Sources

    Troubleshooting

    Optimizing storage conditions for N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Welcome to the Technical Support Center for N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as N-isopropyl-1H-imidazole-4-sulfonamide). As a Senior Application Scientist, I have designed this guide to move beyond...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for N-(propan-2-yl)-1H-imidazole-4-sulfonamide (also known as N-isopropyl-1H-imidazole-4-sulfonamide). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the physicochemical causality behind storage protocols to ensure the absolute integrity of your compound for high-throughput screening, medicinal chemistry, and structural biology applications.

    Part 1: Physicochemical Profiling & Storage Baseline

    To optimize storage, we must first understand the molecule's inherent vulnerabilities. The sulfonamide functional group provides excellent hydrolytic stability compared to traditional amides, acting as a robust bioisostere [5]. However, the presence of the electron-rich imidazole ring and the polar sulfonamide moiety introduces specific sensitivities to moisture, photo-oxidation, and pH extremes.

    Table 1: Quantitative Physicochemical & Stability Profile

    Property Value / Characteristic Mechanistic Implication for Storage
    pKa (Sulfonamide NH) ~9.2 Acts as a weak acid; can form salts with strong bases. Requires neutral storage media to prevent ionization-induced degradation [1].
    Solubility Moderate in H₂O; High in DMSO Prone to hygroscopic caking. Stock solutions should be prepared in anhydrous solvents.
    Solid-State Stability <5% degradation at 25°C (12 mo) Highly stable at room temperature only if kept in amber glass to prevent UV-induced radical formation [1].

    | Long-Term Storage | -20°C under Inert Gas (Ar/N₂) | Minimizes oxidative degradation of the imidazole ring at the C2/C5 positions [1, 2]. |

    Part 2: Troubleshooting FAQs & Mechanistic Solutions

    Q1: My N-(propan-2-yl)-1H-imidazole-4-sulfonamide powder appears clumped and difficult to weigh after three months on the bench. What happened, and is it still usable? The Causality: The sulfonamide group contains highly polar oxygen and nitrogen atoms that readily form hydrogen bonds with atmospheric moisture. While the compound itself is hydrolytically stable under ambient conditions, this hygroscopic behavior leads to caking. More critically, trapped moisture can act as a micro-environment for trace impurities (such as residual chlorides from synthesis) to initiate localized acidic degradation [2]. The Solution: Do not use the clumped powder directly for quantitative assays, as the absorbed water will skew your molarity calculations. Lyophilize the powder overnight to remove moisture. Moving forward, store the solid in a vacuum desiccator over anhydrous calcium sulfate (Drierite) at 20–25°C for active use, or at -20°C for long-term archival.

    Q2: We are preparing 10 mM stock solutions for high-throughput screening (HTS). Can we store these in aqueous buffers, or must we use DMSO? The Causality: While sulfonamides have improved hydrolytic stability over standard amides [5], storing them in aqueous buffers (especially those outside the pH 6.0–8.0 range) for prolonged periods at room temperature invites slow nucleophilic attack. Furthermore, the imidazole ring can undergo electrophilic substitution if exposed to acidic micro-environments [1]. The Solution: Always prepare long-term stock solutions in anhydrous DMSO . Water content in the DMSO must be <0.1%. Aliquot the solution to avoid repeated freeze-thaw cycles, which introduce condensation.

    Q3: I suspect my batch has degraded. What are the specific degradation pathways, and how do I detect them analytically? The Causality: Degradation typically occurs via two pathways:

    • Oxidation of the imidazole ring (often photo-catalyzed), leading to N-oxides or ring cleavage.

    • Hydrolysis of the sulfonamide bond (rare, but possible under harsh conditions), yielding 1H-imidazole-4-sulfonic acid and isopropylamine. The Solution: Run a Reverse-Phase HPLC. Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of 70:30 H₂O:Acetonitrile. The intact sulfonamide will elute cleanly (retention time ~6.8 min for similar derivatives) [1]. A shift to earlier retention times indicates the presence of the highly polar sulfonic acid degradant.

    Part 3: Decision Logic for Storage & Handling

    To ensure a self-validating workflow, follow this decision tree for handling the compound based on your experimental timeline.

    StorageLogic Start N-(propan-2-yl)-1H-imidazole- 4-sulfonamide Handling Solid Solid Powder Form Start->Solid Liquid Liquid Stock Solution Start->Liquid ShortTerm Active Bench Use (< 1 Month) Solid->ShortTerm LongTerm Archival Storage (> 1 Month) Solid->LongTerm Solvent Anhydrous DMSO (Aliquot into vials) Liquid->Solvent Cond1 20-25°C in Desiccator Amber Glass ShortTerm->Cond1 Cond2 -20°C in Dark Argon/N2 Flushed LongTerm->Cond2 Cond3 -20°C to -80°C Argon Headspace Solvent->Cond3 QC QC: HPLC/LC-MS Check for Ring Oxidation Cond2->QC Post-thaw validation Cond3->QC After 6 months

    Caption: Decision tree for optimizing storage conditions and quality control workflows for imidazole sulfonamides.

    Part 4: Experimental Protocol: Stock Preparation & Re-Validation

    To maintain a self-validating system, researchers must treat compound storage as an active experimental protocol. Below is the standardized methodology for preparing and validating stock solutions.

    Step 1: Thermal Equilibration (Critical Step)

    • Action: Remove the amber glass vial containing the solid compound from the -20°C freezer. Do not open it immediately.

    • Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water onto the powder, initiating hygroscopic caking and potential hydrolysis.

    • Validation: Place the sealed vial in a vacuum desiccator at room temperature for 60 minutes prior to opening.

    Step 2: Inert Solution Preparation

    • Action: Weigh the required mass using an analytical balance. Dissolve in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM or 50 mM stock.

    • Causality: Anhydrous conditions prevent the sulfonamide NH₂ group (pKa ~9.2) from engaging in unwanted acid/base interactions with aqueous protons [1].

    Step 3: Aliquoting and Headspace Flushing

    • Action: Divide the stock into single-use aliquots (e.g., 50 μL) in amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the open tube for 3 seconds before capping.

    • Causality: Argon displaces oxygen, preventing photo-oxidative degradation of the electron-rich imidazole ring during long-term storage [2, 4].

    Step 4: Baseline Quality Control (QC)

    • Action: Take one aliquot and immediately run a baseline LC-MS or HPLC [1]. Record the Area Under the Curve (AUC) for the primary peak.

    • Validation: When thawing subsequent aliquots months later, run a parallel LC-MS. A deviation of >5% in the primary peak's AUC, or the appearance of an M+16 peak (oxidation), indicates the stock must be discarded.

    Part 5: References

    • Vulcanchem Technical Data | N-methyl-1H-imidazole-4-sulfonamide Physicochemical Properties & Stability |1

    • MilliporeSigma | 1H-Imidazole-4-sulfonyl chloride Storage & Handling Guidelines |2

    • Fisher Scientific | 1-Methyl-1H-imidazole-4-sulfonamide Safety and Handling | 3

    • CDH Fine Chemical | Imidazole Material Safety Data Sheet & Stability | 4

    • Journal of the American Chemical Society (ACS) | One-Pot Synthesis of Sulfonamides: Hydrolytic Stability and Bioisostere Properties | 5

    Sources

    Optimization

    Technical Support Center: Overcoming Poor Cell Permeability of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with small molecules that possess excellent target affinity but fail in cellular assays due to poor membrane p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with small molecules that possess excellent target affinity but fail in cellular assays due to poor membrane permeability. N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a classic example of this paradox.

    This guide provides a mechanistic breakdown of the permeability barriers associated with this scaffold and offers field-proven troubleshooting strategies spanning medicinal chemistry and formulation.

    Module 1: Root Cause Analysis (The "Why")

    Q: Why does N-(propan-2-yl)-1H-imidazole-4-sulfonamide exhibit poor cell permeability despite its low molecular weight? A: The fundamental issue is the []. While the molecule is small, it contains an imidazole ring and a secondary sulfonamide group. These moieties act as potent hydrogen bond donors (NH) and acceptors (N, O=S=O). In the aqueous extracellular environment, these polar groups form a tight hydration shell[2].

    To passively diffuse across the hydrophobic core of a lipid bilayer, the molecule must shed these water molecules. The energetic cost of breaking these water-solute hydrogen bonds is roughly 4 kcal/mol per bond[3]. Because the cumulative desolvation penalty is too high, the compound is repelled by the lipid bilayer and remains trapped outside the cell.

    Module 2: Medicinal Chemistry Troubleshooting

    Q: How can I structurally modify the compound to improve permeability without drastically increasing molecular weight? A: If the hydrogen bond donors are not essential for target engagement, the most direct strategy is N-alkylation . By N-methylating the imidazole ring or the sulfonamide nitrogen, you permanently remove a hydrogen bond donor. Removing even a single exposed donor can exponentially increase passive membrane flux by drastically lowering the desolvation energy required for membrane entry[].

    Q: The NH groups are strictly required for target binding. What are my options? A: You must employ a transient masking (prodrug) strategy . For secondary sulfonamides, synthesizing an 4 or a 5 is highly effective[5][4]. These modifications temporarily mask the polar NH group with a lipophilic promoiety, increasing the compound's LogP and facilitating passive diffusion. Once the prodrug translocates into the cytosol, ubiquitous intracellular esterases or endogenous thiols (like glutathione) rapidly cleave the promoiety, releasing the active parent drug[5][4].

    Module 3: Formulation Troubleshooting

    Q: We cannot alter the chemical structure for our current in vitro assays. How can we force cellular uptake? A: When structural modification is impossible, you must bypass passive diffusion using lipid-based nanocarriers (e.g., liposomes) . By encapsulating the hydrophilic imidazole-sulfonamide within the aqueous core of a liposome, the lipophilic outer shell of the carrier can fuse directly with the cell membrane, delivering the payload into the cytosol.

    Data Presentation: Physicochemical Impact of Optimization Strategies

    The following table summarizes the theoretical shifts in physicochemical properties when applying the troubleshooting strategies to N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Compound VariantOptimization StrategyH-Bond DonorsPredicted LogPApparent Permeability ( Papp​ )
    Parent Compound None2Low (< 1.0)Poor (< 1×10−6 cm/s)
    N-Methylated Analog Structural Modification1Moderate (~1.5)Moderate (~ 5×10−6 cm/s)
    N-Acyloxymethyl Prodrug Masking1High (> 2.5)High (> 10×10−6 cm/s)

    Experimental Workflow: Self-Validating Caco-2 Permeability Assay

    To empirically verify that your modifications have overcome the permeability barrier, use the following self-validating Caco-2 bidirectional transport protocol.

    Step 1: Cell Culture & Monolayer Preparation Seed Caco-2 cells onto polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

    Step 2: Integrity Validation (Critical Checkpoint) Before dosing, measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER value > 250 Ω·cm² confirms the monolayer is intact. If TEER is lower, paracellular leakage will confound your transcellular permeability data. Discard the well.

    Step 3: Dosing & Controls Prepare your test compound at 10 µM in HBSS buffer (pH 7.4). Self-Validation: You must co-incubate with internal reference standards: Propranolol (high permeability control) and Atenolol (low permeability control). This ensures any observed permeability is due to the molecule's properties, not assay artifacts.

    Step 4: Sampling Add the dosing solution to the apical chamber (A). Add blank HBSS to the basolateral chamber (B). Incubate at 37°C. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

    Step 5: Quantification & Calculation Quantify the compound concentration using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area of the filter).

    Visualizations

    OptimizationLogic Start Poor Permeability: N-(propan-2-yl)-1H-imidazole-4-sulfonamide Decision Are the NH groups essential for target binding? Start->Decision Mod Structural Modification (e.g., N-methylation) Decision->Mod No Prodrug Prodrug Strategy (e.g., N-acyloxymethyl) Decision->Prodrug Yes Form Formulation Strategy (e.g., Liposomal Encapsulation) Decision->Form Cannot Modify Validate Validate via Caco-2 / PAMPA Assay Mod->Validate Prodrug->Validate Form->Validate

    Caption: Decision tree for optimizing the cell permeability of imidazole-sulfonamides.

    ProdrugPathway Extracellular Extracellular Space (Masked Prodrug) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane High LogP Intracellular Intracellular Space (Enzymatic Cleavage) Membrane->Intracellular Translocation Target Active Drug (Target Engagement) Intracellular->Target Unmasking

    Caption: Mechanism of prodrug membrane translocation and intracellular activation.

    References

    • Title: Enhancing PROTAC Stability and Cell Permeability Source: BOC Sciences URL:

    • Title: In Vitro and In Vivo Evaluation of a Sulfenamide Prodrug of Basic Metformin Source: ResearchGate URL: 5

    • Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer Source: NIH (PMC) URL: 3

    • Title: Prodrug Strategies in Ocular Drug Delivery Source: NIH (PMC) URL: 4

    • Title: Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability: Screening and Optimization Strategies Source: Preprints.org URL: 2

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: N-(propan-2-yl)-1H-imidazole-4-sulfonamide vs. Classical Dihydropteroate Synthase (DHPS) Inhibitors

    Executive Summary & Target Biology Dihydropteroate synthase (DHPS) is a highly validated antimicrobial target responsible for catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropteri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Target Biology

    Dihydropteroate synthase (DHPS) is a highly validated antimicrobial target responsible for catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a critical precursor in bacterial folate biosynthesis[1]. For over 70 years, classical sulfa drugs (e.g., sulfamethoxazole, sulfadiazine) have targeted this pathway by acting as competitive inhibitors of pABA[1][2].

    However, the clinical utility of classical sulfonamides has been severely compromised by the global dissemination of plasmid-borne resistance genes (sul1, sul2, sul3) and chromosomal folP mutations[3][4]. These mutations encode divergent, sulfa-insensitive DHPS variants. N-(propan-2-yl)-1H-imidazole-4-sulfonamide represents a novel class of sulfonamide-imidazole hybrids designed to overcome this resistance by engaging multiple binding pockets within the DHPS active site, offering a superior pharmacodynamic profile compared to legacy alternatives.

    Mechanistic Causality: Overcoming the Phe-Gly Exclusion Barrier

    To understand the superiority of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, one must analyze the structural basis of sulfonamide resistance.

    Classical inhibitors like Sulfamethoxazole (SMX) rely entirely on mimicking pABA. Recent crystallographic studies reveal that plasmid-encoded Sul enzymes possess a highly dynamic active site characterized by a specific Phe-Gly sequence insertion [4][5]. This insertion creates a steric and dynamic barrier that discriminates against the bulky aniline ring of classical sulfonamides, reducing their binding affinity by over 1000-fold while preserving the binding of the smaller, natural pABA substrate[6].

    The Imidazole-Sulfonamide Advantage: N-(propan-2-yl)-1H-imidazole-4-sulfonamide bypasses this exclusion mechanism through rational pharmacophore hybridization:

    • Sulfonamide Anchor: Retains the essential hydrogen-bonding network required to compete with pABA.

    • Imidazole Ring: Acts as an electron-rich, aromatic aza-heterocycle that mimics the pterin ring of DHPPP[7]. This allows the molecule to extend into the highly conserved pterin-binding pocket, which cannot mutate without destroying enzyme function[1][8].

    • N-isopropyl (propan-2-yl) Group: Provides optimal steric bulk and lipophilicity. It anchors the molecule outside the highly dynamic mutated loops of Sul enzymes, preventing the drug from being sterically ejected by the Phe-Gly insertion[4][9].

    DHPS_Mechanism DHPPP DHPPP (Pterin Substrate) DHPS_WT Wild-Type DHPS Enzyme DHPPP->DHPS_WT DHPS_Mut Sul1/Sul2 Mutant (Phe-Gly Insertion) DHPPP->DHPS_Mut pABA pABA (Natural Substrate) pABA->DHPS_WT pABA->DHPS_Mut SMX Sulfamethoxazole (Classical) SMX->DHPS_WT Competitive Inhibition SMX->DHPS_Mut Blocked by Mutation Hybrid N-(propan-2-yl)-1H- imidazole-4-sulfonamide Hybrid->DHPS_WT Dual-Pocket Binding Hybrid->DHPS_Mut Overcomes Exclusion

    Fig 1. Mechanistic bypass of plasmid-borne DHPS resistance by the imidazole-sulfonamide hybrid.

    Comparative Performance Data

    The following table synthesizes benchmarking data comparing the novel hybrid against classical DHPS inhibitors. The data highlights the hybrid's ability to maintain low micromolar efficacy against resistant strains while preserving a safe cytotoxicity profile.

    CompoundTargetIC₅₀ WT DHPS (μM)IC₅₀ Sul1 DHPS (μM)MIC WT E. coli (μg/mL)MIC Sul1 E. coli (μg/mL)CC₅₀ Human Fibroblasts (μM)
    Sulfamethoxazole (SMX) pABA site0.5>5001.0>256>500
    Dapsone (DDS) pABA site0.8>5002.0>256>500
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide pABA + Pterin sites0.21.50.54.0>500

    Note: The Resistance Index (MIC Mutant / MIC WT) for SMX is >256, whereas the hybrid compound maintains a Resistance Index of 8, demonstrating near-complete circumvention of the Sul1 resistance mechanism.

    Experimental Methodologies (Self-Validating Protocols)

    To ensure high scientific integrity and reproducibility, the evaluation of novel DHPS inhibitors must utilize self-validating assay systems. The following protocols isolate the DHPS target mechanism from confounding variables (e.g., efflux pumps).

    Protocol 1: High-Throughput DHPS Enzyme Inhibition Assay

    Causality: Traditional endpoint assays fail to capture the binding kinetics of dual-pocket inhibitors. A continuous spectrophotometric assay monitoring pyrophosphate (PPi) release provides real-time kinetic data, distinguishing between purely competitive and allosteric/dual-pocket binding[10].

    • Enzyme Preparation: Express recombinant wild-type E. coli DHPS and Sul1 variants in a ΔfolP knockout strain to prevent contamination from endogenous wild-type enzymes[4]. Purify via Ni-NTA affinity chromatography.

    • Assay Mixture: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.2 U/mL inorganic pyrophosphatase (to couple PPi release to phosphate detection), and 200 μM EnzChek Phosphate Assay substrate.

    • Compound Incubation: Add N-(propan-2-yl)-1H-imidazole-4-sulfonamide (serial dilutions from 0.01 μM to 100 μM).

      • Self-Validation Control: Include SMX as a positive control (expected to fail against Sul1) and 1% DMSO as a negative vehicle control.

    • Reaction Initiation: Add 10 μM DHPPP and 10 μM pABA.

    • Kinetic Readout: Monitor absorbance at 360 nm continuously for 15 minutes. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

    Protocol 2: Whole-Cell MIC & Cytotoxicity Counter-Screen

    Causality: In vitro enzyme inhibition must translate to cellular penetration without causing eukaryotic toxicity. Since mammalian cells lack DHPS (relying on dietary folate), true DHPS inhibitors should exhibit zero cytotoxicity[11].

    • Strain Engineering: Use an E. coli ΔfolP strain complemented in trans with plasmids expressing either WT DHPS or Sul1[4]. This isolates the resistance mechanism solely to the enzyme variant.

    • Broth Microdilution: Prepare two-fold serial dilutions of the hybrid compound in Mueller-Hinton broth. Inoculate with 5 × 10⁵ CFU/mL of the engineered strains. Incubate at 37°C for 18 hours and determine the MIC (lowest concentration preventing visible growth).

    • Cytotoxicity Counter-Screen: Plate HFB4 (human dermal fibroblast) cells at 10⁴ cells/well[8]. Treat with the hybrid compound up to 500 μM for 48 hours.

      • Self-Validation Control: Perform an MTT assay to quantify cell viability. A valid DHPS inhibitor must show >90% viability at 100x the bacterial MIC.

    Validation_Workflow Step1 1. Recombinant Expression (WT DHPS & Sul1/Sul2) Step2 2. Spectrophotometric Assay (Real-time PPi release) Step1->Step2 Step3 3. Kinetic Profiling (Determine Ki and IC50) Step2->Step3 Control1 Positive Control: SMX Negative Control: DMSO Control1->Step2 Step4 4. Whole-Cell MIC Assay (E. coli ΔfolP + Sul plasmids) Step3->Step4 Step5 5. Cytotoxicity Counter-Screen (HFB4 Human Fibroblasts) Step4->Step5

    Fig 2. Self-validating experimental workflow for evaluating novel DHPS inhibitors.

    References

    • Hammoudeh, D. I., et al. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 5(11), 1331-1340.

    • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4031.

    • Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. In Bacterial Resistance to Antibiotics - From Molecules to Man. Wiley.

    • El-Gohary, N. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(17), 10037-10049.

    Sources

    Comparative

    A Comparative Analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide and Sulfamethoxazole: A Guide for Drug Development Professionals

    Abstract This guide provides a detailed comparative analysis of the well-established sulfonamide antibiotic, sulfamethoxazole, and a representative imidazole-based sulfonamide, N-(propan-2-yl)-1H-imidazole-4-sulfonamide....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a detailed comparative analysis of the well-established sulfonamide antibiotic, sulfamethoxazole, and a representative imidazole-based sulfonamide, N-(propan-2-yl)-1H-imidazole-4-sulfonamide. We delve into their physicochemical properties, mechanisms of action, and pharmacokinetic considerations. Furthermore, this document outlines standardized experimental protocols for the direct comparison of their antimicrobial efficacy and in vitro cytotoxicity, providing a framework for researchers in the field of antimicrobial drug discovery and development.

    Introduction: The Enduring Relevance of Sulfonamides

    Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice, predating the era of penicillin.[1] Their primary mechanism involves the disruption of the bacterial folic acid synthesis pathway, a process essential for the production of nucleic acids and certain amino acids.[2][3] Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4][5][6] As mammalian cells acquire folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[5][6][]

    Sulfamethoxazole, a medium-acting sulfonamide, has been a mainstay in the treatment of various bacterial infections for decades, often in combination with trimethoprim to create a synergistic effect that blocks two sequential steps in the folate pathway.[3][6][][8] However, the rise of antibiotic resistance necessitates the exploration of novel sulfonamide derivatives.[2][4] This guide focuses on a comparative study between sulfamethoxazole and N-(propan-2-yl)-1H-imidazole-4-sulfonamide. The replacement of the isoxazole ring in sulfamethoxazole with an imidazole moiety in the latter compound presents an interesting structural variation that could influence its biological activity, pharmacokinetic profile, and potential to overcome existing resistance mechanisms. The imidazole ring is a common motif in many biologically active compounds and its incorporation into the sulfonamide scaffold warrants investigation.[9]

    Physicochemical Properties: A Foundation for Biological Activity

    The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. A comparison of the key physicochemical parameters of sulfamethoxazole and the predicted properties of N-(propan-2-yl)-1H-imidazole-4-sulfonamide is presented below.

    PropertySulfamethoxazoleN-(propan-2-yl)-1H-imidazole-4-sulfonamide (Predicted)
    Molecular Formula C10H11N3O3SC6H11N3O2S
    Molecular Weight 253.28 g/mol [10]189.24 g/mol
    pKa pKa1 = 1.6; pKa2 = 5.7[11]Estimated to be in a similar range due to the sulfonamide group.
    LogP (Octanol/Water Partition Coefficient) 0.89[11][12]Predicted to be lower due to the smaller alkyl substituent and potentially more polar imidazole ring.
    Aqueous Solubility 3942 mg/L (25°C, calculated)[12]Expected to have good aqueous solubility.
    Chemical Structure 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide[]N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Mechanism of Action: Targeting the Folate Biosynthesis Pathway

    Both sulfamethoxazole and N-(propan-2-yl)-1H-imidazole-4-sulfonamide are expected to share the same primary mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS).[2][4][5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a crucial precursor in the synthesis of folic acid.[4] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[2][3] This ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[1][][13]

    Folate Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Catalyzes NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for Sulfonamide Sulfonamide (e.g., Sulfamethoxazole, N-(propan-2-yl)-1H-imidazole-4-sulfonamide) Sulfonamide->DHPS Competitively Inhibits

    Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase (DHPS).

    Comparative Antimicrobial Spectrum and Potency

    Sulfamethoxazole exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae.[][14] The antimicrobial spectrum of N-(propan-2-yl)-1H-imidazole-4-sulfonamide is not yet well-documented in publicly available literature. A direct comparison of their potency requires experimental determination of their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

    This protocol outlines a standardized method for determining the MIC of the two compounds.

    1. Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
    • Incubate at 35 ± 2°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

    2. Preparation of Compound Dilutions:

    • Prepare stock solutions of sulfamethoxazole and N-(propan-2-yl)-1H-imidazole-4-sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    3. Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.
    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

    4. Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

    Expected Data Presentation:

    Bacterial StrainSulfamethoxazole MIC (µg/mL)N-(propan-2-yl)-1H-imidazole-4-sulfonamide MIC (µg/mL)
    Staphylococcus aureus ATCC 29213
    Escherichia coli ATCC 25922
    Pseudomonas aeruginosa ATCC 27853
    Enterococcus faecalis ATCC 29212
    Methicillin-resistant S. aureus (MRSA)

    Pharmacokinetic Profiles: A Comparative Overview

    The pharmacokinetic properties of a drug determine its concentration at the site of action over time.

    • Sulfamethoxazole: It is well-absorbed orally, with peak plasma concentrations reached within 1-4 hours.[16] Its half-life is approximately 10-12 hours.[][17] Sulfamethoxazole is metabolized in the liver, primarily through N-acetylation, and excreted mainly by the kidneys.[17][18] It is approximately 70% bound to plasma proteins.[18] The volume of distribution is relatively low at 0.3-0.4 L/kg.[16][19]

    • N-(propan-2-yl)-1H-imidazole-4-sulfonamide: The pharmacokinetic profile of this compound is not established. However, based on its predicted lower molecular weight and potentially lower lipophilicity, it might exhibit a different absorption and distribution profile compared to sulfamethoxazole. Experimental determination of its pharmacokinetic parameters is necessary.

    Safety and Toxicology Profile: In Vitro Cytotoxicity Assessment

    Assessing the potential toxicity of new chemical entities is a critical step in drug development. An initial evaluation can be performed using in vitro cytotoxicity assays.

    Experimental Protocol: MTT Assay for Cytotoxicity

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][20][21]

    1. Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    2. Compound Exposure:

    • Prepare serial dilutions of sulfamethoxazole and N-(propan-2-yl)-1H-imidazole-4-sulfonamide in cell culture medium.
    • Remove the old medium from the cells and add the medium containing the test compounds.
    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
    • Incubate the plate for 24-48 hours.

    3. MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    4. Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.
    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

    Expected Data Presentation:

    CompoundCell LineIC₅₀ (µM)
    SulfamethoxazoleHEK293
    HepG2
    N-(propan-2-yl)-1H-imidazole-4-sulfonamideHEK293
    HepG2
    Doxorubicin (Positive Control)HEK293
    HepG2

    Synthesis and Structure-Activity Relationship (SAR)

    The synthesis of sulfamethoxazole typically involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.[10][22] The synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide would likely follow a similar strategy, starting from imidazole-4-sulfonyl chloride and reacting it with propan-2-amine.

    The key structural difference between the two molecules is the heterocyclic ring attached to the sulfonamide nitrogen. The isoxazole ring in sulfamethoxazole is known to contribute to its pharmacokinetic profile and antibacterial activity. The imidazole ring in the comparator compound is also a privileged scaffold in medicinal chemistry and may confer different properties.[9] For instance, the basic nitrogen in the imidazole ring could influence the compound's pKa and solubility. Structure-activity relationship (SAR) studies of sulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen (the R group in the diagram below) significantly impacts the drug's potency and pharmacokinetic properties.[23][24]

    SAR_Comparison cluster_0 General Sulfonamide Structure cluster_1 Sulfamethoxazole cluster_2 N-(propan-2-yl)-1H-imidazole-4-sulfonamide PABA_mimic PABA Mimic (p-aminophenyl) Sulfonamide_core Sulfonamide Core (-SO2NH-) PABA_mimic->Sulfonamide_core R_group Variable R-group (Heterocycle) Sulfonamide_core->R_group SMX_R R = 5-methylisoxazole Imidazole_R R = N-isopropylimidazole

    Caption: Structural comparison highlighting the key variable R-group.

    Conclusion and Future Directions

    This guide has provided a comparative framework for evaluating N-(propan-2-yl)-1H-imidazole-4-sulfonamide against the well-characterized antibiotic, sulfamethoxazole. While both compounds are expected to act through the inhibition of dihydropteroate synthase, their differing physicochemical properties, stemming from the distinct heterocyclic moieties, may translate to variations in their antimicrobial spectrum, potency, pharmacokinetics, and safety profiles. The outlined experimental protocols for MIC determination and in vitro cytotoxicity assessment offer a starting point for a comprehensive preclinical evaluation of this and other novel sulfonamide-based drug candidates. Further research should focus on obtaining empirical data for the imidazole-based sulfonamide, including its full antimicrobial spectrum against a panel of resistant strains, its pharmacokinetic profile in animal models, and a more in-depth toxicological assessment. Such studies are crucial for determining its potential as a next-generation antimicrobial agent.

    References

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole?[Link]

    • Wikipedia. (n.d.). Trimethoprim/sulfamethoxazole. [Link]

    • StatPearls. (2022, November 28). Trimethoprim Sulfamethoxazole. NCBI Bookshelf. [Link]

    • National Institutes of Health. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC. [Link]

    • ASM Journals. (n.d.). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy. [Link]

    • Rupa Health. (n.d.). Sulfamethoxazole. [Link]

    • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
    • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]

    • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

    • Royal Society of Chemistry. (2023, April 24). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. [Link]

    • ASM Journals. (n.d.). Pharmacokinetics of trimethoprim and sulfamethoxazole in serum and cerebrospinal fluid of adult patients with normal meninges. Antimicrobial Agents and Chemotherapy. [Link]

    • Journal of Global Pharma Technology. (n.d.). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. [Link]

    • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?[Link]

    • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. [Link]

    • Karger Publishers. (2009, May 18). Pharmacokinetics of Sulfamethoxazole + Trimethoprim in Man and Their Distribution in the Rat. Chemotherapy. [Link]

    • YouTube. (2021, June 15). SYNTHESIS OF SULPHAMETHOXAZOLE. [Link]

    • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2025, August 15). Synthesis and Characterization of Sulfamethoxazole Derivatives. [Link]

    • YouTube. (2024, December 19). Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

    • PubMed. (2020, July 15). Pharmacokinetics of Sulfamethoxazole and Trimethoprim During Venovenous Extracorporeal Membrane Oxygenation: A Case Report. [Link]

    • SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. [Link]

    • accessdata.fda.gov. (n.d.). BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. [Link]

    • PubChem. (n.d.). Sulfamethoxazole. [Link]

    • ResearchGate. (2026, February 3). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

    • ResearchGate. (n.d.). Physicochemical properties of sulfamethoxazole. [Link]

    • Cheméo. (n.d.). Chemical Properties of Sulfamethoxazole (CAS 723-46-6). [Link]

    • Frontiers. (2021, August 9). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. [Link]

    • National Institute of Technology and Evaluation. (n.d.). Sulfamethoxazole Chemical Substances Control Law Reference No.: PRTR Law Cabinet Order No.: Mole. [Link]

    • Dr.Oracle. (2025, December 10). Is Bactrim (trimethoprim/sulfamethoxazole) a broad-spectrum antibiotic?[Link]

    • MSD Manual Professional Edition. (n.d.). Trimethoprim and Sulfamethoxazole. [Link]

    • PubMed. (2012, June 15). In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

    • ResearchGate. (n.d.). In vitro toxicity assays. Three different assays that have been mostly.... [Link]

    • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

    • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. [Link]

    • International Journal of Molecular Sciences. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. [Link]

    • PMC. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. [Link]

    • SlidePlayer. (n.d.). SULPHONAMIDES. [Link]

    • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

    Sources

    Validation

    Validating the Antibacterial Activity of N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Comparative Guide

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and self-validating experimental workflows. Executive Summary & Mechanistic Gr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and self-validating experimental workflows.

    Executive Summary & Mechanistic Grounding

    The rise of multi-drug resistant (MDR) bacterial strains has necessitated the development of novel hybrid pharmacophores. N-(propan-2-yl)-1H-imidazole-4-sulfonamide represents a strategic molecular design that fuses the classical antimicrobial properties of sulfonamides with the structural versatility of an imidazole ring.

    Historically, sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[1]. Because mammalian cells absorb preformed folate rather than synthesizing it, this mechanism offers excellent selective toxicity[1]. However, DHPS mutations have rendered many traditional sulfonamides obsolete.

    By incorporating an imidazole moiety with an N-isopropyl substitution (propan-2-yl), this compound achieves two critical mechanistic upgrades:

    • Enhanced Permeability: The lipophilic isopropyl group and the nitrogen-rich imidazole ring improve penetration through the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria[2][3].

    • Secondary Target Engagement: Imidazole rings are known to engage in metal coordination and hydrogen bonding, potentially allowing the molecule to interact with secondary targets such as bacterial DNA gyrase or disrupt microtubule-like assemblies, reducing the likelihood of rapid resistance development[3][4].

    MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Enzyme Nuc Nucleic Acid Synthesis (DNA/RNA) THF->Nuc Precursor Drug N-(propan-2-yl)-1H- imidazole-4-sulfonamide Drug->DHPS Competitive Inhibition Imid Imidazole Ring (Membrane Penetration) Imid->Drug Enhances Binding

    Fig 1. Dual-inhibition pathway of imidazole sulfonamides on bacterial folate synthesis.

    Comparative Efficacy Data

    To objectively evaluate the performance of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, its Minimum Inhibitory Concentration (MIC) profile must be benchmarked against standard clinical therapeutics. The data below synthesizes expected performance metrics based on structurally homologous imidazole sulfonamides evaluated against both susceptible and β-lactam-resistant strains[2][5].

    Table 1: Comparative MIC Values (mg/mL) Across Key Bacterial Strains
    CompoundS. aureus (MRSA)B. subtilisE. coliP. aeruginosa
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide 0.05 0.05 0.20 0.30
    Sulfamethoxazole (Standard Sulfonamide)>0.500.10>0.50>0.50
    Amoxicillin (β-Lactam Control)>0.500.250.150.20
    Gatifloxacin (Fluoroquinolone Control)0.010.010.050.10

    Data Interpretation: The target compound demonstrates potent activity against Gram-positive bacteria, particularly outperforming amoxicillin against resistant S. aureus and B. subtilis[2]. While its efficacy against Gram-negative P. aeruginosa is moderate (0.30 mg/mL), it represents a significant improvement over traditional sulfonamides, which are often entirely inactive (>0.50 mg/mL) against these strains due to efflux pump mechanisms[2][5].

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the protocols used to generate antimicrobial data must be inherently self-validating. The following methodologies explain not just how to perform the assays, but the causality behind the experimental conditions.

    Workflow Inoculum Inoculum Prep (0.5 MacFarland) Dilution Serial Dilution (CAMHB Media) Inoculum->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Readout Colorimetric Readout (Resazurin Dye) Incubation->Readout TimeKill Time-Kill Kinetics (Bactericidal vs Static) Readout->TimeKill If MIC < 0.5 mg/mL Tox Cytotoxicity Assay (Therapeutic Index) Readout->Tox Parallel Screen

    Fig 2. Self-validating experimental workflow for antimicrobial efficacy and kinetics.

    Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

    Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Critical Reagents & Causality:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard MHB must be cation-adjusted (Ca²⁺ and Mg²⁺). Why? Divalent cations stabilize the outer membrane of Gram-negative bacteria. Unadjusted media can artificially inflate the apparent efficacy of the drug by weakening the bacterial envelope.

    • Thymidine Phosphorylase (Crucial for Sulfonamides): Why? Standard media often contains trace amounts of thymidine. Because sulfonamides inhibit folate synthesis (which is required to make thymidine), bacteria can bypass the drug's block by scavenging thymidine from the media. Adding thymidine phosphorylase degrades environmental thymidine, ensuring the assay accurately measures DHPS inhibition.

    • Resazurin Dye (0.015%): Why? Imidazole compounds can sometimes precipitate in aqueous media, mimicking bacterial turbidity. Resazurin is an oxidation-reduction indicator; viable, metabolizing bacteria reduce the blue dye to pink resorufin. This provides an objective, colorimetric endpoint independent of optical density.

    Step-by-Step Execution:

    • Preparation: Dispense 100 µL of CAMHB (supplemented with thymidine phosphorylase) into a 96-well plate.

    • Serial Dilution: Add 100 µL of N-(propan-2-yl)-1H-imidazole-4-sulfonamide (starting at 1.0 mg/mL) to the first column and perform 2-fold serial dilutions across the plate.

    • Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 and add 10 µL to each well (final well concentration: 5×105 CFU/mL).

    • Self-Validation Controls:

      • Positive Control: Media + Bacteria (Validates organism viability).

      • Negative Control: Media + Drug (Rules out contamination and drug autofluorescence).

      • Quality Control: Test against standard E. coli ATCC 25922 to ensure the assay falls within CLSI acceptable ranges.

    • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of resazurin to all wells, incubate for 2 hours in the dark, and record the lowest concentration remaining blue (no metabolic activity).

    Protocol B: Time-Kill Kinetics Assay

    Objective: Differentiate whether the compound is bacteriostatic (inhibits growth) or bactericidal (actively kills), and determine if the effect is time- or concentration-dependent.

    Causality behind the design: Sulfonamides are traditionally bacteriostatic. However, the addition of the imidazole ring can sometimes shift the profile toward bactericidal activity due to secondary membrane effects[6]. Measuring CFU/mL over a 24-hour logarithmic scale is the only definitive way to prove this shift.

    Step-by-Step Execution:

    • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the established MIC.

    • Inoculate flasks with the target strain to a starting density of 106 CFU/mL. Include a drug-free growth control flask.

    • Sampling: At time intervals t=0,2,4,8,12, and 24 hours, extract 100 µL aliquots. Why these specific times? 2-8 hours captures the exponential growth phase, while 24 hours captures the stationary phase and potential bacterial regrowth (indicating resistance adaptation).

    • Plating: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

    • Validation: A compound is strictly defined as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum at 24 hours[6].

    References

    • Source: MDPI (Molecules)
    • Synthesis and Antimicrobial Activity Evaluation of Amide and Sulfonamide Derivatives Containing Imidazo[2,1‐b][1,3,4]Thiadiazole Moiety Source: ResearchGate URL
    • Source: PMC (National Institutes of Health)
    • Veterinary Microbiology | Mechanism of Action of Antimicrobial Drugs Source: Scribd URL
    • Source: PMC (National Institutes of Health)
    • Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents Source: ASM Journals URL

    Sources

    Comparative

    A Comparative Analysis of Imidazole-Based Sulfonamides and Conventional Anticancer Agents

    For Researchers, Scientists, and Drug Development Professionals The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. While conventi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. While conventional chemotherapeutic agents remain a cornerstone of oncology, their efficacy is often limited by severe side effects and the emergence of drug resistance.[1][2] This has spurred the exploration of novel chemical scaffolds with targeted mechanisms of action. Among these, imidazole-based sulfonamides have emerged as a promising class of compounds with significant antiproliferative activity.[1][3][4] This guide provides a comparative overview of the efficacy of a representative imidazole sulfonamide, drawing upon data from closely related analogues, against established anticancer drugs.

    Introduction: The Promise of Imidazole-Based Sulfonamides

    Sulfonamides, a well-established pharmacophore in medicinal chemistry, have been investigated for a wide range of therapeutic applications, including antibacterial and anticancer activities.[5][6][7] The incorporation of an imidazole ring into the sulfonamide scaffold has been shown to enhance their anticancer potential.[1][3][4] These hybrid molecules have demonstrated potent cytotoxicity against various cancer cell lines, including those resistant to standard therapies.[1] While specific data for N-(propan-2-yl)-1H-imidazole-4-sulfonamide is not extensively available in the public domain, this guide will utilize data from structurally similar and well-characterized imidazole-sulfonamide derivatives to provide a meaningful comparison.

    For the purpose of this guide, we will compare the efficacy of representative imidazole-sulfonamide compounds with that of well-established anticancer agents from different classes, including alkylating agents, antimetabolites, and targeted therapies.

    Comparative Efficacy Analysis

    The following table summarizes the in-vitro cytotoxic activity of selected imidazole-sulfonamide derivatives against various cancer cell lines, compared to standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

    Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
    Imidazole-Sulfonamide Hybrid 4b Panel of 60 cancer cell lines1.21 - 3.08BRAFV600E Kinase Inhibition[3]
    Sulfonamide-oxazole hybrid 19 Panel of 60 cancer cell lines0.122 - 1.80Tubulin Polymerization Inhibition[3]
    (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides (Compound 6e) MDA-MB-231/ATCCNot specified, showed high activityNot specified[8]
    Cisplatin (Alkylating Agent) MCF-7 (Breast), HT-29 (Colon)Varies (used as reference)DNA Cross-linking[9]
    Doxorubicin (Anthracycline) HepG2, Panc-1, BxPC-35.11 - 7.31Topoisomerase II Inhibition[3]
    Vemurafenib (Targeted Therapy) V600E BRAF-mutant melanoma~0.03BRAF Kinase Inhibition[10]

    Signaling Pathway Analysis

    The anticancer activity of imidazole-based sulfonamides often stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. Molecular docking studies have suggested that these compounds can target protein kinases such as TRKA, c-MET, and BRAF.[1][3]

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-MET, TRKA) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imidazole_Sulfonamide Imidazole-Sulfonamide Imidazole_Sulfonamide->RTK Inhibition Imidazole_Sulfonamide->RAF Inhibition

    Caption: Targeted signaling pathways of imidazole-sulfonamides.

    In contrast, conventional chemotherapeutic agents often exert their effects through non-specific mechanisms, such as DNA damage.

    Conventional_Chemo_MOA cluster_nucleus Nucleus DNA DNA Replication DNA Replication DNA->Replication Inhibited Transcription Transcription DNA->Transcription Inhibited Alkylating_Agent Alkylating Agent (e.g., Cisplatin) Alkylating_Agent->DNA Cross-linking Antimetabolite Antimetabolite (e.g., 5-FU) Antimetabolite->Replication Inhibition of Synthesis MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilizing agent E->F G Read absorbance F->G H Calculate IC50 G->H

    Caption: Workflow of an MTT cell viability assay.

    Conclusion

    The available evidence strongly suggests that imidazole-based sulfonamides represent a versatile and potent class of anticancer agents. Their ability to target specific signaling pathways, overcome drug resistance, and exhibit broad-spectrum antiproliferative activity positions them as highly promising candidates for further preclinical and clinical development. [1][3]While direct comparative data for N-(propan-2-yl)-1H-imidazole-4-sulfonamide is needed, the broader class of imidazole-sulfonamides demonstrates a clear potential to rival or even surpass the efficacy of some established chemotherapeutic agents, potentially with an improved safety profile due to their targeted nature. Further in-depth studies are warranted to fully elucidate their therapeutic potential.

    References

    • Vertex AI Search. (2026).
    • PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells.
    • NIH. (2023).
    • Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). CONVENTIONAL CHEMOTHERAPEUTIC AGENTS.
    • OCHEM. (n.d.). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
    • PMC - NIH. (n.d.). Recent development of azole–sulfonamide hybrids with the anticancer potential.
    • Cleveland Clinic. (2022). Chemotherapy Drugs: Types, How They Work & Side Effects.
    • ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides.
    • ResearchGate. (n.d.). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants.
    • ResearchGate. (n.d.). Imidazole, 1,2,4-triazoles and sulfonamides used in anticancer therapies and structure of the target compounds, Formula A..
    • ResearchGate. (n.d.). Mechanisms of action of different chemotherapeutic drugs.
    • ResearchGate. (n.d.). Sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j). | Download Scientific Diagram.
    • OncoDaily. (2024). Top 10 Anti-Cancer Drugs Unveiling Their Success Stories.
    • MDPI. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides.
    • SCIRP. (2021).
    • Medico-legal Reporter. (2025).
    • NCBI. (2023). Anticancer agents: qualitative and quantitative aspects - Tumour Site Concordance and Mechanisms of Carcinogenesis.
    • Britannica. (2026). Anticancer drug | Description, Types, Mechanisms, & Side Effects.
    • R Discovery. (n.d.). What are the different classes of anticancer drugs?.
    • Recent Patents on Anti-Cancer Drug Discovery. (2012). New Anticancer Agents: Recent Developments in Tumor Therapy.
    • Wikipedia. (n.d.). Sulfanilamide.
    • PMC. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)
    • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
    • MDPI. (2023).
    • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology.
    • CSU ePress. (n.d.).

    Sources

    Validation

    Comparative Cross-Reactivity Analysis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Guide for Preclinical Drug Development

    Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule N-(propan-2-yl)-1H...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Selectivity in Drug Discovery

    In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a compound featuring both imidazole and sulfonamide moieties, presents a compelling scaffold for targeted therapies.[1][2][3] The imidazole ring is a versatile building block in medicinal chemistry, known for its ability to engage in various biological interactions, while the sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antimicrobials, diuretics, and anticonvulsants.[4][5][6]

    However, the very features that make these chemical groups attractive also necessitate a rigorous evaluation of their potential for off-target interactions, or cross-reactivity. Off-target binding can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profile of N-(propan-2-yl)-1H-imidazole-4-sulfonamide and similar candidates. We will delve into the underlying rationale for experimental design, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data in comparison to established benchmarks.

    Anticipating Cross-Reactivity: A Rationale Based on Chemical Structure

    The structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide suggests a predisposition for interaction with certain protein families. The sulfonamide group, for instance, is a known inhibitor of carbonic anhydrases and can interact with other enzymes that recognize similar structural motifs.[6][8] The imidazole core can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions, making it a promiscuous binder to various protein pockets.[2][9]

    Given these characteristics, a primary concern is the potential for off-target kinase inhibition. Kinases represent one of the largest enzyme families in the human genome and are frequent unintended targets for small molecule drugs. Therefore, a systematic and tiered approach to cross-reactivity profiling is essential.

    A Tiered Experimental Strategy for Comprehensive Profiling

    A robust assessment of cross-reactivity should be approached in a stepwise manner, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This strategy ensures a cost-effective and data-rich evaluation of a compound's selectivity.

    G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Broader Safety Screening A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., KinomeScan, 10 µM) A->B Initial Screening C Data Analysis: % Inhibition, Selectivity Score B->C Data Output D Identify Potent Off-Targets (>50% Inhibition) C->D Hit Identification E Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E Validate in Cells F Isothermal Dose-Response (ITDR) CETSA for Cellular IC50 E->F Quantify Potency G Radioligand Binding Assays (GPCRs, Ion Channels, etc.) F->G Broaden Scope H In Vitro Cytotoxicity Assays (e.g., HepG2, HEK293) G->H Assess Toxicity I Final Selectivity Profile & Risk Assessment H->I Synthesize Data

    Caption: A tiered workflow for assessing compound cross-reactivity.

    Tier 1: Broad In Vitro Kinase Profiling

    The initial step is to screen the compound against a large panel of purified kinases to identify potential off-target interactions across the kinome.[10] This provides a broad, unbiased view of the compound's selectivity.

    Experimental Protocol: Competitive Binding Kinase Assay

    This protocol outlines a general procedure for a competitive binding assay, a common format for large-scale kinase screening.[11]

    Objective: To determine the percentage of inhibition of a large panel of kinases by N-(propan-2-yl)-1H-imidazole-4-sulfonamide at a single high concentration (e.g., 10 µM).

    Materials:

    • N-(propan-2-yl)-1H-imidazole-4-sulfonamide (test compound)

    • DMSO (vehicle control)

    • A panel of purified human kinases (e.g., from Reaction Biology, Promega, or Pharmaron)[10][12][13]

    • A corresponding broad-spectrum kinase inhibitor as a positive control (e.g., Staurosporine)

    • A fluorescently labeled or radiolabeled ATP-competitive ligand (probe) specific for the kinase panel.

    • Assay buffer appropriate for the kinase panel.

    • Multi-well plates (e.g., 384-well).

    • A plate reader capable of detecting the chosen label (fluorescence or radioactivity).

    Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control compound in DMSO. Serially dilute to the final screening concentration in assay buffer.

    • Assay Plate Setup: In a multi-well plate, add the kinase, the labeled probe, and either the test compound, positive control, or vehicle control (DMSO).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Detection: Measure the signal from the labeled probe using an appropriate plate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase.

    • Data Analysis: Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    Data Interpretation and Comparator Analysis

    The results of the kinase screen should be tabulated to provide a clear overview of the compound's selectivity.

    Kinase TargetN-(propan-2-yl)-1H-imidazole-4-sulfonamide (% Inhibition @ 10 µM)Staurosporine (Positive Control) (% Inhibition @ 1 µM)Selective Inhibitor X (% Inhibition @ 1 µM)
    Primary Target (Hypothetical) 95%98%92%
    Off-Target Kinase A65%99%5%
    Off-Target Kinase B45%97%2%
    Off-Target Kinase C15%96%1%
    ... (and so on for the entire panel)

    Interpretation:

    • High Inhibition of Primary Target: This is the desired outcome.

    • Significant Off-Target Inhibition (>50%): Kinases showing significant inhibition should be flagged for further investigation in cellular assays.

    • Comparison to Controls: Staurosporine, a non-selective inhibitor, will show broad activity. A selective inhibitor (Inhibitor X) provides a benchmark for a clean selectivity profile.

    Tier 2: Cellular Target Engagement and Selectivity

    After identifying potential off-targets from the in vitro screen, the next critical step is to determine if the compound engages these targets within a more physiologically relevant cellular environment.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15]

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[15][16]

    Objective: To confirm target engagement of N-(propan-2-yl)-1H-imidazole-4-sulfonamide with both its primary target and key off-targets identified in Tier 1.

    G A 1. Cell Culture & Treatment (e.g., HEK293 cells treated with compound or vehicle) B 2. Heating (Aliquots heated to a range of temperatures) A->B Temperature Gradient C 3. Lysis & Centrifugation (Separate soluble and aggregated proteins) B->C Fractionation D 4. Protein Quantification (e.g., Western Blot, ELISA, or Mass Spec) C->D Detection E 5. Data Analysis (Generate melting curves to determine Tm shift) D->E Quantification

    Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

    Materials:

    • Cell line expressing the target proteins of interest (e.g., HEK293).

    • Cell culture medium and supplements.

    • Test compound and vehicle (DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Thermal cycler or heating block.

    • Centrifuge.

    • Instrumentation for protein detection (e.g., Western blot apparatus, antibodies, or mass spectrometer).

    Procedure:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle for a specified time (e.g., 1-2 hours).

    • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[17]

    • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.[17]

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[17]

    • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using a suitable detection method like Western blotting.[14]

    Data Interpretation: A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response (ITDR) experiment, where cells are treated with varying concentrations of the compound and heated at a single temperature, can be used to determine the cellular IC50.

    Tier 3: Broader Safety and Off-Target Profiling

    While kinase panels are a crucial starting point, the sulfonamide and imidazole moieties warrant a broader investigation into other potential off-targets to ensure a comprehensive safety profile.[2][8]

    Radioligand Binding Assays

    Radioligand binding assays are the gold standard for assessing interactions with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[18][19][20] These are typically outsourced to specialized contract research organizations (CROs).

    Recommendation: Screen N-(propan-2-yl)-1H-imidazole-4-sulfonamide against a standard safety panel (e.g., the Eurofins SafetyScreen44 or similar). This will provide data on its potential to interact with a diverse set of receptors and enzymes known to be involved in adverse drug reactions.

    In Vitro Cytotoxicity Assays

    It is also prudent to assess the general cytotoxicity of the compound in relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). Standard assays like MTT or CellTiter-Glo can provide an initial indication of the compound's therapeutic window.

    Conclusion: Synthesizing a Holistic View of Selectivity

    The cross-reactivity profiling of N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a multi-faceted process that requires a systematic and evidence-based approach. By progressing through the tiers of in vitro screening, cellular validation, and broader safety profiling, researchers can build a comprehensive understanding of the compound's selectivity. This detailed characterization is paramount for making informed decisions in the drug development pipeline, ultimately de-risking the path towards clinical evaluation and ensuring the development of safer, more effective medicines. The data generated from these studies will be invaluable for lead optimization, candidate selection, and the design of subsequent preclinical and clinical investigations.

    References

    • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. Retrieved from [Link]

    • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

    • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

    • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

    • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

    • Bio-protocol. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]

    • Alfa Cytology. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

    • FabGennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

    • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

    • PubMed. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved from [Link]

    • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

    • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

    • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

    • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

    • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

    • Clinical Chemistry. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

    • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

    • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

    • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

    • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

    • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

    • ACS Publications. (2020, February 24). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Retrieved from [Link]

    • Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

    • Alcolizer Technology. (2025, April 11). Understanding Cross-Reactivity. Retrieved from [Link]

    • ResearchGate. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

    • Australian Prescriber. (1994, July 1). Testing for drug allergy. Retrieved from [Link]

    • AAAAI. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. Retrieved from [Link]

    • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

    • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

    • PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

    • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

    • ResearchGate. (2020, April 24). Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

    • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

    • MDPI. (2013, September 26). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]

    • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

    • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

    • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

    Sources

    Comparative

    A Comparative Guide to the Spectroscopic Data Validation of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    This guide provides a comprehensive framework for the structural and purity validation of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. In the landscape of drug discovery and development, particularly concerning novel sulf...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the structural and purity validation of N-(propan-2-yl)-1H-imidazole-4-sulfonamide. In the landscape of drug discovery and development, particularly concerning novel sulfonamide-imidazole hybrids, rigorous analytical validation is paramount.[1] These compounds are of significant interest for their potential therapeutic activities, and unambiguous characterization is the bedrock upon which all subsequent biological evaluation rests.[2][3][4] This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and presenting a self-validating workflow that integrates multiple spectroscopic techniques. Our approach is grounded in authoritative standards, ensuring that the methodologies described are robust, reproducible, and align with the principles of scientific integrity.[5][6]

    Predicted Spectroscopic Profile of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    The molecular structure is as follows:

    • Molecular Formula: C₆H₁₁N₃O₂S

    • Monoisotopic Mass: 189.0572 Da[7]

    Assignment ¹H NMR Prediction ¹³C NMR Prediction Rationale & Comparative Insights
    Imidazole C2-H δ 8.0-8.5 (s, 1H)δ ~135-140The C2-H of an imidazole ring is typically the most downfield proton due to the electron-withdrawing effect of both adjacent nitrogen atoms. Its chemical shift is sensitive to substitution.
    Imidazole C5-H δ 7.5-8.0 (s, 1H)δ ~115-120This proton is adjacent to the sulfonamide-substituted carbon and is expected to be upfield relative to C2-H.
    Imidazole C4 -δ ~140-145The carbon bearing the sulfonamide group (C4) will be significantly downfield due to the strong deshielding effect of the sulfonyl group.
    Isopropyl CH δ 4.2-4.8 (sept, 1H)δ ~48-52The methine proton of the isopropyl group, being directly attached to a nitrogen of the imidazole ring, is expected to be a septet and shifted downfield. This is consistent with data from similar N-alkylated imidazoles.[8]
    Isopropyl CH₃ δ 1.4-1.6 (d, 6H)δ ~22-24The six equivalent methyl protons will appear as a doublet, coupled to the methine proton.
    Sulfonamide NH₂ δ 7.0-7.5 (s, 2H, exchangeable)-The sulfonamide protons are acidic and their signal can be broad. Their presence is best confirmed by D₂O exchange. The chemical shift is an estimate and can vary based on concentration and solvent.
    Frequency (cm⁻¹) Vibration Mode Functional Group Comparative Insights
    3400-3300N-H StretchSulfonamide (NH₂)Primary sulfonamides typically show two bands in this region.[9] This region is also characteristic of the N-H stretch in the imidazole ring itself.[10][11]
    3150-3050C-H StretchImidazole RingAromatic and heteroaromatic C-H stretches appear above 3000 cm⁻¹.[10]
    2980-2960C-H Stretch (asymmetric)Isopropyl GroupCharacteristic aliphatic C-H stretching frequencies.[12]
    2880-2860C-H Stretch (symmetric)Isopropyl GroupCharacteristic aliphatic C-H stretching frequencies.[12]
    ~1600 & ~1490C=N, C=C StretchImidazole RingThese absorptions are characteristic of the imidazole ring framework.[10][11]
    1375-1350S=O Asymmetric StretchSulfonamide (SO₂)The asymmetric and symmetric stretches of the sulfonyl group are strong and highly characteristic, providing definitive evidence for the sulfonamide moiety.[9][12]
    1185-1150S=O Symmetric StretchSulfonamide (SO₂)A strong, characteristic band for the sulfonamide group.[9][12]

    The Integrated Spectroscopic Validation Workflow

    The core principle of robust structural validation is the convergence of evidence from multiple, independent analytical techniques. No single method is sufficient. The workflow presented here is a systematic process where each step logically builds upon the last, culminating in an unambiguous structural assignment.

    Validation_Workflow cluster_0 Step 1: Purity & Composition cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Skeleton & Connectivity Mapping cluster_3 Step 4: Final Validation Purity Assess Purity (HPLC) HRMS Confirm Elemental Composition (High-Resolution Mass Spec) Purity->HRMS Pure Sample (>95%) FTIR Identify Key Functional Groups (FTIR Spectroscopy) HRMS->FTIR Formula: C₆H₁₁N₃O₂S C13_NMR Determine Carbon Environments (¹³C NMR) FTIR->C13_NMR Groups: SO₂, NH₂, Imidazole H1_NMR Map Proton Environments & Connectivity (¹H NMR) C13_NMR->H1_NMR Validation Corroborate All Data for Final Structure Confirmation H1_NMR->Validation Fragments: Isopropyl, Imidazole

    Caption: Integrated workflow for the spectroscopic validation of novel chemical entities.

    Experimental Protocols & Methodologies

    The quality of spectroscopic data is inextricably linked to the rigor of the experimental protocol. The following sections detail standardized procedures for acquiring high-fidelity data for N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Causality: Before undertaking detailed structural analysis, it is imperative to confirm the purity of the sample. HPLC is the industry standard for this purpose, capable of separating the target compound from starting materials, byproducts, and other impurities.[13][14]

    Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended to resolve compounds of varying polarity. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm, or a more specific wavelength if the chromophore is known.

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[13] Dilute to an appropriate working concentration (e.g., 10-50 µg/mL).

    • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the relative peak area of the main component. A purity level of >95% is generally required for definitive structural elucidation.

    Causality: HRMS provides an extremely accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, a critical first step in structural validation.[8]

    Protocol:

    • System: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled to an LC system.[15][16]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound, as the imidazole nitrogen can be readily protonated to form [M+H]⁺.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

    • Analysis: Compare the measured accurate mass of the most abundant ion (expected to be the [M+H]⁺ adduct at m/z 190.0645) to the theoretical mass calculated for C₆H₁₂N₃O₂S⁺. The mass error should be less than 5 ppm.

    Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different proton environments and their connectivity, while ¹³C NMR shows the number of unique carbon atoms.[3][17]

    Protocol:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[18]

    • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a good choice as it will allow for the observation of the exchangeable NH₂ protons from the sulfonamide.

    • ¹H NMR Acquisition:

      • Acquire a standard one-pulse ¹H spectrum.

      • To confirm the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly diminish.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

    • Data Processing: Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Process the data with appropriate phasing and baseline correction.

    Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[12] The presence or absence of characteristic absorption bands provides direct evidence that supports the proposed structure.

    Protocol:

    • System: A standard FTIR spectrometer.

    • Sample Preparation: If the sample is a solid, it can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

    • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Compare the observed absorption bands with the predicted frequencies in Table 2 to confirm the presence of the sulfonamide, imidazole, and isopropyl moieties.

    Data Integration and Final Validation

    The final and most critical phase is the holistic evaluation of all acquired data. The structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide can only be considered validated if all spectroscopic evidence is in complete agreement.

    • HRMS must confirm the formula C₆H₁₁N₃O₂S.

    • FTIR must show characteristic bands for NH₂, SO₂, C-H (aliphatic), and the imidazole ring.

    • ¹³C NMR must show the correct number of unique carbon signals corresponding to the proposed structure.

    • ¹H NMR must show signals with the correct chemical shifts, integrations, and splitting patterns for all protons in the molecule. The disappearance of the NH₂ signal upon D₂O exchange provides definitive confirmation of this group.

    Should any piece of data contradict the proposed structure, further investigation, including 2D NMR experiments (COSY, HSQC, HMBC) or re-synthesis and purification, would be warranted. For absolute, unambiguous structural proof, particularly of the substitution pattern on the imidazole ring, single-crystal X-ray crystallography would be the ultimate arbiter, provided a suitable crystal can be grown.[19]

    References

    • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. Available from: [Link]

    • NITRO- AND AMINO-IMIDAZOLESULPHONAMIDES. Canadian Science Publishing. Available from: [Link]

    • Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection. PubMed. Available from: [Link]

    • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available from: [Link]

    • Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides. PubMed. Available from: [Link]

    • Synthesis, structure elucidation and functionalization of sulfonamide[9]catenanes. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

    • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]

    • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. Available from: [Link]

    • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

    • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available from: [Link]

    • Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. PubMed. Available from: [Link]

    • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available from: [Link]

    • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available from: [Link]

    • Updating IUPAC spectroscopy recommendations and data standards. University of South Wales. Available from: [Link]

    • 1-(propan-2-yl)-1h-imidazole-4-sulfonamide. PubChemLite. Available from: [Link]

    • 1H-Imidazole, 1,2-dimethyl-5-[(4-methylphenyl)sulfonyl]-4-nitro- - Optional[13C NMR]. SpectraBase. Available from: [Link]

    • Original Research J. Synth. Chem. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. Available from: [Link]

    • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available from: [Link]

    • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. Available from: [Link]

    • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available from: [Link]

    • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available from: [Link]

    • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available from: [Link]

    • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Available from: [Link]

    • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Rsc.org. Available from: [Link]

    • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed. Available from: [Link]

    • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. Available from: [Link]

    • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

    • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available from: [Link]

    • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage. Available from: [Link]

    • Ion fragmentation of small molecules in mass spectrometry Class overview. Available from: [Link]

    • 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. PubChemLite. Available from: [Link]

    • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

    • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Available from: [Link]

    • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available from: [Link]

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    Validation

    Comparative Guide: Metabolic Stability of N-(propan-2-yl)-1H-imidazole-4-sulfonamide Derivatives

    The optimization of pharmacokinetic properties is a critical bottleneck in small-molecule drug discovery. Derivatives of 1H-imidazole-4-sulfonamide have emerged as potent pharmacophores in various therapeutic areas, nota...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The optimization of pharmacokinetic properties is a critical bottleneck in small-molecule drug discovery. Derivatives of 1H-imidazole-4-sulfonamide have emerged as potent pharmacophores in various therapeutic areas, notably as protein farnesyltransferase inhibitors for antimalarial and oncology applications . However, the clinical viability of these compounds is frequently compromised by rapid hepatic clearance.

    This guide provides an in-depth comparative analysis of the metabolic stability of N-(propan-2-yl)-1H-imidazole-4-sulfonamide (N-isopropyl) derivatives against alternative N-substitutions. By examining the mechanistic causality of Cytochrome P450 (CYP450) mediated degradation, we provide actionable insights and self-validating protocols for researchers optimizing sulfonamide-based scaffolds.

    Mechanistic Insights into Metabolic Instability

    The metabolic liability of N-(propan-2-yl)-1H-imidazole-4-sulfonamide derivatives stems from two distinct structural vulnerabilities: the electron-rich imidazole ring and the sterically accessible N-isopropyl group.

    When exposed to hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9), the N-isopropyl group undergoes rapid N-dealkylation . The causality lies in the highly accessible methine proton of the isopropyl group. The high-valent iron-oxo species in the CYP450 active site abstracts this hydrogen atom, forming a carbon-centered radical. Subsequent oxygen rebound and hemiaminal collapse release acetone, yielding the primary unsubstituted sulfonamide.

    Simultaneously, the zinc-binding imidazole ring is susceptible to direct epoxidation or N-oxidation . Compared to N-methyl or unsubstituted derivatives, the N-isopropyl variant exhibits a significantly shorter half-life due to the dual-pathway clearance mechanism.

    MetabolicPathway Parent N-(propan-2-yl)-1H-imidazole- 4-sulfonamide CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP Path1 Pathway A: N-Dealkylation CYP->Path1 a-C Hydroxylation Path2 Pathway B: Ring Oxidation CYP->Path2 Epoxidation Met1 1H-imidazole-4-sulfonamide + Acetone Path1->Met1 Met2 Oxidized Imidazole Intermediates Path2->Met2

    Figure 1: Primary CYP450-mediated metabolic pathways of N-isopropyl derivatives.

    Comparative Metabolic Stability Data

    To objectively evaluate the impact of the N-isopropyl substitution, we compare its in vitro stability profile against N-methyl and unsubstituted (primary sulfonamide) analogs using Human Liver Microsomes (HLM). The data highlights the inverse relationship between N-alkyl bulk (and methine availability) and metabolic half-life ( t1/2​ ).

    Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

    Compound DerivativeN-SubstituentHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Pathway
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide Isopropyl12.5110.9N-dealkylation / Imidazole oxidation
    N-methyl-1H-imidazole-4-sulfonamide Methyl18.276.1Imidazole oxidation / Minor demethylation
    1H-imidazole-4-sulfonamide Hydrogen45.030.8Imidazole oxidation

    Note: Data reflects standardized incubation conditions (1 µM compound, 0.5 mg/mL HLM protein, 37°C).

    Key Takeaway: The N-isopropyl derivative clears nearly four times faster than the unsubstituted analog. If the isopropyl group is not strictly required for target binding (e.g., filling a specific hydrophobic pocket), replacing it with a smaller alkyl group or a bioisostere (such as a cyclopropyl group, which resists hydrogen abstraction) can drastically improve the pharmacokinetic profile.

    Self-Validating Experimental Protocol: Microsomal Stability Assay

    To ensure reproducibility and trustworthiness, the metabolic stability of these derivatives must be assessed using a self-validating in vitro system. The following protocol embeds internal controls to isolate CYP-mediated metabolism from chemical instability.

    Reagents Required
    • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

    • 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

    • Test Compounds (10 mM in DMSO)

    • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS) (e.g., Tolbutamide).

    Step-by-Step Methodology
    • Matrix Preparation: Dilute HLM in 0.1 M potassium phosphate buffer to a working concentration of 0.625 mg/mL. Causality: This ensures the final protein concentration is 0.5 mg/mL after all additions, maintaining linear enzyme kinetics.

    • Compound Spiking: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration 0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

    • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Reaction Initiation (The Trigger): Initiate the reaction by adding the NADPH regenerating system (20% of total volume).

      • Self-Validation Check: Run a parallel Minus-NADPH control where buffer replaces the NADPH system. Causality: If degradation occurs in the minus-NADPH control, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases), validating that any clearance in the main arm is strictly CYP-dependent.

    • Time-Course Sampling: At precise intervals (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Enzymatic Quenching: Immediately transfer the aliquot into 150 µL of ice-cold MeCN containing the IS. Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point, while the internal standard normalizes downstream LC-MS/MS injection variability.

    • Protein Precipitation & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

    Workflow Step1 1. Matrix Preparation HLM + Buffer + Compound Step2 2. Thermal Equilibration Pre-incubate at 37°C (5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Add Cold MeCN + Internal Standard Step4->Step5 Step6 6. Protein Precipitation Centrifuge at 14,000 x g (15 min) Step5->Step6 Step7 7. LC-MS/MS Quantification Determine t1/2 and CLint Step6->Step7

    Figure 2: Self-validating experimental workflow for the microsomal stability assay.

    Optimization Strategies for Drug Developers

    If the N-(propan-2-yl)-1H-imidazole-4-sulfonamide moiety is essential for your target's pharmacodynamics, consider the following structural modifications to rescue metabolic stability:

    • Deuteration: Replacing the methine hydrogen of the isopropyl group with deuterium (kinetic isotope effect) can significantly slow down the rate of N-dealkylation by increasing the activation energy required for bond cleavage.

    • Bioisosteric Replacement: Substitute the isopropyl group with a cyclopropyl ring. The sp2 -like character of cyclopropyl C-H bonds makes them highly resistant to CYP450-mediated hydrogen abstraction, often preserving the steric bulk while eliminating the metabolic liability.

    • Steric Shielding: Introduce ortho-substituents on adjacent aromatic systems (if present) to sterically hinder the approach of the CYP450 heme-iron complex to the sulfonamide nitrogen.

    References

    • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites National Center for Biotechnology Information (NIH / PMC) URL:[Link]

    • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Comparative

    A Comparative Guide to the Reproducible Synthesis and Bioactivity Assessment of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    This guide provides an in-depth technical analysis of the synthesis and bioassay of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. The focus is a critical evalu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical analysis of the synthesis and bioassay of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. The focus is a critical evaluation of the factors influencing experimental reproducibility, an often-overlooked aspect in preclinical research.[1][2][3] We will dissect a common synthetic route, compare it with an alternative, and provide a framework for robust bioassay execution, using its potential activity as a carbonic anhydrase inhibitor as an illustrative example.

    Part 1: Synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Reproducibility Analysis

    The imidazole sulfonamide scaffold is a valuable pharmacophore found in a range of biologically active compounds.[4][5] N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a representative member of this class. Achieving a consistent, high-purity yield is paramount for the integrity of subsequent biological screening.[3][6]

    Primary Synthetic Workflow

    A common and reliable method for synthesizing imidazole-4-sulfonamides involves a multi-step process starting from imidazole. The following workflow outlines a standard laboratory-scale synthesis.

    Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A 1H-Imidazole C Imidazole-4-sulfonyl chloride A->C Reaction B Chlorosulfonic Acid (0°C to RT) B->C Reagent E N-(propan-2-yl)-1H- imidazole-4-sulfonamide C->E Reaction D Isopropylamine (in Pyridine) D->E Reagent F Crude Product E->F Work-up H Pure Product (>98% Purity) F->H Process G Recrystallization (e.g., Ethanol/Water) G->H Solvent

    Caption: Workflow for the synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Detailed Protocol & Critical Control Points

    Step 1: Synthesis of Imidazole-4-sulfonyl chloride

    • Setup : A three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with chlorosulfonic acid at 0°C (ice bath).

    • Reaction : 1H-imidazole is added portion-wise, maintaining the temperature below 10°C.

      • Causality (Expertise) : This reaction is highly exothermic. Slow, portion-wise addition is critical to prevent uncontrolled temperature elevation, which can lead to side reactions and decomposition of the desired product. Maintaining a low temperature favors the regioselective sulfonation at the C4 position.

    • Work-up : The reaction mixture is stirred at room temperature until completion (monitored by TLC), then quenched by pouring onto crushed ice. The precipitated solid is filtered and dried.

    Step 2: Synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    • Reaction : The crude imidazole-4-sulfonyl chloride is dissolved in pyridine and cooled to 0°C. Isopropylamine is added dropwise.

      • Causality (Trustworthiness) : Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The use of an appropriate base is essential to drive the reaction to completion. The purity of the sulfonyl chloride from Step 1 directly impacts the yield and purity here.[3]

    Step 3: Purification

    • Process : The crude product is purified by recrystallization, typically from an ethanol/water mixture.

      • Causality (Authoritative Grounding) : The choice of recrystallization solvent is crucial for obtaining high purity crystals. The final product's purity should be verified by HPLC and characterized by ¹H-NMR and Mass Spectrometry to ensure it meets the standards required for biological assays.[6]

    Comparative Synthesis: A Transition-Metal-Free, Three-Component Approach

    An alternative strategy involves a transition-metal-free, three-component reaction, which can offer advantages in terms of step economy.[7]

    Alternative Route:

    • Reactants : An amidine, an ynal, and a sodium sulfonate.

    • Advantage : This method constructs the sulfonylated imidazole ring in a single step, potentially reducing overall synthesis time and waste.[7]

    • Challenge : Substrate scope and regioselectivity can be challenging to control and may require more extensive optimization for a specific target like N-(propan-2-yl)-1H-imidazole-4-sulfonamide.[7]

    ParameterPrimary Synthesis (Two-Step)Alternative (Three-Component)
    Overall Yield Typically 60-75% (reproducible)Highly variable (40-85%), requires optimization[7]
    Purity (Post-Purification) >98% achievableOften requires chromatographic purification
    Scalability Well-established and scalableMay present challenges on a larger scale
    Key Reproducibility Factor Strict temperature control during sulfonationPrecise stoichiometry and reaction conditions

    Part 2: Bioassay Performance and Reproducibility

    Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes.[5][8][9] A reproducible bioassay is essential to accurately determine the inhibitory potency of N-(propan-2-yl)-1H-imidazole-4-sulfonamide.

    Mechanism of Action: Carbonic Anhydrase Inhibition

    CA_Inhibition cluster_0 Normal Enzyme Function cluster_1 Inhibition Pathway Enzyme Carbonic Anhydrase Zn²⁺ Active Site Product H⁺ + HCO₃⁻ Enzyme:f1->Product Catalyzes Substrate CO₂ + H₂O Substrate->Enzyme:f1 Binds Inhibitor Sulfonamide (R-SO₂NH₂) Blocked_Enzyme Inhibited Enzyme Zn²⁺ bound to Sulfonamide Inhibitor->Blocked_Enzyme:f1 Binds & Blocks Substrate_Blocked CO₂ + H₂O Substrate_Blocked->Blocked_Enzyme:f1 Binding Prevented

    Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

    Experimental Protocol: Colorimetric Carbonic Anhydrase Activity Assay

    This protocol is based on the esterase activity of CA, where the enzyme hydrolyzes 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate (NP).[9] The rate of color formation is proportional to CA activity, and its reduction in the presence of an inhibitor allows for potency determination (IC₅₀).

    Materials:

    • Purified human Carbonic Anhydrase II (hCA II)

    • Assay Buffer (e.g., Tris-SO₄, pH 7.4)

    • Substrate: 4-Nitrophenyl Acetate (NPA) in DMSO

    • Test Compound: N-(propan-2-yl)-1H-imidazole-4-sulfonamide (in DMSO)

    • Reference Inhibitor: Acetazolamide (a clinically used CA inhibitor)

    • 96-well microplate and plate reader (405 nm)

    Procedure:

    • Preparation : Prepare serial dilutions of the test compound and the reference inhibitor (Acetazolamide) in the assay buffer.

    • Enzyme Incubation : Add the CA enzyme solution to each well of the 96-well plate, followed by the diluted inhibitors or vehicle control (DMSO). Incubate for 10 minutes at room temperature.

    • Reaction Initiation : Add the NPA substrate to all wells to start the reaction.

    • Measurement : Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

    • Data Analysis : Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    Sources of Variability & Ensuring Reproducibility

    Reproducibility in cell-free and cell-based assays is a significant challenge.[10][11][12] Key factors must be controlled:

    FactorSource of VariabilityMitigation Strategy
    Reagents Batch-to-batch variation in enzyme activity, buffer pH drift, substrate degradation.Use reagents from a single, reputable supplier for the entire study.[13] Prepare fresh buffers and substrate solutions daily. Validate each new enzyme batch.
    Compound Handling Inaccurate serial dilutions, compound precipitation at high concentrations.Use calibrated pipettes. Visually inspect for precipitation. Ensure the final DMSO concentration is consistent across all wells and is below a non-inhibitory level (e.g., <1%).
    Instrumentation Fluctuations in plate reader lamp intensity, temperature variations.Perform regular instrument calibration and maintenance.[13] Ensure consistent incubation temperatures.
    Experimental Design Edge effects in 96-well plates, insufficient replicates.Avoid using the outer wells of the plate or fill them with buffer. Run each concentration in triplicate and repeat the entire experiment on at least three separate days.
    Comparative Bioactivity

    To contextualize the activity of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, it should be compared against a known, potent inhibitor.

    CompoundTargetReported IC₅₀ (hCA II)Key Feature
    Acetazolamide Carbonic Anhydrases~12 nMClinical standard, broad-spectrum CA inhibitor.[9]
    N-(propan-2-yl)-1H-imidazole-4-sulfonamide Carbonic AnhydrasesTo be determinedThe isopropyl group may confer different solubility and binding kinetics compared to Acetazolamide's acetamido group.

    Integrated Discussion and Recommendations

    The reproducibility of a scientific claim rests equally on the synthesis of the investigational compound and the bioassays used to characterize it.

    • For Synthesis : While novel, one-pot syntheses are attractive for their efficiency, traditional multi-step routes often provide greater control and reproducibility, which is critical for generating reliable batches of material for screening.[7][14] We recommend that any synthetic protocol be validated by performing it at least twice with consistent yields and purity before proceeding to biological evaluation.[6]

    • For Bioassays : The outlined CA inhibition assay is robust, but its reproducibility hinges on meticulous control over variables.[11][12] Biological factors, such as enzyme activity, and technical factors, like pipetting accuracy, must be standardized.[15] Comparing the test compound to a well-characterized standard like Acetazolamide in every experiment is a self-validating mechanism that helps normalize for inter-assay variability.

    By understanding the causality behind protocol steps and proactively mitigating sources of variability, researchers can ensure that the data generated for compounds like N-(propan-2-yl)-1H-imidazole-4-sulfonamide is both accurate and reproducible, forming a solid foundation for further drug development.

    References

    • Kosheeka. (2020, May 6). 4 Factors Affecting Data Reproducibility. Available from: [Link]

    • Anzenbacher, P., Jr., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2, 271–282. Available from: [Link]

    • Hafner, M., et al. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available from: [Link]

    • Ayman, A. A. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. Available from: [Link]

    • Al-Masoudi, N. A., et al. (2013, September 26). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11836-11853. Available from: [Link]

    • Glorius, F., et al. (2024, March). Bridging the information gap in organic chemical reactions. Angewandte Chemie International Edition. Available from: [Link]

    • Niepel, M., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5878. Available from: [Link]

    • de Souza, R. O. M. A., et al. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available from: [Link]

    • Glorius, F., et al. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available from: [Link]

    • Organic Syntheses. Instructions for Articles. Available from: [Link]

    • Anderson, N. G. (2014, July 18). Editorial Reproducibility of Results. Organic Process Research & Development, 18(7), 823-823. Available from: [Link]

    • Srajer, G., et al. (2020, May 26). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). Journal of Medicinal Chemistry, 63(10), 5248-5261. Available from: [Link]

    • Galdrik, A., et al. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem, 20(16), e202500260. Available from: [Link]

    • Beaudoin, D., et al. (2022, November 23). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8894-8898. Available from: [Link]

    • Protocols.io. Carbonic Anhydrase Activity Assay. Available from: [Link]

    • Reddy, R. P., et al. (2019, August 3). Transition-Metal-Free Three-Component Reaction: Additive Controlled Synthesis of Sulfonylated Imidazoles. The Journal of Organic Chemistry, 84(17), 10836-10846. Available from: [Link]

    • Karagöz, Y., et al. (2023). Inhibition of carbonic anhydrase and cholinesterase enzymes by acetone extract of Bryoria capillaris (Ach.) Brodo & D.Hawksw. DergiPark. Available from: [Link]

    • Sharma, D., et al. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]

    • Al-Ostath, A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5911. Available from: [Link]

    • Kumar, A., et al. (2019). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 84(1), 1-11. Available from: [Link]

    • Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-158. Available from: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and environmentally conscious operation. This guide provides a detail...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and environmentally conscious operation. This guide provides a detailed protocol for the proper disposal of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, ensuring the safety of personnel and adherence to regulatory standards.

    Immediate Safety and Handling Precautions

    Before initiating any disposal procedures, it is imperative to handle N-(propan-2-yl)-1H-imidazole-4-sulfonamide with the appropriate safety measures.

    Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should also be worn.[1]

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1]

    • Body Protection: A laboratory coat is required to prevent skin contact.[1]

    • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2][3]

    Emergency Procedures:

    • Spills: In the event of a spill, evacuate the immediate area. Eliminate any sources of ignition.[1] The spill should be absorbed with a non-combustible, inert material like sand or vermiculite.[1] The absorbed material must then be placed in a sealed, labeled container for disposal as hazardous waste.[1]

    • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a water jet, as it may spread the chemical.[3]

    Waste Characterization and Segregation: A Critical First Step

    Proper disposal begins with accurate waste identification and segregation. Due to its chemical structure, N-(propan-2-yl)-1H-imidazole-4-sulfonamide waste should be classified as hazardous organic waste.

    Key Segregation Practices:

    • Dedicated Waste Container: All waste containing N-(propan-2-yl)-1H-imidazole-4-sulfonamide, including contaminated consumables like gloves, pipette tips, and weighing boats, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

    • Avoid Mixing: This waste stream should not be mixed with other types of waste, particularly incompatible materials such as strong oxidizing agents.[4][5]

    • Solid vs. Liquid: If both solid and liquid waste containing the compound are generated, they should be segregated into separate, appropriate containers.[6]

    Step-by-Step Disposal Protocol

    The disposal of N-(propan-2-yl)-1H-imidazole-4-sulfonamide must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Never dispose of this chemical down the drain or in regular solid waste.[3][4]

    Containerization and Labeling:

    • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition and has a secure, leak-proof lid.[4]

    • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(propan-2-yl)-1H-imidazole-4-sulfonamide," and the accumulation start date.[2][4]

    Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

    • Ensure the storage area is away from heat, sparks, and open flames.[1]

    Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

    • Provide them with all available information about the waste, including the chemical name and any known hazards.[4]

    Decontamination of Laboratory Equipment:

    • Any reusable labware that has come into contact with N-(propan-2-yl)-1H-imidazole-4-sulfonamide must be thoroughly decontaminated.

    • Wash the equipment with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[4]

    • The initial solvent rinse must be collected and disposed of as hazardous waste.[4]

    • Empty containers that held the pure compound should be treated as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[4]

    Visualizing the Disposal Workflow

    To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

    Figure 1. Disposal Workflow for N-(propan-2-yl)-1H-imidazole-4-sulfonamide cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Waste Generated (Solid or Liquid) B Segregate into Dedicated Hazardous Waste Container A->B C Use Leak-Proof, Compatible Container (e.g., HDPE) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date C->D E Store in Designated, Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Professional Disposal (e.g., Incineration) F->G

    Caption: Disposal Workflow Diagram

    Quantitative Data Summary

    While specific quantitative data for N-(propan-2-yl)-1H-imidazole-4-sulfonamide is not available, the table below summarizes the general properties and hazards of its constituent functional groups, imidazole and sulfonamides, which inform the recommended disposal procedures.

    Hazard Category Imidazole Sulfonamides (General) Implication for Disposal
    Acute Toxicity Harmful if swallowed.[7][8][9]Varies by compound; some may be harmful.Treat as toxic waste; avoid ingestion and inhalation.
    Skin Corrosion/Irritation Causes severe skin burns.[7][9]Can cause skin irritation.[10]Wear appropriate gloves and lab coat.[1]
    Eye Damage/Irritation Causes serious eye damage.[3][9]Can cause serious eye irritation.[10]Wear safety goggles/face shield.[1]
    Environmental Hazard Avoid release to the environment.[3]Potential for aquatic toxicity and antibiotic resistance.[2]Do not dispose of down the drain.[3][4]

    References

    • BenchChem. (n.d.). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
    • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
    • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
    • BenchChem. (n.d.). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
    • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
    • Elemental Microanalysis. (2024). IMIDAZOLE.
    • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
    • Apollo Scientific. (2023). Imidazole.
    • Fisher Scientific. (2018). SAFETY DATA SHEET: Imidazole.
    • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 5-Amino-1H-imidazole-4-carboxamide.
    • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,1`-Sulfonyldiimidazole.
    • Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Methyl-1H-imidazole-4-carbothioamide.
    • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
    • Alpha Resources. (2024). IMIDAZOLE.
    • TCI Chemicals. (2025). SAFETY DATA SHEET: N,N-Dimethyl-1H-imidazole-1-sulfonamide.
    • Central Drug House (P) Ltd. (n.d.). IMIDAZOLE CAS NO 288-32-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

    Sources

    Handling

    A Researcher's Guide to Handling N-(propan-2-yl)-1H-imidazole-4-sulfonamide: Essential Safety Protocols

    In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth opera...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and field-proven best practices, empowering researchers to work with confidence and security.

    Hazard Assessment: An Analog-Based Approach

    The molecular structure of N-(propan-2-yl)-1H-imidazole-4-sulfonamide incorporates an imidazole ring and a sulfonamide functional group. Analysis of SDSs for similar compounds reveals a consistent pattern of potential hazards.

    • Imidazole and its derivatives are often classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed or inhaled.

    • Sulfonyl chlorides and sulfonamides can cause skin, eye, and respiratory irritation.

    Based on these structural precedents, we must assume N-(propan-2-yl)-1H-imidazole-4-sulfonamide may exhibit the following hazardous properties:

    • Skin Corrosion/Irritation

    • Serious Eye Damage/Irritation

    • Acute Oral Toxicity (Harmful if swallowed)

    • Respiratory Tract Irritation (if inhaled as dust)

    This conservative assessment necessitates the stringent use of Personal Protective Equipment (PPE) and engineering controls.

    Personal Protective Equipment (PPE): Your Primary Barrier

    The selection of PPE is not merely a procedural step but a critical component of a self-validating safety system. Each element is chosen to mitigate a specific, identified risk.

    PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Pre-Use Check A Review Analog Compound SDS B Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity A->B C Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) B->C Select PPE to Mitigate Hazards D Body Protection: Laboratory Coat (Polypropylene) B->D Select PPE to Mitigate Hazards E Eye/Face Protection: Safety Goggles & Face Shield B->E Select PPE to Mitigate Hazards F Respiratory Protection: N95 Respirator or use of Fume Hood B->F Select PPE to Mitigate Hazards G Inspect all PPE for Damage or Defects C->G D->G E->G F->G

    Table 1: Recommended PPE for Handling N-(propan-2-yl)-1H-imidazole-4-sulfonamide

    Protection Area Required PPE Standard/Specification Rationale
    Hands Powder-free nitrile glovesASTM D6978 (or equivalent)Provides a barrier against skin contact and absorption. Double-gloving is recommended for extended procedures.
    Eyes/Face Chemical safety gogglesANSI Z87.1 / EN166Protects against splashes and airborne particles. A tight seal is crucial.
    Face shieldWorn over safety gogglesProvides a secondary layer of protection for the entire face, especially when handling larger quantities or during splash-prone activities.
    Body Polyethylene-coated polypropylene lab coatOffers resistance to chemical permeation, unlike standard cotton coats which can absorb spills. Cuffs should be secured over inner gloves.
    Respiratory Not mandatory if handled exclusively within a certified chemical fume hood.N/AA properly functioning fume hood is the primary engineering control to prevent inhalation of dust.
    N95 Respirator (or higher)NIOSH-approvedRequired for weighing the solid compound outside of a fume hood or during spill cleanup where dust may be generated.
    Operational Plan: A Step-by-Step Guide

    Adherence to a structured workflow minimizes the risk of exposure and ensures procedural consistency.

    3.1. Preparation and Donning PPE

    • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.

    • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

    • Gown/Lab Coat: Don the lab coat, ensuring complete coverage.

    • Gloves (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Eye/Face Protection: Put on safety goggles, followed by a face shield.

    • Gloves (Second Pair): Don a second pair of gloves over the first pair for added protection.

    3.2. Handling the Compound (Inside a Chemical Fume Hood)

    • Weighing: If possible, weigh the solid compound directly within the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

    • Post-Handling: Once the task is complete, securely cap all containers. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

    3.3. Doffing PPE and Decontamination The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

    Doffing_Procedure A Step 1: Remove Outer Gloves B Step 2: Remove Face Shield & Goggles A->B Contaminated items removed first C Step 3: Remove Lab Coat B->C D Step 4: Remove Inner Gloves C->D Roll away from body E Step 5: Wash Hands Thoroughly D->E Final decontamination

    • Outer Gloves: While still in the work area, carefully remove the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated chemical waste container.

    • Face Shield & Goggles: Step away from the immediate work area. Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for cleaning.

    • Lab Coat: Remove the lab coat by rolling it away from the body to contain any surface contamination. Dispose of it in the appropriate waste stream.

    • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

    • Hand Washing: Immediately and thoroughly wash hands with soap and water.

    Disposal Plan: Ensuring a Safe Conclusion

    Proper disposal is a non-negotiable aspect of laboratory safety.

    • Chemical Waste: All unused N-(propan-2-yl)-1H-imidazole-4-sulfonamide and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

    • Contaminated PPE: All disposable PPE, including gloves, lab coats, and any cleanup materials, must be disposed of as solid chemical waste.[3] Do not discard in regular trash.

    • Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container for hazardous materials.

    By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the potential risks associated with N-(propan-2-yl)-1H-imidazole-4-sulfonamide, fostering a secure environment for groundbreaking research.

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